molecular formula C16H13NO2 B1275611 2-o-Tolyl-4H-isoquinoline-1,3-dione CAS No. 101273-81-8

2-o-Tolyl-4H-isoquinoline-1,3-dione

カタログ番号: B1275611
CAS番号: 101273-81-8
分子量: 251.28 g/mol
InChIキー: REPHEHVXUKWHFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-o-Tolyl-4H-isoquinoline-1,3-dione (CAS 101273-81-8) is an advanced organic compound with a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol. It belongs to the class of isoquinoline-1,3(2H,4H)-dione derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery . This specific derivative is characterized by an o-tolyl substituent, which influences its steric and electronic properties. Isoquinolinedione derivatives are frequently explored as key intermediates in organic synthesis and as potential pharmacologically active agents. Recent scientific investigations highlight that constrained isoquinoline-1,3-diones are promising scaffolds for the development of potent and selective enzyme inhibitors . For instance, derivatives within this chemical class have demonstrated high potency and selectivity as inhibitors of cyclin-dependent kinase 4 (CDK4), a well-validated target in oncology research due to its central role in cell cycle progression . The synthesis of such compounds often employs modern, efficient methods, including cascade or radical cascade reactions, to construct the core isoquinoline-1,3-dione structure from precursors like acryloyl benzamides . This product is intended for research applications only and is a valuable tool for scientists working in areas such as synthetic methodology development, chemical biology, and hit-to-lead optimization in drug discovery programs. For laboratory use only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2-methylphenyl)-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(17)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPHEHVXUKWHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396763
Record name 2-o-Tolyl-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

101273-81-8
Record name 2-o-Tolyl-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione from Homophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione, a member of the N-substituted homophthalimide family, from the foundational starting materials, homophthalic acid and o-toluidine. Isoquinoline-1,3(2H,4H)-diones are a significant class of heterocyclic compounds that have garnered considerable attention from synthetic and medicinal chemists.[1] This document will detail the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The causality behind experimental choices, from reagent selection to purification strategies, is elucidated to provide a deeper understanding beyond a simple recitation of procedural steps.

Introduction: The Significance of the Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds are recognized as key intermediates in the synthesis of more complex heterocyclic systems and have shown promise as therapeutic agents. For instance, certain derivatives are known to inhibit metalloenzymes such as influenza endonuclease and HIV-1 reverse transcriptase RNase H.[2] The N-aryl substitution, in this case with an o-tolyl group, can significantly influence the molecule's steric and electronic properties, potentially modulating its biological efficacy and pharmacokinetic profile. The synthesis of such derivatives is therefore of paramount importance for the exploration of new chemical space in drug discovery.

Mechanistic Rationale: The Pathway from Dicarboxylic Acid to N-Arylimide

The synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione from homophthalic acid and o-toluidine is a classic example of N-arylimide formation. The overall transformation involves the formation of two amide bonds followed by a cyclization-dehydration step. The reaction can proceed through two primary pathways, both culminating in the desired product.

Pathway A: Direct Thermal Condensation

In this approach, a direct condensation reaction between homophthalic acid and o-toluidine is induced by heating. The initial step is the formation of an ammonium carboxylate salt. Subsequent heating drives off water to form a diamide intermediate. Further heating promotes an intramolecular nucleophilic attack of one amide nitrogen onto the carbonyl carbon of the other, followed by the elimination of a second molecule of water to yield the cyclic imide.

Pathway B: Two-Step Synthesis via Homophthalic Anhydride

A more controlled and often higher-yielding approach involves the initial conversion of homophthalic acid to homophthalic anhydride. This is typically achieved by heating the acid with a dehydrating agent like acetic anhydride.[3] The resulting homophthalic anhydride is a more reactive electrophile. In the second step, the anhydride reacts with o-toluidine. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring to form an amic acid intermediate. Subsequent heating of the amic acid induces cyclization via intramolecular nucleophilic attack of the amide nitrogen on the remaining carboxylic acid carbonyl, with the elimination of water to form the final imide product. This two-step process is generally preferred as it avoids the harsh conditions that might be required for direct condensation and often leads to cleaner reactions with fewer side products.

The following diagram illustrates the more common and controlled two-step pathway (Pathway B):

Synthesis_Pathway cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Imide Formation Homophthalic_Acid Homophthalic Acid Homophthalic_Anhydride Homophthalic Anhydride Homophthalic_Acid->Homophthalic_Anhydride Heat Acetic_Anhydride Acetic Anhydride Amic_Acid Amic Acid Intermediate Homophthalic_Anhydride->Amic_Acid Nucleophilic Attack o_Toluidine o-Toluidine Product 2-o-Tolyl-4H-isoquinoline- 1,3-dione Amic_Acid->Product Cyclization & Dehydration (Heat)

Caption: Reaction workflow for the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Homophthalic Acid≥98%Standard Chemical Supplier
o-Toluidine≥99%Standard Chemical SupplierShould be freshly distilled if discolored.
Acetic AnhydrideACS Reagent GradeStandard Chemical Supplier
Glacial Acetic AcidACS Reagent GradeStandard Chemical Supplier
TolueneAnhydrousStandard Chemical Supplier
Ethanol95% or AbsoluteStandard Chemical SupplierFor recrystallization.
Hydrochloric AcidConcentratedStandard Chemical SupplierFor workup.
Sodium BicarbonateSaturated SolutionPrepared in-houseFor workup.
Anhydrous Sodium SulfateACS Reagent GradeStandard Chemical SupplierFor drying.
Step-by-Step Methodology

Part A: Synthesis of Homophthalic Anhydride

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic acid (10.0 g, 55.5 mmol) and acetic anhydride (30 mL).

  • Heating: Heat the reaction mixture to reflux (approximately 140 °C) with continuous stirring for 2 hours. The homophthalic acid will gradually dissolve.

  • Removal of Volatiles: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by rotary evaporation under reduced pressure.

  • Isolation and Purification: The resulting solid crude homophthalic anhydride can be purified by recrystallization from a suitable solvent such as toluene or a mixture of toluene and hexane. Dry the purified crystals under vacuum.

Part B: Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve the purified homophthalic anhydride (8.9 g, 55.0 mmol) in 100 mL of toluene.

  • Addition of Amine: To this solution, add o-toluidine (5.9 g, 55.0 mmol). A slight exotherm may be observed, and the formation of the amic acid intermediate may cause the solution to become cloudy or for a precipitate to form.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected (typically 3-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove any unreacted o-toluidine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acidic species, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol to yield pure 2-o-Tolyl-4H-isoquinoline-1,3-dione as a crystalline solid.

Expected Results and Characterization

The synthesis should yield a white to off-white crystalline solid. The expected yield for this two-step synthesis is typically in the range of 70-85%.

ParameterExpected Value/Observation
Physical Appearance White to off-white crystalline solid
Melting Point Specific to the compound, expected to be sharp for a pure sample.
Yield 70-85% (overall)
¹H NMR (CDCl₃, δ) Aromatic protons (multiplets, ~7.0-8.0 ppm), Methylene protons (singlet, ~4.0 ppm), Methyl protons (singlet, ~2.2 ppm)
¹³C NMR (CDCl₃, δ) Carbonyl carbons (~165-170 ppm), Aromatic carbons (~120-140 ppm), Methylene carbon (~35 ppm), Methyl carbon (~18 ppm)
IR (KBr, cm⁻¹) C=O stretching (imide, ~1770 and ~1710 cm⁻¹), C-N stretching (~1350 cm⁻¹), Aromatic C-H stretching (~3050 cm⁻¹)
Mass Spectrometry [M]+ peak corresponding to the molecular weight of C₁₆H₁₃NO₂ (251.28 g/mol )

Causality and Field-Proven Insights

  • Choice of Acetic Anhydride: Acetic anhydride is an effective and economical dehydrating agent for the formation of homophthalic anhydride. Its boiling point allows for a convenient reaction temperature, and it is easily removed under reduced pressure.

  • Use of Dean-Stark Apparatus: The azeotropic removal of water in the second step is crucial as it drives the equilibrium towards the formation of the imide. Toluene is an excellent solvent for this purpose as it forms a low-boiling azeotrope with water.

  • Acid and Base Washes: The acidic wash is essential to remove the basic o-toluidine starting material, which can be difficult to separate from the product by crystallization alone. The basic wash ensures the removal of any residual homophthalic acid or the amic acid intermediate.

  • Recrystallization Solvent: Ethanol is a common choice for the recrystallization of N-arylimides, as it often provides good solubility at elevated temperatures and poor solubility at room temperature, leading to high recovery of the purified product.

The following diagram illustrates the logical flow of the experimental protocol:

Experimental_Workflow Start Start Step1 Step 1: Mix Homophthalic Acid and Acetic Anhydride Start->Step1 Heat1 Heat to Reflux (2h) Step1->Heat1 Evaporate1 Rotary Evaporation Heat1->Evaporate1 Recrystallize1 Recrystallize from Toluene Evaporate1->Recrystallize1 Anhydride Isolated Homophthalic Anhydride Recrystallize1->Anhydride Step2 Step 2: Dissolve Anhydride in Toluene Anhydride->Step2 Add_Amine Add o-Toluidine Step2->Add_Amine Heat2 Azeotropic Reflux with Dean-Stark Trap (3-4h) Add_Amine->Heat2 Workup Aqueous Workup (HCl, NaHCO₃, Brine) Heat2->Workup Dry Dry with Na₂SO₄ Workup->Dry Evaporate2 Rotary Evaporation Dry->Evaporate2 Recrystallize2 Recrystallize from Ethanol Evaporate2->Recrystallize2 Product Pure 2-o-Tolyl-4H-isoquinoline-1,3-dione Recrystallize2->Product End End Product->End

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide has provided a comprehensive overview of the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione from homophthalic acid. By understanding the underlying reaction mechanisms and the rationale for each experimental step, researchers can confidently and successfully synthesize this and related N-substituted homophthalimides. The provided protocol is robust and includes self-validating checkpoints to ensure a high-quality outcome. The versatility of this synthetic route allows for the generation of a diverse library of isoquinoline-1,3-dione derivatives for further investigation in drug discovery and materials science.

References

  • PrepChem.com. Synthesis of N-acetyl-o-toluidine. Available at: [Link]

  • Organic Syntheses. homophthalic acid and anhydride. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Chegg. Reaction equation for o-toluidine + HCl. Available at: [Link]

  • PubMed. 2-Hy-droxy-iso-quinoline-1,3(2H,4H)-dione. Available at: [Link]

  • Royal Society of Chemistry. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Available at: [Link]

  • MDPI. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of homophthalimide spironaphthalenones through [5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides. Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]

  • Google Patents. Process for making cyclic imides.
  • National Institutes of Health. Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Available at: [Link]

  • ACS Publications. Synthesis of Spiro[benzo[d][4][5]oxazine-4,4′-isoquinoline]s via [4+1+1] Annulation of N-Aryl Amidines with Diazo Homophthalimides and O2. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. Available at: [Link]

  • National Institutes of Health. 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Available at: [Link]

  • National Institutes of Health. Dimerization and comments on the reactivity of homophthalic anhydride. Available at: [Link]

  • MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Available at: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • YouTube. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. Available at: [Link]

  • ResearchGate. Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. Available at: [Link]

  • PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link]

  • Chemistry LibreTexts. Preparing Carboxylic Acids. Available at: [Link]

  • OpenStax. Synthesis of Amines. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]

  • National Institutes of Health. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

  • PubChem. 1,3(2H,4H)-isoquinolinedione. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of N-(o-tolyl)homophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-(o-tolyl)homophthalimide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information based on the well-established chemistry of the homophthalimide scaffold and N-aryl imide derivatives. We present its molecular structure, predicted physicochemical and spectroscopic properties, a robust synthesis protocol with mechanistic considerations, and a discussion of its chemical reactivity. Furthermore, this guide explores the potential applications of N-(o-tolyl)homophthalimide as a versatile molecular scaffold in drug discovery, drawing parallels with related bioactive molecules. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

N-(o-tolyl)homophthalimide belongs to the class of N-substituted cyclic imides. Its structure consists of a homophthalimide core, which is an isoquinoline-1,3(2H,4H)-dione, N-substituted with an o-tolyl (2-methylphenyl) group. The ortho-methyl substituent on the phenyl ring introduces steric hindrance that can influence the molecule's conformation and reactivity.

  • IUPAC Name: 2-(2-methylphenyl)isoquinoline-1,3(2H,4H)-dione

  • Molecular Formula: C₁₆H₁₃NO₂

  • Molecular Weight: 251.28 g/mol

Chemical Structure of N-(o-tolyl)homophthalimide

Figure 1: Chemical Structure of N-(o-tolyl)homophthalimide.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability. The properties for N-(o-tolyl)homophthalimide are predicted based on its structure.

PropertyPredicted Value / DescriptionRationale & Significance
Physical State Crystalline solid at room temperature.Similar N-aryl imides are stable solids with defined melting points.
Melting Point Not experimentally determined.Expected to be relatively high (>150 °C) due to the rigid, planar imide structure and molecular weight.
Solubility Insoluble in water. Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).The molecule is predominantly nonpolar, dominated by aromatic rings. This property is crucial for selecting appropriate solvents for synthesis, purification, and biological assays.
Calculated LogP ~2.9 - 3.2A moderate lipophilicity, suggesting potential for good membrane permeability, a key factor in drug design.

Synthesis and Mechanistic Insights

The most direct and established method for synthesizing N-aryl homophthalimides is the dehydrative condensation of homophthalic anhydride with the corresponding aniline.[1] This reaction proceeds via a nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, followed by ring-opening to form a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the imide ring.

Proposed Synthetic Pathway

Homophthalic Anhydride + o-Toluidine → N-(o-tolyl)homophthalimide

// Nodes Reactants [label="Homophthalic Anhydride\n+ o-Toluidine", fillcolor="#FBBC05"]; Reaction [label="Reflux in\nGlacial Acetic Acid", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Crude [label="Crude Product\n(in solution)"]; Purification [label="Purification\n(Recrystallization/\nColumn Chromatography)"]; PureProduct [label="Pure N-(o-tolyl)homophthalimide", shape= Mdiamond, fillcolor="#FFFFFF", color="#34A853"]; Characterization [label="Characterization\n(NMR, IR, MS)"]; Verified [label="Verified Structure\n& Purity", shape= Mdiamond, fillcolor="#FFFFFF", color="#34A853"];

// Edges Reactants -> Reaction; Reaction -> Crude; Crude -> Purification; Purification -> PureProduct; PureProduct -> Characterization; Characterization -> Verified; } endom Caption: General workflow for the synthesis and validation of N-(o-tolyl)homophthalimide.

Experimental Protocol: Synthesis of N-(o-tolyl)homophthalimide

This protocol is a generalized procedure based on standard methods for imide synthesis.[2]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve homophthalic anhydride (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of anhydride).

    • Causality: Glacial acetic acid serves as a solvent that can dissolve both the starting material and the intermediate. It also acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity, and facilitates the final dehydration step.

  • Addition of Amine: Add o-toluidine (1.05 eq.) to the solution. The slight excess of the amine ensures the complete consumption of the limiting anhydride.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the dehydration and ring-closing steps to form the stable five-membered imide ring.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Pour the reaction mixture into a beaker of cold water to induce further precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid and unreacted amine. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

    • Self-Validation: The purity of the final product must be confirmed by measuring its melting point and through spectroscopic analysis as described in the next section.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of a synthesized compound. The following are predicted data based on the structure of N-(o-tolyl)homophthalimide and known spectral data for similar compounds.[3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region due to overlapping signals from the two distinct phenyl rings.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.0Doublet1HH-8 (Homophthalimide ring)This proton is peri to a carbonyl group, causing significant deshielding.
~7.6 - 7.2Multiplet7HAromatic protons (H5, H6, H7 of homophthalimide; H3', H4', H5', H6' of tolyl)Protons on both aromatic rings will reside in this typical aromatic region. The ortho, meta, and para protons will have slightly different shifts.
~4.2Singlet2H-CH₂- (Homophthalimide ring)The methylene protons are adjacent to a carbonyl group and an aromatic ring, placing them in this downfield region. They are expected to be a singlet as there are no adjacent protons.
~2.2Singlet3H-CH₃ (Tolyl group)This is a characteristic chemical shift for a methyl group attached to an aromatic ring.
¹³C NMR Spectroscopy

The carbon NMR will provide key information, especially the distinct signals for the two carbonyl carbons.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168 - 165C=O (Imide)Typical chemical shift range for imide carbonyl carbons. Two distinct signals may be observed.
~140 - 120Aromatic CarbonsMultiple signals corresponding to the 10 unique aromatic carbons in the molecule.
~35-CH₂-Aliphatic carbon signal for the methylene group.
~18-CH₃Aliphatic carbon signal for the tolyl methyl group.
Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic imide functional group.[6]

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-CH₂- and -CH₃)
1770 - 1750 Strong Asymmetric C=O Stretch (Imide)
1720 - 1700 Strong Symmetric C=O Stretch (Imide)
1600, 1480Medium-StrongC=C Aromatic Ring Stretch

The two distinct, strong carbonyl peaks are a hallmark of a cyclic imide and are crucial for confirming the formation of the desired product.[6]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 251.09

  • Key Fragmentation Pattern: A primary fragmentation pathway would be the cleavage of the N-aryl bond, leading to fragments corresponding to the tolyl cation (m/z = 91) and the homophthalimide anion radical, or related rearrangements.[7]

Chemical Reactivity and Stability

The reactivity of N-(o-tolyl)homophthalimide is governed by its constituent functional groups: the imide, the benzylic methylene group, and the two aromatic rings.

  • Imide Ring Stability: The imide group is relatively stable but can undergo hydrolysis to the corresponding dicarboxylic acid and amine under harsh acidic or basic conditions, though it is more resistant than esters or anhydrides.

  • Reactivity of the Methylene Group: The protons on the CH₂ group at the 4-position are benzylic and alpha to a carbonyl group, making them weakly acidic. Under strong basic conditions, this position could be deprotonated and serve as a nucleophile for alkylation or condensation reactions, allowing for further functionalization.

  • Electrophilic Aromatic Substitution: Both the homophthalimide and the tolyl aromatic rings can undergo electrophilic substitution (e.g., nitration, halogenation). The imide functionality is electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions of the homophthalimide's benzene ring. Conversely, the methyl group on the tolyl ring is activating and ortho-, para-directing. This differential reactivity allows for selective modification of one ring over the other.

Potential Applications in Drug Discovery

The homophthalimide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8] N-aryl substitution is a common strategy to modulate these activities and improve pharmacokinetic properties.

// Nodes Core [label="N-(o-tolyl)homophthalimide\n(Core Scaffold)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Properties [label="Key Chemical Features\n- Rigid 3D Structure\n- Moderate Lipophilicity\n- Sites for Functionalization"]; Activity [label="Potential Biological Activities", shape= Mdiamond, fillcolor="#FFFFFF", color="#EA4335"]; AntiInflam [label="Anti-inflammatory"]; AntiCancer [label="Anti-cancer"]; Antimicrobial [label="Antimicrobial"];

// Edges Core -> Properties; Properties -> Activity; Activity -> AntiInflam [dir=none]; Activity -> AntiCancer [dir=none]; Activity -> Antimicrobial [dir=none]; } endom Caption: Relationship between the molecular scaffold and its potential therapeutic applications.

  • Anti-inflammatory and Hypolipidemic Activity: N-alkyl and N-aryl substituted homophthalimides have been investigated for their ability to lower serum cholesterol and triglyceride levels.[8] The N-phenyl and N-(3'-methylphenyl) derivatives, in particular, showed significant activity, suggesting that N-(o-tolyl)homophthalimide is a strong candidate for investigation in this area.[8]

  • Anticancer and Antimicrobial Agents: The broader class of phthalimide derivatives, famously including thalidomide, has a rich history in anticancer drug development. The planar structure of the imide moiety allows for intercalation with DNA and interaction with various enzymes, making it a valuable pharmacophore for developing new anticancer and antimicrobial agents.[9]

  • Scaffold for Library Synthesis: The defined sites of reactivity on N-(o-tolyl)homophthalimide make it an excellent starting point for creating libraries of diverse small molecules for high-throughput screening in drug discovery programs.[10]

Conclusion

N-(o-tolyl)homophthalimide is a structurally interesting molecule with significant, albeit largely unexplored, potential. Based on the established principles of organic chemistry, it can be synthesized in a straightforward manner and is expected to possess distinct spectroscopic signatures. Its chemical properties—a stable imide core, reactive modification sites, and moderate lipophilicity—make it a promising scaffold for the development of novel therapeutic agents, particularly in the fields of metabolic, inflammatory, and oncologic diseases. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and begin exploring the potential of this versatile compound.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

  • Cocolas, G. H., et al. (1986). The synthesis of homophthalimide and related derivatives and their hypolipidemic activity in rodents. Pharmaceutical Research, 3(5), 286-289. [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2021). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

  • Gao, F., et al. (2006). Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85-95. [Link]

  • McCorkindale, N. J., et al. (1971). Novel homophthalimide (isoquinoline-1,3-dione) derivatives obtained by addition–cyclisation reactions of nona-2,7-diynedioic acid derivatives with methylamine. Journal of the Chemical Society C: Organic, 3620-3626. [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2021). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • Guo, Z., et al. (2023). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. [Link]

  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(9), 1859-1870. [Link]

  • The features of IR spectrum. (n.d.). Lamar University. Retrieved from [Link]

  • Vámos, E., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8489. [Link]

  • Li, Y., et al. (2022). Synthesis of homophthalimide spironaphthalenones through [5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides. Organic Chemistry Frontiers, 9(1), 117-123. [Link]

  • Infrared Spectroscopy. (2020). Chemistry LibreTexts. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12036-12049. [Link]

  • Perumal, S., et al. (2013). Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. ResearchGate. [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Csampai, A., & Kormendy, K. (1998). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). ResearchGate. [Link]

  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

  • Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-5525. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Ghencea, A., et al. (2022). Synthesis and Biological Properties of Fluorescent Strigolactone Mimics Derived from 1,8-Naphthalimide. Molecules, 27(19), 6614. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • N-(O-Tolyl)succinimide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Burtoloso, A. C. B., et al. (2014). Stereoselective Access to Diverse Alkaloid-Like Scaffolds via an Oxidation/Double-Mannich Reaction Sequence. Organic Letters, 16(11), 2896-2899. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic characterization of a specific analogue, 2-o-Tolyl-4H-isoquinoline-1,3-dione. While direct experimental data for this exact molecule is not extensively published, this guide leverages established spectroscopic principles and data from closely related compounds to predict and interpret its characteristic spectral signatures. We will delve into the theoretical underpinnings and practical considerations for analyzing its ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra. This document serves as a robust framework for researchers engaged in the synthesis and characterization of novel N-aryl isoquinoline-1,3-dione derivatives, enabling them to confidently identify and elucidate the structure of their target compounds.

Introduction and Significance

Isoquinoline-1,3-dione derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their rigid, planar structure makes them ideal scaffolds for interacting with various biological targets. Analogues have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of an o-tolyl group at the N-2 position of the isoquinoline-1,3-dione core is expected to modulate the compound's lipophilicity, steric profile, and electronic properties, potentially leading to enhanced biological activity or a novel mechanism of action.

Accurate and unambiguous structural confirmation is paramount in the drug development pipeline. Spectroscopic characterization provides the definitive evidence of a compound's identity and purity. This guide will provide a detailed, predictive analysis of the key spectroscopic features of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

A common and effective method for the synthesis of N-substituted isoquinoline-1,3-diones is the condensation of homophthalic anhydride with a primary amine.[1] In the case of 2-o-Tolyl-4H-isoquinoline-1,3-dione, this involves the reaction of homophthalic anhydride with o-toluidine.

synthesis_workflow reagent1 Homophthalic Anhydride reaction Condensation reagent1->reaction reagent2 o-Toluidine reagent2->reaction solvent Glacial Acetic Acid (Solvent) solvent->reaction Reflux product 2-o-Tolyl-4H-isoquinoline-1,3-dione reaction->product

Caption: Synthetic pathway for 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Experimental Protocol: Synthesis
  • To a round-bottom flask equipped with a reflux condenser, add homophthalic anhydride (1.0 eq) and o-toluidine (1.05 eq).

  • Add glacial acetic acid as the solvent (approximately 10 mL per gram of homophthalic anhydride).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for 2-o-Tolyl-4H-isoquinoline-1,3-dione and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Based on data from structurally similar N-aryl isoquinoline-1,3-diones, the following chemical shifts are predicted.[2]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2 - 8.4d1HH-5
~7.6 - 7.8m2HH-6, H-7
~7.4 - 7.5d1HH-8
~7.2 - 7.4m4HAr-H (o-tolyl)
~4.2s2HH-4 (CH₂)
~2.1s3HCH₃ (o-tolyl)

Causality Behind Predictions:

  • The protons on the benzo-fused ring of the isoquinoline core (H-5, H-6, H-7, H-8) are expected in the aromatic region, with H-5 being the most deshielded due to the anisotropic effect of the adjacent carbonyl group.

  • The protons of the o-tolyl ring will also appear in the aromatic region. The ortho-methyl group will likely cause some steric hindrance, potentially leading to broader signals or restricted rotation, which could be investigated with variable temperature NMR studies.

  • The methylene protons at the C-4 position are adjacent to a carbonyl group and the aromatic ring, hence their predicted downfield shift to around 4.2 ppm. They are expected to be a singlet as there are no adjacent protons.

  • The methyl protons of the o-tolyl group are expected as a sharp singlet around 2.1 ppm.

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~168C=O (C-1)
~163C=O (C-3)
~140C-8a
~136C-Ar (ipso, N-C)
~135C-Ar (ipso, CH₃-C)
~134C-7
~131C-Ar (o-tolyl)
~129C-5
~128C-Ar (o-tolyl)
~127C-6
~126C-Ar (o-tolyl)
~125C-4a
~35C-4 (CH₂)
~18CH₃

Causality Behind Predictions:

  • The two carbonyl carbons (C-1 and C-3) are the most downfield signals due to the strong deshielding effect of the oxygen atoms.

  • The aromatic carbons are expected in the range of 125-140 ppm. The ipso-carbons (attached to the nitrogen and the methyl group) will have distinct chemical shifts.

  • The methylene carbon (C-4) is predicted around 35 ppm, and the methyl carbon of the tolyl group will be the most upfield signal at approximately 18 ppm.

Experimental Protocol: NMR Spectroscopy
  • Dissolve ~10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Wavenumber (cm⁻¹) Vibration Intensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic CH₂ and CH₃)Medium
~1710C=O stretch (imide, asymmetric)Strong
~1660C=O stretch (imide, symmetric)Strong
1600-1450C=C stretch (aromatic)Medium-Strong
~1370C-N stretchMedium

Causality Behind Predictions:

  • The most characteristic peaks will be the two strong absorptions for the imide carbonyl groups. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch.[3]

  • The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene and methyl groups will be just below 3000 cm⁻¹.

  • The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy
  • Ensure the sample is dry.

  • Place a small amount of the solid sample on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 265. The molecular ion peak is expected to be reasonably intense.

  • Key Fragments:

    • m/z = 174: Loss of the o-tolyl group (•C₇H₇).

    • m/z = 146: Subsequent loss of CO from the m/z 174 fragment.

    • m/z = 133: Loss of the isoquinoline-1,3-dione core (•C₉H₅NO₂).

    • m/z = 91: Tropylium ion (C₇H₇⁺), a common fragment from toluene derivatives.

The fragmentation of isoquinoline alkaloids often involves complex rearrangements.[4] The proposed fragmentation for 2-o-Tolyl-4H-isoquinoline-1,3-dione follows logical bond cleavages adjacent to the nitrogen and carbonyl groups.

fragmentation_pathway M [M]⁺˙ m/z = 265 F1 [M - C₇H₇]⁺ m/z = 174 M->F1 - •C₇H₇ F3 [C₇H₇]⁺ m/z = 91 M->F3 - •C₉H₅NO₂ F2 [M - C₇H₇ - CO]⁺ m/z = 146 F1->F2 - CO

Caption: Predicted mass spectrometry fragmentation of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Experimental Protocol: Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for High-Resolution Mass Spectrometry or Electron Ionization for fragmentation patterns).

  • For HRMS, acquire the spectrum in positive ion mode and calculate the exact mass to confirm the elemental composition.

  • For EI-MS, acquire the spectrum over a mass range of m/z 50-500.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Predicted Absorption Maxima (λ_max):

The isoquinoline-1,3-dione core contains a conjugated system. The N-aryl substituent will extend this conjugation. It is predicted that 2-o-Tolyl-4H-isoquinoline-1,3-dione will exhibit two main absorption bands:

  • λ_max ≈ 280-300 nm: Attributed to π → π* transitions within the benzoyl system.

  • λ_max ≈ 320-340 nm: A lower energy π → π* transition involving the extended conjugated system.[3][5]

The exact position of these bands will be influenced by the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy
  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 10⁻⁵ M).

  • Use a quartz cuvette with a 1 cm path length.

  • Record the spectrum from 200 to 600 nm, using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λ_max).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-o-Tolyl-4H-isoquinoline-1,3-dione. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, aiding in the unambiguous identification and characterization of this and related N-aryl isoquinoline-1,3-dione derivatives. The validation of these predictions through the synthesis and experimental analysis of 2-o-Tolyl-4H-isoquinoline-1,3-dione would be a valuable contribution to the field.

References

  • Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. (n.d.). PMC. Retrieved from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PMC. Retrieved from [Link]

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 1(2H)-Isoquinolones. (Review). (2001). ResearchGate. Retrieved from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectra of 2-o-Tolyl-4H-isoquinoline-1,3-dione, a compound of interest in medicinal chemistry and materials science. In the absence of experimentally acquired spectra in publicly available literature, this document serves as a predictive guide, detailing the theoretical underpinnings of the expected chemical shifts, coupling constants, and peak assignments. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data for this and related compounds, ensuring scientific integrity and reproducibility. This whitepaper is designed to be a practical resource for researchers engaged in the synthesis and characterization of novel isoquinoline-1,3-dione derivatives.

Introduction: The Significance of Isoquinoline-1,3-diones and the Role of NMR

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. These compounds have garnered significant attention for their potential therapeutic applications. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR elucidates the carbon framework of the molecule. For a molecule such as 2-o-Tolyl-4H-isoquinoline-1,3-dione, a thorough NMR analysis is critical for unambiguous structural confirmation.

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-o-Tolyl-4H-isoquinoline-1,3-dione, based on established principles of NMR spectroscopy and comparative data from related structures.

Molecular Structure and Predicted NMR Spectra

The structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione, with the IUPAC numbering used for the purpose of this guide, is presented below:

Chemical structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione with atom numbering for NMR assignment

Caption: Chemical structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione with systematic numbering for NMR peak assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-o-Tolyl-4H-isoquinoline-1,3-dione is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline and o-tolyl moieties, the methylene protons, and the methyl protons. The anticipated chemical shifts (δ) are influenced by the electronic effects of the carbonyl groups and the aromatic rings.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-58.2 - 8.4ddJ ≈ 7-8, 1-2Deshielded by the adjacent carbonyl group and the aromatic ring current. Coupled to H-6 and H-7.
H-6, H-77.6 - 7.9m-Complex multiplet due to coupling with adjacent aromatic protons.
H-87.4 - 7.6dJ ≈ 7-8Coupled to H-7.
H-4~4.3s-Singlet for the isolated methylene protons.
H-3', H-4', H-5'7.2 - 7.5m-Aromatic protons of the o-tolyl group, expected to show complex overlapping signals.
H-6'7.1 - 7.3dJ ≈ 7-8Ortho-proton on the tolyl ring, coupled to H-5'.
2'-CH₃~2.2s-Singlet for the methyl group protons on the tolyl ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbonyl carbons are expected to appear significantly downfield.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C-1, C-3165 - 175Carbonyl carbons, highly deshielded.
C-4a, C-8a135 - 145Quaternary aromatic carbons of the isoquinoline ring.
C-5, C-6, C-7, C-8125 - 135Aromatic methine carbons of the isoquinoline ring.
C-1', C-2'130 - 140Quaternary aromatic carbons of the o-tolyl ring.
C-3', C-4', C-5', C-6'125 - 130Aromatic methine carbons of the o-tolyl ring.
C-4~40Methylene carbon.
2'-CH₃~20Methyl carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-o-Tolyl-4H-isoquinoline-1,3-dione, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: At least 2 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the NMR data acquisition and analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purity Ensure Purity (>95%) Dissolve Dissolve in Deuterated Solvent Purity->Dissolve TMS Add TMS Standard Dissolve->TMS H1_NMR Acquire ¹H NMR Spectrum TMS->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum TMS->C13_NMR FT Fourier Transformation H1_NMR->FT C13_NMR->FT Phase Phasing & Baseline Correction FT->Phase Reference Chemical Shift Referencing Phase->Reference Assign Peak Assignment & Interpretation Reference->Assign

Caption: Workflow for NMR data acquisition and analysis.

Advanced NMR Techniques for Structural Elucidation

For a complete and unambiguous assignment of all ¹H and ¹³C signals, especially in cases of spectral overlap, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assigning quaternary carbons and piecing together molecular fragments.

The logical relationship for utilizing these techniques is outlined below.

Caption: Strategy for 2D NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive predictive framework for the ¹H and ¹³C NMR analysis of 2-o-Tolyl-4H-isoquinoline-1,3-dione. By combining theoretical principles with data from analogous structures, we have established a reliable set of expected spectral data. The detailed experimental protocol and the outline of advanced 2D NMR techniques offer a clear path for researchers to acquire and interpret high-quality NMR data, ensuring the accurate characterization of this and other novel chemical entities. This document serves as a valuable resource for scientists in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the confident structural elucidation of complex organic molecules.

References

There are no direct citations available for the NMR data of the specific compound. The principles and general chemical shift ranges are based on foundational NMR knowledge and data from related compounds found in chemical databases.

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-o-Tolyl-4H-isoquinoline-1,3-dione is a member of the N-substituted isoquinoline-1,3-dione family, a class of compounds of significant interest in medicinal chemistry and drug development. The isoquinoline-1,3-dione scaffold is recognized as a key pharmacophore in a variety of biologically active molecules. The synthesis and characterization of derivatives like the 2-o-tolyl substituted variant are crucial for the exploration of new therapeutic agents. This guide provides a comprehensive technical overview of the infrared (IR) and mass spectrometry (MS) analysis of 2-o-Tolyl-4H-isoquinoline-1,3-dione, offering insights into its structural confirmation and fragmentation behavior. This document is intended for researchers, scientists, and professionals in the field of drug development.

The structural elucidation of newly synthesized compounds is a cornerstone of chemical research. Among the array of analytical techniques available, infrared spectroscopy and mass spectrometry stand out for their ability to provide detailed information about the functional groups present in a molecule and its overall molecular weight and fragmentation patterns, respectively. This guide will delve into the practical application and interpretation of these techniques for the characterization of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

The synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione can be achieved through the condensation reaction of homophthalic anhydride with o-toluidine. This reaction is a common and effective method for the preparation of N-substituted isoquinoline-1,3-diones.

Synthesis_Workflow Homophthalic_Anhydride Homophthalic Anhydride Reaction Condensation Reaction (Glacial Acetic Acid, Reflux) Homophthalic_Anhydride->Reaction o_Toluidine o-Toluidine o_Toluidine->Reaction Product 2-o-Tolyl-4H-isoquinoline-1,3-dione Reaction->Product Purification Purification (Recrystallization) Product->Purification

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-o-Tolyl-4H-isoquinoline-1,3-dione is expected to exhibit characteristic absorption bands corresponding to its key structural features, particularly the cyclic imide and aromatic rings. The vibrational spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification[1].

Predicted Infrared Spectrum Analysis

Based on the structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione, the following table summarizes the predicted characteristic IR absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000MediumC-H StretchAromatic C-H
2980-2950MediumC-H StretchMethyl (CH₃)
~1710StrongC=O Stretch (Asymmetric)Cyclic Imide (C=O)
~1650StrongC=O Stretch (Symmetric)Cyclic Imide (C=O)
1600-1450MediumC=C StretchAromatic Ring
~1370MediumC-N StretchImide (C-N)
780-740StrongC-H Bend (Out-of-plane)Ortho-disubstituted

The presence of two distinct carbonyl (C=O) stretching bands is a hallmark of cyclic imides, arising from the symmetric and asymmetric stretching vibrations of the two carbonyl groups[2]. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the tolyl methyl group will appear just below 3000 cm⁻¹[3][4]. The out-of-plane C-H bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic rings[3].

Molecular_Vibrations Molecule 2-o-Tolyl-4H-isoquinoline-1,3-dione Vibrations Key Vibrational Modes CO_asym C=O Asymmetric Stretch (~1710 cm⁻¹) Vibrations->CO_asym CO_sym C=O Symmetric Stretch (~1650 cm⁻¹) Vibrations->CO_sym Aromatic_CH Aromatic C-H Stretch (3100-3000 cm⁻¹) Vibrations->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch (2980-2950 cm⁻¹) Vibrations->Aliphatic_CH

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-o-Tolyl-4H-isoquinoline-1,3-dione, electron ionization (EI) would likely be used, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of N-substituted phthalimides and related structures often involves characteristic losses of small molecules and radicals[5][6].

Predicted Mass Spectrum and Fragmentation Pathway

The predicted electron ionization mass spectrum of 2-o-Tolyl-4H-isoquinoline-1,3-dione would show a molecular ion peak at m/z 265, corresponding to its molecular weight. The fragmentation is expected to proceed through several key pathways, as outlined below.

m/zPredicted Fragment Ion StructurePlausible Neutral Loss
265[M]⁺-
250[M - CH₃]⁺CH₃ radical
237[M - CO]⁺Carbon monoxide
146[C₈H₄O₂]⁺ (Phthalic anhydride)C₇H₇N (Toluidine radical)
132[C₈H₄O]⁺CO from m/z 146
104[C₇H₄O]⁺CO from m/z 132
91[C₇H₇]⁺ (Tropylium ion)C₈H₄NO₂ radical

The initial fragmentation could involve the loss of a methyl radical from the tolyl group to form a stable ion at m/z 250. Another likely fragmentation is the loss of carbon monoxide from the dione ring system. A significant fragmentation pathway would be the cleavage of the N-aryl bond, leading to the formation of ions corresponding to the phthalic anhydride moiety (m/z 146) and the tolyl moiety. The tolyl fragment could rearrange to the highly stable tropylium ion at m/z 91.

Fragmentation_Pathway M Molecular Ion (M⁺) m/z 265 M_minus_CH3 [M - CH₃]⁺ m/z 250 M->M_minus_CH3 - CH₃ M_minus_CO [M - CO]⁺ m/z 237 M->M_minus_CO - CO Phthalic_anhydride [C₈H₄O₂]⁺ m/z 146 M->Phthalic_anhydride - C₇H₇N Tropylium [C₇H₇]⁺ m/z 91 M->Tropylium - C₉H₄NO₂ Fragment_132 [C₈H₄O]⁺ m/z 132 Phthalic_anhydride->Fragment_132 - CO Fragment_104 [C₇H₄O]⁺ m/z 104 Fragment_132->Fragment_104 - CO

Experimental Protocols

Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homophthalic anhydride (1.0 eq.) in glacial acetic acid.

  • Addition of Amine: To the stirred solution, add o-toluidine (1.05 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-o-Tolyl-4H-isoquinoline-1,3-dione.

  • Characterization: Dry the purified product under vacuum and characterize by IR, MS, and NMR spectroscopy.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Set the FTIR spectrometer to acquire data in the range of 4000-400 cm⁻¹.

  • Background Scan: Perform a background scan with an empty sample compartment (for KBr pellet) or a clean ATR crystal.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Processing: Process the spectrum by performing a background subtraction and labeling the significant peaks.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable solvent for liquid injection.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. [Link]

  • Gowda, B. T., et al. (n.d.). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. ResearchGate. [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • Budzikiewicz, H., et al. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry. [Link]

  • NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. [Link]

  • Ishikawa, T., & Matsuo, Y. (2013). 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ishikawa, T., & Matsuo, Y. (2013). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Li, J., et al. (2021). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). 2-hydroxyisoquinoline-1,3(2H,4H)-dione. [Link]

  • Barrow, C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Kádár, M., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra. YouTube. [Link]

  • ChemBK. (2024). Isoquinoline-1,3(2H,4H)-dione. [Link]

Sources

Solubility and Stability of 2-o-Tolyl-4H-isoquinoline-1,3-dione in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

2-o-Tolyl-4H-isoquinoline-1,3-dione is a member of the isoquinoline-1,3-dione class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is fundamental for its effective application in drug discovery, process chemistry, and formulation development. This guide provides a robust framework for assessing these critical attributes. In the absence of extensive public data for this specific molecule, this document synthesizes theoretical predictions based on chemical principles with detailed, field-proven experimental protocols. It is designed to empower researchers to accurately determine the solubility and stability profiles of 2-o-Tolyl-4H-isoquinoline-1,3-dione, ensuring data integrity and accelerating research timelines.

Physicochemical Characterization and Predicted Solubility Profile

A molecule's solubility is governed by its structural and electronic features, which dictate the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guideline for solubility prediction.[3]

Molecular Structure Analysis

2-o-Tolyl-4H-isoquinoline-1,3-dione possesses a fused bicyclic core with a polar imide functional group, a nonpolar benzene ring, and a nonpolar tolyl substituent.

  • Polar Moieties: The two carbonyl groups (C=O) and the nitrogen atom in the imide ring are polar and can act as hydrogen bond acceptors.

  • Nonpolar Moieties: The fused benzene ring and the ortho-tolyl group are bulky, nonpolar, and hydrophobic.

  • Overall Polarity: The presence of both significant polar and nonpolar regions suggests the molecule has a moderate overall polarity. It is not anticipated to be highly soluble in very polar solvents like water or very nonpolar solvents like hexane.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. The bulky, nonpolar aromatic rings constitute a significant portion of the molecular structure, suggesting that solubility will be favored in solvents that can effectively solvate these regions.

Solvent Class Solvent Example Predicted Solubility Rationale
Nonpolar Hexane, CyclohexaneLowInability to disrupt the crystal lattice and solvate the polar imide group.
Moderately Nonpolar Toluene, Diethyl EtherLow to ModerateToluene may offer favorable π-π stacking interactions with the aromatic rings.
Polar Aprotic Dichloromethane (DCM)Moderate to HighBalances polarity to solvate the imide group with the ability to solvate the aromatic rings.
Tetrahydrofuran (THF)Moderate to HighThe ether oxygen can act as a hydrogen bond acceptor, aiding in solvating the imide group.
Ethyl Acetate (EtOAc)ModerateOften used in the crystallization of similar compounds, suggesting good solubility at elevated temperatures.[4]
AcetoneModerate to HighA polar aprotic solvent capable of solvating the polar functional groups.
Acetonitrile (ACN)ModerateA polar aprotic solvent that should effectively solvate the molecule.
Dimethylformamide (DMF)HighA highly polar aprotic solvent, often used to dissolve compounds with low solubility.[5]
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.[5]
Polar Protic Methanol, EthanolLow to ModerateThe hydroxyl group may compete with solute-solute hydrogen bonding. The nonpolar bulk of the molecule may limit solubility.
WaterVery Low / InsolubleThe large hydrophobic surface area of the molecule is unfavorable for interaction with the highly polar, hydrogen-bonding network of water.[3]
Acetic AcidModerate to HighCan protonate the carbonyls, potentially increasing solubility; often used in syntheses of related structures.[6]
Logical Workflow for Solubility Prediction

The process of predicting solubility begins with a thorough analysis of the molecule's structure to inform its likely behavior in different solvent classes.

G cluster_0 Structural Analysis cluster_1 Principle Application cluster_2 Prediction A Analyze Molecular Structure of 2-o-Tolyl-4H-isoquinoline-1,3-dione B Identify Polar Functional Groups (Imide, Carbonyls) A->B C Identify Nonpolar Moieties (Aromatic Rings, Tolyl Group) A->C D Apply 'Like Dissolves Like' Principle B->D C->D E Categorize Solvents (Polar Protic, Aprotic, Nonpolar) D->E F Predict Qualitative Solubility in Each Solvent Class E->F G Generate Predicted Solubility Table F->G

Caption: Logical workflow for predicting compound solubility.

Experimental Protocol for Quantitative Solubility Determination

While predictions are useful, empirical determination is essential for accurate data. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[7]

Objective

To quantitatively determine the solubility of 2-o-Tolyl-4H-isoquinoline-1,3-dione in a selected range of laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • 2-o-Tolyl-4H-isoquinoline-1,3-dione (high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-o-Tolyl-4H-isoquinoline-1,3-dione to a vial (ensure solid remains undissolved).

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial and place it in a temperature-controlled shaker (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[7] The system reaches equilibrium when the concentration of the solute in the solution is constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the compound in the test solvent.

    • Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standards.

    • Analyze the diluted sample solution using the same analytical method.

    • Calculate the concentration of the compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Multiply the determined concentration by the dilution factor to obtain the solubility of the compound in the saturated solution.

    • Express the final solubility in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

G A 1. Add excess solid to known volume of solvent B 2. Equilibrate (e.g., 24-48h) in temperature-controlled shaker A->B C 3. Allow excess solid to settle B->C D 4. Withdraw supernatant and filter (0.22 µm) C->D E 5. Prepare accurate dilution of the filtrate D->E F 6. Quantify concentration using pre-validated analytical method (e.g., HPLC-UV) E->F G 7. Calculate solubility (Concentration x Dilution Factor) F->G

Caption: Experimental workflow for shake-flask solubility determination.

Stability Profile and Potential Degradation Pathways

Understanding a compound's stability is crucial for defining its shelf-life, storage conditions, and handling procedures.[8][9] Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways.[10]

Key Structural Liabilities

The 2-o-Tolyl-4H-isoquinoline-1,3-dione structure contains an imide functional group, which is the most likely site of chemical degradation. Imides are cyclic amides and are susceptible to hydrolysis, particularly under acidic or basic conditions.[11][12]

Potential Degradation Pathways
  • Hydrolysis: The primary degradation pathway is likely the hydrolytic cleavage of one of the amide bonds within the imide ring.

    • Acid-Catalyzed Hydrolysis: Protonation of a carbonyl oxygen would activate the carbonyl carbon for nucleophilic attack by water.

    • Base-Catalyzed Hydrolysis: Nucleophilic attack by a hydroxide ion on a carbonyl carbon would lead to ring-opening.

    • The resulting product would be a dicarboxylic acid derivative.

  • Photolysis: Aromatic systems and carbonyl groups can absorb UV or visible light, leading to electronically excited states that can undergo degradation reactions. Photostability testing as per ICH Q1B guidelines is necessary to assess this liability.[13]

  • Oxidation: While the core structure is relatively robust to oxidation, forced degradation studies using oxidizing agents (e.g., H₂O₂) can reveal potential minor degradation pathways.[14]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition. Thermogravimetric analysis (TGA) can be used to determine the onset temperature of thermal degradation.[15][16]

Diagram of Potential Degradation

Caption: Potential degradation pathways for the title compound.

Experimental Protocols for Stability Testing

A systematic stability study should be conducted according to established guidelines to ensure the quality, safety, and efficacy of a substance over time.[17][18]

Forced Degradation (Stress Testing)

The objective of forced degradation is to accelerate the degradation process to identify likely degradation products and establish a stability-indicating analytical method.[10]

  • Methodology:

    • Prepare solutions of the compound in a suitable solvent (e.g., a 50:50 mix of acetonitrile and water).

    • Expose separate aliquots of the solution to the following conditions:

      • Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., 60 °C).

      • Basic Hydrolysis: Add 0.1 M NaOH at room temperature.

      • Oxidation: Add 3% H₂O₂ at room temperature.

      • Thermal Stress: Heat the solution (e.g., 60-80 °C).

      • Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV).[13]

    • Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method (see below).

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.

  • Approach:

    • Use a C18 reversed-phase HPLC column.

    • Develop a gradient elution method, typically using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer).

    • Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent compound and any degradants.

    • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over a prolonged period.

  • Protocol:

    • Store accurately weighed samples of the solid compound in appropriate containers under controlled conditions (e.g., 25 °C/60% RH and accelerated conditions like 40 °C/75% RH).

    • At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw a sample.

    • Test the sample for appearance, purity (using the stability-indicating HPLC method), and any other relevant quality attributes.

Conclusion

This guide provides a comprehensive technical framework for evaluating the solubility and stability of 2-o-Tolyl-4H-isoquinoline-1,3-dione. By combining theoretical predictions with robust, standardized experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in drug development and chemical research. The methodologies outlined herein are designed to be self-validating, ensuring the integrity and reliability of the results. Adherence to these protocols will facilitate a thorough understanding of the compound's physicochemical properties, a critical step in its journey from laboratory discovery to practical application.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Wikipedia. (2023). Stability testing (pharmaceutical). Available at: [Link]

  • Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Available at: [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Available at: [Link]

  • Bajwa, S. K. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Stability Testing of Pharmaceutical Products. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Lee, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]

  • Green, W. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • Green, W. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available at: [Link]

  • Le-Huu, S., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • P.E.A.C.E. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • ResearchGate. (2017). (PDF) Degradation Pathway. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

  • Liebman, J. F., et al. (2021). Alkaloids and Selected Topics in Their Thermochemistry. PMC - NIH. Available at: [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Semantic Scholar. Available at: [Link]

  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. Available at: [Link]

  • National Testing Agency. (2025). Syllabus for Chemistry (SCQP08). Available at: [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • ResearchGate. (n.d.). A) Synthesis of isoquinoline-1,3-dione derivatives 28 through radical... Available at: [Link]

  • PubChem. (n.d.). 2-hydroxyisoquinoline-1,3(2H,4H)-dione. Available at: [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. Available at: [Link]

  • European Patent Office. (2014). PROCESSES FOR PREPARING ISOINDOLINE-1,3-DIONE COMPOUNDS. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinoline-1,3-diones. Available at: [Link]

  • ResearchGate. (n.d.). Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxine catalyzed by simple copper salt/EtOH system. Available at: [Link]

  • Lee, G., et al. (2013). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. PMC - NIH. Available at: [Link]

  • Wang, S., et al. (2014). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. PMC - NIH. Available at: [Link]

  • Beilstein Journals. (n.d.). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Available at: [Link]

  • ACS Publications. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. Available at: [Link]

Sources

Theoretical and computational studies of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Foreword: Bridging Theory and Application

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including potent antimicrobial and anticancer properties.[1][2] Derivatives have shown promise as selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, making them attractive candidates for oncology research.[3] The specific molecule of interest, 2-o-Tolyl-4H-isoquinoline-1,3-dione, combines this active core with a tolyl substituent, introducing steric and electronic modifications that can significantly influence its physicochemical properties and biological interactions.

This guide, intended for researchers, computational chemists, and drug development professionals, moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a cohesive narrative explaining the causality behind the computational and theoretical investigations of this molecule. We will explore not just what is done, but why specific methodologies are chosen and how the resulting data forms a self-validating system for predicting molecular behavior. This document provides a framework for understanding the molecule's structural integrity, electronic landscape, intermolecular forces, and potential as a therapeutic agent through a synergistic combination of experimental principles and advanced computational modeling.

Molecular Architecture: From Synthesis to Solid-State Confirmation

A robust understanding of a molecule begins with its synthesis and definitive structural characterization. The synthesis of isoquinoline-1,3-dione derivatives can be achieved through various modern organic chemistry techniques, including radical cascade reactions which offer simple, mild, and efficient pathways.[4] An alternative, classical approach involves the condensation of phthalic anhydride with a primary amine, in this case, o-toluidine.[5][6]

Single-Crystal X-ray Diffraction: The Ground Truth

The gold standard for determining a molecule's three-dimensional structure is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, defining the bond lengths, bond angles, and torsion angles that dictate the molecule's conformation in the solid state. For 2-o-Tolyl-4H-isoquinoline-1,3-dione, the key structural features are the planarity of the isoquinoline core and the dihedral angle formed with the appended tolyl ring.

While the specific crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, reveals that the isoquinoline system is essentially planar.[7] The crystal packing is often governed by a network of weak intermolecular interactions, including C—H···O and C—H···π interactions, which are critical for crystal lattice stability.[7]

Table 1: Representative Crystallographic Parameters for an Isoquinoline-1,3-dione Core (Note: Data is illustrative, based on analogous structures like C16H13NO3[7])

ParameterValueSignificance
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDefines the symmetry elements within the crystal.
a (Å)7.677Unit cell dimension.
b (Å)12.003Unit cell dimension.
c (Å)13.885Unit cell dimension.
Dihedral Angle (Core vs. Substituent)~4.2°Indicates the relative orientation of the two ring systems.

The experimental X-ray structure serves as the foundational starting point for all subsequent computational work, providing an experimentally validated geometry for optimization.

Quantum Chemical Investigations: Decoding the Electronic Landscape

Density Functional Theory (DFT) is the computational workhorse for elucidating the electronic properties and reactivity of molecules. It provides a quantum mechanical framework that is both computationally feasible and remarkably accurate for systems of this size. The primary goal of DFT studies is to correlate the molecule's electronic structure with its chemical behavior.

The DFT Protocol: A Self-Validating Workflow

A rigorous DFT analysis follows a multi-step protocol where each stage validates the previous one. The choice of a functional and basis set is critical; the B3LYP functional with a 6-311G(d,p) basis set is a common and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.

Experimental Protocol: DFT Calculation Workflow

  • Geometry Optimization: The initial molecular geometry, often taken from X-ray data, is optimized to find the lowest energy conformation (a stable structure). This step is crucial as all subsequent electronic properties are dependent on this optimized geometry.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface. These calculated frequencies can also be used to predict the molecule's theoretical FT-IR spectrum.

  • Electronic Property Calculation: With a validated stable structure, key electronic properties are calculated. This includes the energies and distributions of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

DFT_Workflow cluster_input Input cluster_calc Calculation Engine (DFT) cluster_output Output & Validation Input Initial Geometry (from X-ray or sketch) Opt Step 1: Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq Step 2: Frequency Calculation Opt->Freq Validation Validation: No Imaginary Frequencies? Freq->Validation Props Step 3: Electronic Property Calculation Results HOMO, LUMO, MEP, Reactivity Descriptors Props->Results Validation->Opt No (Re-optimize) Validation->Props Yes

Caption: Workflow for DFT calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For isoindoline-1,3-dione derivatives, the HOMO is often localized over the aromatic ring, while the LUMO is found over the dione side, indicating the likely sites for nucleophilic and electrophilic attack, respectively.[8]

HOMO_LUMO LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) Core Core Orbitals Energy Energy l_line h_line h_line->l_line   ΔE = E_LUMO - E_HOMO   (Energy Gap) c_line

Caption: Frontier Molecular Orbital energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density distribution on the molecular surface. It is an invaluable tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In 2-o-Tolyl-4H-isoquinoline-1,3-dione, these are expected around the carbonyl oxygen atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

  • Green Regions (Neutral Potential): Represent areas of neutral or nonpolar character, often associated with the aromatic rings.

This map provides a clear rationale for how the molecule will orient itself when approaching a protein binding site or another molecule.

Table 2: DFT-Derived Global Reactivity Descriptors

DescriptorFormulaSignificance
HOMO Energy (E_HOMO)-Electron donating ability
LUMO Energy (E_LUMO)-Electron accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMOChemical reactivity and stability
Ionization Potential (I)-E_HOMOEnergy required to remove an electron
Electron Affinity (A)-E_LUMOEnergy released when gaining an electron
Electronegativity (χ)(I + A) / 2Power to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Reciprocal of hardness

Hirshfeld Surface Analysis: Quantifying Intermolecular Forces

While DFT explains the intramolecular environment, Hirshfeld surface analysis provides a powerful method for visualizing and quantifying the intermolecular interactions that govern the molecule's crystal packing.[9] This analysis is generated directly from the crystallographic information file (CIF), making it an excellent bridge between experimental data and theoretical understanding.

Experimental Protocol: Hirshfeld Surface Analysis

  • CIF Input: The analysis begins with the single-crystal X-ray diffraction data (.cif file).

  • Surface Generation: A surface is generated around the molecule where the contribution from the molecule's electron density is equal to the contribution from all surrounding molecules.

  • Mapping Properties: Properties like d_norm are mapped onto this surface. d_norm is a normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds.

  • 2D Fingerprint Plots: The 3D surface is decomposed into 2D histograms, known as fingerprint plots. These plots quantify the percentage contribution of different types of atomic contacts to the overall crystal packing.

Analysis of related isoindoline-1,3-dione structures shows that H···H, O···H, and C···H contacts are the major contributors to the Hirshfeld surface, confirming the importance of van der Waals forces and weak hydrogen bonds in stabilizing the crystal structure.[10]

Table 3: Representative Contribution of Intermolecular Contacts from Hirshfeld Analysis (Note: Data is illustrative, based on analogous structures[10])

Contact TypeContribution (%)Interaction Type
H···H~37.5%Van der Waals forces
O···H / H···O~19.5%C-H···O hydrogen bonds
C···H / H···C~17.8%C-H···π interactions
Other~25.2%C···C, N···H, etc.

In Silico Screening for Bioactivity: Molecular Docking

With a validated understanding of the molecule's structure and electronic properties, we can computationally predict its potential as a drug candidate. Molecular docking is a key in silico technique used to predict the preferred binding mode and affinity of a ligand to a protein target.

The Molecular Docking Protocol: A Target-Driven Approach

Given the known activity of isoquinoline-1,3-diones as CDK inhibitors, Cyclin-Dependent Kinase 4 (CDK4) is a logical and authoritative target for docking studies.[1]

Experimental Protocol: Molecular Docking

  • Receptor & Ligand Preparation: The 3D crystal structure of the target protein (e.g., CDK4) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The ligand (2-o-Tolyl-4H-isoquinoline-1,3-dione) is prepared by optimizing its geometry and assigning appropriate charges.

  • Binding Site Definition: The active site of the protein is defined, usually based on the location of a co-crystallized native ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) systematically samples a large number of orientations and conformations of the ligand within the active site.

  • Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the protein's amino acid residues.

Docking studies of similar inhibitors with CDK4 have shown that the isoquinoline-1,3-dione core often forms critical hydrogen bonds within the ATP-binding pocket, providing a strong rationale for its inhibitory activity.[1]

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Ligand Preparation (2-o-Tolyl...dione) - 3D Structure - Add Charges Grid Define Binding Site (Grid Generation) Ligand->Grid Receptor Receptor Preparation (e.g., CDK4 from PDB) - Remove Water - Add Hydrogens Receptor->Grid Dock Run Docking Algorithm Grid->Dock Score Scoring & Ranking Poses (Binding Energy) Dock->Score Analysis Analyze Interactions - H-Bonds - Hydrophobic - π-π Stacking Score->Analysis

Caption: General workflow for molecular docking.

Conclusion: A Synthesis of Computational Insight

The theoretical and computational study of 2-o-Tolyl-4H-isoquinoline-1,3-dione provides a multi-faceted understanding that is unattainable through experimental means alone. This guide demonstrates a logical and self-validating progression of inquiry:

  • Structural analysis , grounded in X-ray crystallography, provides the essential 3D framework.

  • DFT calculations decode the intramolecular electronic landscape, revealing the molecule's intrinsic reactivity and stability through its frontier orbitals and electrostatic potential.

  • Hirshfeld surface analysis quantifies the crucial intermolecular forces that dictate the molecule's behavior in the solid state.

  • Molecular docking leverages this detailed molecular knowledge to predict interactions with a relevant biological target, providing a strong, mechanistically-grounded hypothesis for its potential therapeutic action.

This integrated computational approach is indispensable in modern drug discovery. It allows for the rational design of new derivatives with enhanced potency and selectivity, accelerates the screening process, and provides deep mechanistic insights, ultimately paving the way for the development of novel therapeutic agents.

References

  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. (n.d.). PubMed Central.
  • 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. (n.d.). PubMed Central.
  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. (n.d.). PubMed Central.
  • Synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione. (2025). ResearchGate. [Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). PubMed Central.
  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (n.d.). PubMed. [Link]

  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). (n.d.). PubMed Central.
  • Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R). (2023). Semantic Scholar. [Link]

  • Antimicrobial activity of some isoquinoline alkaloids. (1991). PubMed. [Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). ACS Omega. [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Characterization, Thermal, Optical, Crystal Structure and Hirshfeld Surface Analysis of 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione. (2020). ResearchGate. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PubMed Central. [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). PubMed. [Link]

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). (2008). PubMed. [Link]

Sources

Topic: The Genesis of a Privileged Scaffold: Discovery and Foundational Syntheses of N-Substituted Isoquinoline-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted isoquinoline-1,3-dione, also known as the homophthalimide skeleton, represents a cornerstone heterocyclic motif in medicinal chemistry. Its prevalence in a wide array of biologically active compounds underscores its status as a "privileged scaffold." These compounds exhibit a remarkable spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a detailed exploration of the historical discovery and the seminal synthetic strategies that first granted chemists access to this vital molecular architecture. We will dissect the mechanistic underpinnings of classical methodologies, provide field-proven experimental protocols, and offer insights into the chemical logic that guided these initial synthetic endeavors.

Introduction: The Significance of the Isoquinoline-1,3-dione Core

The isoquinoline-1,3(2H,4H)-dione structure is a nitrogen-containing heterocycle that serves as a versatile building block in the synthesis of more complex molecules, including numerous alkaloids and pharmaceutical agents.[3][4] Its rigid framework and the presence of modifiable positions—particularly the nitrogen atom—allow for systematic structural variations to fine-tune pharmacokinetic and pharmacodynamic properties.[5] The journey into synthesizing these compounds began over a century ago, driven by the desire to create novel chemical entities from readily available starting materials. Understanding these foundational methods is not merely an academic exercise; it provides a crucial context for appreciating the evolution of synthetic chemistry and offers robust, often-overlooked strategies for modern drug discovery campaigns.

The Foundational Synthesis: The Gabriel-Colman Rearrangement

The first elegant entry into the isoquinoline-1,3-dione ring system was reported in 1900 by Siegmund Gabriel and James Colman.[6][7] Their eponymous rearrangement is a classic example of a base-induced ring expansion, transforming a five-membered N-substituted phthalimido ester into a six-membered isoquinoline derivative. This reaction was pivotal as it demonstrated a novel pathway to construct the isoquinoline core.

Mechanistic Dissection

The Gabriel-Colman rearrangement is a multi-step process that hinges on the presence of an enolizable hydrogen on the substituent attached to the phthalimide nitrogen. The causality behind the reaction's success lies in the formation of a stabilized carbanion intermediate, which is the key to the subsequent ring closure.

  • Base-Mediated Ring Opening: The reaction is initiated by the attack of a strong base, typically a sodium alkoxide, on one of the carbonyl carbons of the phthalimide ring. This leads to the cleavage of an amide bond and the formation of an open-chain imide anion.[6][8]

  • Tautomerization to Carbanion: The resulting imide anion rapidly isomerizes to a more thermodynamically stable carbanion. This step is critically dependent on an α-hydrogen on the N-substituent, which is sufficiently acidic to be abstracted. The electron-withdrawing nature of the adjacent ester group stabilizes this carbanion.[6]

  • Intramolecular Cyclization (Dieckmann-type Condensation): The nucleophilic carbanion then attacks the ester carbonyl group in an intramolecular fashion. This step is analogous to a Dieckmann condensation.[8][9]

  • Ring Expansion and Aromatization: This cyclization results in the formation of the six-membered ring and the displacement of the alkoxide leaving group, yielding the 4-hydroxy-isoquinoline-1,3-dione product upon tautomerization.[6][9]

Visualization of the Gabriel-Colman Mechanism

Gabriel_Colman_Mechanism Mechanism of the Gabriel-Colman Rearrangement cluster_start Step 1: Ring Opening cluster_isomerization Step 2: Isomerization cluster_cyclization Step 3: Cyclization cluster_final Step 4: Final Product Start N-Phthalimido Ester Intermediate1 Imide Anion Intermediate Start->Intermediate1 Attack on Carbonyl Base NaOR (Base) Carbanion Stabilized Carbanion Intermediate1->Carbanion Tautomerization Intermediate3 Cyclized Intermediate Carbanion->Intermediate3 Intramolecular Attack (Dieckmann-like) Product N-Substituted Isoquinoline-1,3-dione Intermediate3->Product Elimination of RO- & Tautomerization

Caption: Key mechanistic steps of the Gabriel-Colman rearrangement.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione

This protocol is a representative example of the Gabriel-Colman rearrangement.

Materials:

  • N-Phthaloyl-glycine ethyl ester

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ice bath

  • Reflux condenser and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-phthaloyl-glycine ethyl ester (1 equivalent) in absolute ethanol.

  • Base Addition: While stirring, add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol to the flask. The addition should be controlled to manage any exotherm.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the ring-opening and cyclization steps.

  • Quenching and Neutralization: After cooling the reaction mixture in an ice bath, slowly add 10% HCl until the solution is acidic (pH ~2-3). This step protonates the enolate product and neutralizes the excess base.

  • Precipitation and Isolation: The product will often precipitate from the cooled, acidified solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual salts and starting materials. The product can be further purified by recrystallization from ethanol or an appropriate solvent system.

The Direct Approach: Condensation of Homophthalic Anhydride

While the Gabriel-Colman rearrangement is elegant, a more direct and often higher-yielding classical method involves the condensation of homophthalic anhydride with a primary amine. This approach is conceptually simpler and leverages a different set of readily available starting materials.

Reaction Logic and Workflow

This synthesis is a straightforward nucleophilic acyl substitution followed by intramolecular cyclization (dehydration).

  • Amine Attack: The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the homophthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate.

  • Dehydration and Cyclization: Upon heating, this intermediate undergoes intramolecular condensation between the carboxylic acid and the amide moieties, eliminating a molecule of water to form the stable six-membered imide ring of the N-substituted isoquinoline-1,3-dione.

Visualization of the Condensation Workflow

Condensation_Workflow Synthesis via Homophthalic Anhydride Start_A Homophthalic Anhydride Reaction Condensation (Heat, Acetic Acid) Start_A->Reaction Start_B Primary Amine (R-NH2) Start_B->Reaction Product N-Substituted Isoquinoline-1,3-dione Reaction->Product Byproduct Water (H2O) Reaction->Byproduct

Caption: Workflow for direct synthesis from homophthalic anhydride.

Experimental Protocol: Synthesis of 2-Benzylisoquinoline-1,3(2H,4H)-dione

Materials:

  • Homophthalic anhydride

  • Benzylamine

  • Glacial acetic acid

  • Heating mantle and reflux condenser

Procedure:

  • Reaction Setup: Combine homophthalic anhydride (1 equivalent) and benzylamine (1.05 equivalents) in a round-bottom flask.

  • Solvent and Catalyst: Add glacial acetic acid to the flask to serve as both a solvent and a catalyst for the dehydration step.

  • Reflux: Heat the mixture to reflux for 3-5 hours. The acetic acid facilitates the ring closure by protonating the amide carbonyl, making it more electrophilic.

  • Isolation: Cool the reaction mixture to room temperature. The product will often crystallize directly from the acetic acid solution. Alternatively, pour the cooled mixture into ice water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallization from ethanol or an ethanol/water mixture typically yields a highly pure product.

Summary of Foundational Synthetic Methods

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesLimitations
Gabriel-Colman Rearrangement N-Phthalimido ester with an α-hydrogenStrong base (e.g., NaOEt), HeatNovel ring expansion; Access from phthalimide derivativesRequires enolizable α-hydrogen; Can have moderate yields
Homophthalic Anhydride Condensation Homophthalic anhydride, Primary amineHeat, often in a solvent like acetic acidDirect, high-yielding, simple procedureDependent on the availability of substituted homophthalic anhydrides

Conclusion and Modern Perspective

The discovery of the Gabriel-Colman rearrangement and the development of direct condensation methods laid the essential groundwork for the synthesis of N-substituted isoquinoline-1,3-diones. These initial strategies provided the chemical community with reliable access to a scaffold that would prove to be of immense value in medicinal chemistry. While modern organic synthesis has introduced more sophisticated and milder techniques, such as visible-light photocatalysis and radical cascade reactions to access these structures,[4][10][11] a thorough understanding of these foundational methods remains indispensable. They are robust, scalable, and continue to be relevant in both academic research and industrial drug development.

References

  • Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2026). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry.
  • Niu, Y.-N., et al. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.
  • Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2025).
  • Gabriel, S., & Colman, J. (1900). Gabriel–Colman rearrangement. Wikipedia.
  • Z. B. Zard, S. Z. (2002). An expedient synthesis of homophthalimides.
  • Niu, Y.-N., et al. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.
  • Slideshare. (n.d.). Gabriel colman rearrgment.
  • Gabriel, S., & Colman, J. (1900). Gabriel-Colman Rearrangement. Comprehensive Organic Name Reactions and Reagents.
  • Blanco, M. M., Shmidt, M. S., & Perillo, I. A. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. ARKIVOC.
  • Shaimardanova, A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
  • Shaimardanova, A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.

Sources

A Technical Guide to the Research Potential of 2-o-Tolyl-4H-isoquinoline-1,3-dione: A Scaffold-Based Approach for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous natural alkaloids and synthetic therapeutic agents.[1][2][3] Specifically, the isoquinoline-1,3(2H,4H)-dione framework has attracted significant attention as a versatile platform for developing novel bioactive compounds.[4][5] While direct research on 2-o-Tolyl-4H-isoquinoline-1,3-dione is not extensively documented in current literature, its structural analogy to a class of highly active molecules allows for a robust, evidence-based extrapolation of its potential research applications. This guide synthesizes data from related N-aryl isoquinoline-1,3-diones to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore plausible synthetic routes, delineate promising therapeutic targets based on structure-activity relationships (SAR) of analogous compounds, and provide detailed experimental protocols to initiate investigation into its potential as an anticancer, enzyme-inhibiting, and immuno-modulatory agent.

The Isoquinoline-1,3-dione Core: A Foundation for Bioactivity

The isoquinoline heterocyclic system, a fusion of benzene and pyridine rings, is a cornerstone of natural product chemistry and drug design.[1][2] Alkaloids such as morphine and berberine feature this core, demonstrating its inherent ability to interact with biological systems.[6][7] The isoquinoline-1,3-dione variant introduces key chemical features that enhance its utility as a pharmacophore:

  • Amide and Ketone Moieties: These groups act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets like enzyme active sites and receptors.

  • Planar Aromatic System: The fused ring structure allows for π-π stacking interactions, often crucial for binding within protein clefts.

  • Active Methylene Group (C4): The protons at the C4 position are acidic, providing a reactive handle for a variety of chemical modifications and functionalizations, enabling the generation of diverse chemical libraries.[8]

The specific compound of interest, 2-o-Tolyl-4H-isoquinoline-1,3-dione, incorporates an ortho-tolyl group on the nitrogen atom. This substitution is predicted to influence its properties in several ways:

  • Increased Lipophilicity: The tolyl group enhances the molecule's hydrophobicity, which can improve membrane permeability and cellular uptake.

  • Steric Influence: The ortho-methyl group may induce a twisted conformation relative to the isoquinoline plane, potentially locking the molecule into a specific bioactive conformation or, conversely, sterically hindering interactions with certain targets. This provides a fascinating avenue for investigating atropisomerism and its effect on bioactivity.

synthesis_workflow reagent1 Homophthalic Anhydride solvent Toluene or Xylene reagent1->solvent reagent2 o-Toluidine reagent2->solvent condition Reflux (Dean-Stark) solvent->condition workup Workup & Purification (Crystallization/Chromatography) condition->workup product 2-o-Tolyl-4H-isoquinoline-1,3-dione workup->product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol 1: Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

This protocol is adapted from established methodologies for the synthesis of N-aryl homophthalimides. [8]

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add homophthalic anhydride (1.0 eq), o-toluidine (1.05 eq), and toluene (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). The progress can also be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold toluene or hexane.

  • Purification: If the product does not precipitate or requires further purification, reduce the solvent volume in vacuo. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The true potential of 2-o-Tolyl-4H-isoquinoline-1,3-dione lies in its application as a scaffold for drug discovery. Based on the documented bioactivities of structurally related compounds, we can identify several high-priority research avenues.

Compound Class/Derivative Demonstrated Biological Activity Potential Mechanism of Action Reference
(E)-4-Arylidene isoquinoline-1,3-dionesPotent cytotoxicity against MCF-7 breast cancer cellsInhibition of cancer cell proliferation[8]
4-(Phenylaminomethylene)isoquinoline-1,3-dionesSelective inhibition of Cyclin-Dependent Kinase 4 (CDK4)Cell cycle arrest at G1 phase[9]
2-Hydroxyisoquinoline-1,3(2H,4H)-dioneInhibition of metalloenzymes (e.g., HIV-1 integrase)Chelation of essential metal ions in the enzyme active site[10][11]
General Isoquinoline DerivativesDual inhibition of IDO1 and TDOImmunomodulation, reversal of tumor-induced immune suppression[12]
Anticancer Drug Development

Rationale: The isoquinoline-1,3-dione scaffold is a recurring motif in potent anticancer agents. [8]Derivatives have shown significant activity against breast cancer cell lines, with IC₅₀ values comparable to the standard drug doxorubicin. [8]Furthermore, specific modifications at the C4 position have yielded selective inhibitors of CDK4, a critical regulator of the cell cycle that is often dysregulated in cancer. [9] Proposed Research Trajectory:

  • Initial Screening: Evaluate the cytotoxicity of 2-o-Tolyl-4H-isoquinoline-1,3-dione against a panel of human cancer cell lines (e.g., NCI-60 panel or a focused panel including MCF-7 (breast), HCT116 (colon), and A549 (lung)).

  • Mechanism of Action Studies: If significant cytotoxicity is observed, investigate the mechanism. This includes cell cycle analysis by flow cytometry to detect G1 arrest (suggesting CDK4 inhibition) and apoptosis assays (e.g., Annexin V staining).

  • Enzymatic Assays: Directly test the compound's inhibitory activity against recombinant CDK4/Cyclin D1 kinase.

cdk_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Signal Signaling Cascade Receptor->Signal CyclinD Cyclin D Synthesis Signal->CyclinD Complex CDK4/Cyclin D Active Complex CyclinD->Complex CDK4 CDK4 CDK4->Complex Rb pRb Complex->Rb Phosphorylates Inhibitor 2-o-Tolyl-4H- isoquinoline-1,3-dione Inhibitor->Complex pRb_P pRb-P Rb->pRb_P E2F E2F Rb->E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Proliferation Cell Proliferation S_Phase->Proliferation reactive_sites mol c4_label C4 Methylene: Knoevenagel Condensation, Alkylation, Halogenation c4_label->mol   aromatic_label Aromatic Ring: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) aromatic_label->mol      carbonyl_label Carbonyl Groups: Nucleophilic Addition carbonyl_label->mol

Caption: Key reactive sites on the 2-o-Tolyl-4H-isoquinoline-1,3-dione scaffold.

Proposed Research Trajectory:

  • Library Synthesis: Use the C4 methylene group as a synthetic handle. Perform Knoevenagel condensations with various aldehydes to generate a library of 4-arylidene derivatives, which have shown potent anticancer activity. 2[8]. Novel Heterocycle Construction: Explore reactions that use the dione functionality to build new fused-ring systems.

  • Photocatalysis: Investigate modern, visible-light-driven photocatalytic methods for functionalizing the scaffold under mild and green conditions, a rapidly growing area of interest for this compound class.

[3][4]### 5. Summary and Future Directions

While 2-o-Tolyl-4H-isoquinoline-1,3-dione itself is an under-explored molecule, its core structure belongs to a class of compounds with immense and proven potential in medicinal and synthetic chemistry. This guide has established a strong, evidence-based rationale for investigating this compound in several key areas:

  • Oncology: As a potential cytotoxic agent and a scaffold for developing selective CDK4 inhibitors.

  • Infectious Disease: As a potential inhibitor of viral and bacterial metalloenzymes.

  • Organic Synthesis: As a versatile building block for creating diverse chemical libraries and complex molecular architectures.

The immediate path forward for any research program focused on this molecule is clear:

  • Efficient Synthesis and Characterization: Optimize the synthesis and confirm the compound's identity and purity.

  • Broad Biological Screening: Conduct initial high-throughput screening against cancer cell lines and key enzymatic targets to identify primary areas of bioactivity.

  • Iterative SAR Studies: Based on initial findings, synthesize a focused library of analogues to build a structure-activity relationship and optimize for potency and selectivity.

By leveraging the known properties of the isoquinoline-1,3-dione scaffold, researchers are well-positioned to unlock the full potential of 2-o-Tolyl-4H-isoquinoline-1,3-dione and contribute valuable new agents to the fields of medicine and chemistry.

References

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • MDPI. (n.d.).
  • PubMed. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. PubMed.
  • wisepath.org. (2024).
  • N-substituted (E)
  • Royal Society of Chemistry. (n.d.). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions.
  • NIH. (n.d.). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. PMC.
  • NIH. (2025).
  • NIH. (n.d.). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. PMC.
  • NIH. (n.d.). 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. PMC.
  • PubMed. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed.
  • Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.
  • NIH. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione, a key intermediate in medicinal chemistry and materials science. The isoquinoline-1,3(2H,4H)-dione scaffold is a prominent structural motif found in numerous bioactive compounds.[1][2][3] This guide delves into the mechanistic underpinnings of the synthesis, offers a step-by-step experimental procedure, and outlines methods for purification and characterization, ensuring a reproducible and efficient outcome for researchers in drug development and organic synthesis.

Introduction and Mechanistic Rationale

The synthesis of N-substituted isoquinoline-1,3-diones is most commonly achieved through the condensation of homophthalic anhydride with primary amines.[4] This reaction provides a direct and efficient route to the desired heterocyclic core.

The Underlying Mechanism

The reaction between homophthalic anhydride and an amine, such as o-toluidine, is generally understood to proceed through a two-step sequence:

  • Nucleophilic Acyl Substitution: The primary amine (o-toluidine) acts as a nucleophile, attacking one of the carbonyl carbons of the homophthalic anhydride. This leads to the opening of the anhydride ring to form an intermediate amic acid.

  • Intramolecular Cyclization and Dehydration: Under thermal conditions, the amic acid intermediate undergoes an intramolecular cyclization. The carboxylic acid group condenses with the amide, eliminating a molecule of water to form the stable five-membered imide ring fused to the aromatic ring, yielding the final 2-o-Tolyl-4H-isoquinoline-1,3-dione.

This sequence is a robust and widely applicable method for the synthesis of a variety of N-substituted homophthalimides.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantitySupplier/GradeSafety Precautions
Homophthalic AnhydrideC₉H₆O₃162.141.62 g (10 mmol)Reagent GradeIrritant.[5] Handle in a fume hood.
o-ToluidineC₇H₉N107.151.07 g (10 mmol)Reagent GradeToxic, combustible liquid. Handle with care in a fume hood.
Glacial Acetic AcidCH₃COOH60.0520 mLACS GradeCorrosive. Causes severe skin burns and eye damage.
EthanolC₂H₅OH46.07As needed95%Flammable liquid.
Round-bottom flask--50 mL--
Reflux condenser-----
Magnetic stirrer/hotplate-----
Buchner funnel and flask-----
Filter paper-----
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add homophthalic anhydride (1.62 g, 10 mmol) and glacial acetic acid (20 mL).

  • Addition of Amine: While stirring the suspension, add o-toluidine (1.07 g, 10 mmol) to the flask at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the solution cools, the product will begin to precipitate.

  • Isolation of the Product: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A 1. Add Homophthalic Anhydride and Glacial Acetic Acid to a round-bottom flask. B 2. Add o-Toluidine to the flask at room temperature. A->B Stirring C 3. Heat the mixture to reflux for 4 hours. B->C Heating D 4. Cool the reaction mixture to room temperature. C->D E 5. Isolate the precipitate by vacuum filtration. D->E F 6. Wash the solid with cold ethanol. E->F G 7. Dry the product in a vacuum oven. F->G

Caption: Workflow for the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Characterization of 2-o-Tolyl-4H-isoquinoline-1,3-dione

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Determination of the melting point and comparison with literature values.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of aromatic and aliphatic protons consistent with the target structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be carried out in a well-ventilated fume hood.

  • Chemical Hazards: Be aware of the specific hazards of each chemical used. o-Toluidine is toxic and a suspected carcinogen. Homophthalic anhydride is an irritant.[5] Glacial acetic acid is corrosive.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione from commercially available starting materials. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can efficiently produce this valuable compound for further applications in medicinal chemistry and materials science.

References

  • Trans-stereoselectivity in the reaction between homophthalic anhydride and imines. (2008). Organic Letters, 10(21), 4759–4762. [Link]

  • Reactions of homophthalic anhydrides with imines. (n.d.). ResearchGate. Retrieved from [Link]

  • N-methylimidazole promotes the reaction of homophthalic anhydride with imines. (2014). Journal of Organic Chemistry, 79(16), 7593–7599. [Link]

  • Synthesis of isoquinoline-1,3(2H,4H)-diones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. (2014). The Journal of Organic Chemistry, 79(16), 7593-7599. [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. (2022). Organic & Biomolecular Chemistry, 20(40), 7861-7885. [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (2025). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Dimerization and comments on the reactivity of homophthalic anhydride. (2015). Beilstein Journal of Organic Chemistry, 11, 233–239. [Link]

  • Design, synthesis, and biological evaluation of 1,3-diarylisoquinolines as novel topoisomerase I catalytic inhibitors. (2018). European Journal of Medicinal Chemistry, 143, 1345–1362. [Link]

  • Homophthalic Acid and Anhydride. (n.d.). ResearchGate. Retrieved from [Link]

  • homophthalic acid and anhydride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction. (2022). Organic & Biomolecular Chemistry, 20(40), 7861–7885. [Link]

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1312. [Link]

  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoq. (2022). Molecules, 27(23), 8493. [Link]

  • (PDF) Synthesis of 1(2H)-Isoquinolones. (Review). (2025). ResearchGate. Retrieved from [Link]

  • 2-hydroxyisoquinoline-1,3(2H,4H)-dione. (n.d.). PubChem. Retrieved from [Link]

  • 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1311. [Link]

  • Homophthalic anhydride. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. (n.d.). PubChem. Retrieved from [Link]

  • 2-hydroxyisoquinoline-1,3(2h,4h)-dione. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Aryl Isoquinoline-1,3-Diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Isoquinoline-1,3-Dione Scaffolds

The isoquinoline-1,3-dione core, also known as homophthalimide, is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of an aryl group at the nitrogen atom (N-arylation) significantly expands the chemical space and modulates the pharmacological properties of these molecules. N-aryl isoquinoline-1,3-diones have emerged as promising candidates in drug discovery, exhibiting a range of therapeutic activities, including potent anticancer and enzyme inhibitory properties.[1][2] For instance, certain derivatives have shown significant cytotoxic activity against cancer cell lines, making them attractive scaffolds for the development of novel chemotherapeutic agents.[1] The ability to efficiently and selectively synthesize a diverse library of N-aryl isoquinoline-1,3-diones is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the palladium-catalyzed synthesis of N-aryl isoquinoline-1,3-diones, a modern and versatile approach based on the principles of the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and provide insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The palladium-catalyzed N-arylation of isoquinoline-1,3-diones is a variation of the well-established Buchwald-Hartwig amination, a powerful cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5] The reaction facilitates the coupling of an amine (in this case, the N-H bond of the isoquinoline-1,3-dione) with an aryl halide or sulfonate. The catalytic cycle, illustrated below, is a well-orchestrated sequence of elementary steps involving a palladium catalyst, a phosphine ligand, and a base.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate L-Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amide Coordination) Pd(II)_Complex->Ligand_Exchange Isoquinoline-1,3-dione, Base Amide_Complex Pd(II) Amido Complex [L-Pd(Ar)(Amide)]- Ligand_Exchange->Amide_Complex Reductive_Elimination Reductive Elimination Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product N-Aryl Product (Ar-Amide) Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Causality Behind the Steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, which is stabilized by a phosphine ligand (L). This step is often rate-limiting and results in the formation of a Pd(II) intermediate. The choice of the aryl halide is critical; aryl iodides are generally the most reactive, followed by bromides, chlorides, and triflates.

  • Ligand Exchange and Deprotonation: The isoquinoline-1,3-dione, acting as the amine component, coordinates to the Pd(II) center. A base is crucial in this step to deprotonate the N-H bond of the imide, forming an amido complex. The pKa of the N-H bond in isoquinoline-1,3-dione is lower than that of many simple amines, which can influence the choice of base.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the N-aryl isoquinoline-1,3-dione is released from the palladium center. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, thus completing the catalytic cycle. The nature of the phosphine ligand significantly influences the rate and efficiency of this step.

The Critical Role of Ligands

The success of the palladium-catalyzed N-arylation hinges on the choice of the ancillary phosphine ligand. These ligands are not mere spectators; they actively participate in the catalytic cycle, influencing the catalyst's stability, activity, and selectivity.

Ligand TypeKey Features & Rationale
Monodentate Biarylphosphines (e.g., Buchwald Ligands) Bulky and electron-rich, these ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The steric bulk also facilitates the reductive elimination step.[3]
Bidentate Phosphines (e.g., Xantphos, BINAP) These ligands chelate to the palladium center, providing a more stable catalyst. The defined bite angle of bidentate ligands can influence the geometry of the palladium complex, which in turn affects the rate of reductive elimination.[3]

The selection of the optimal ligand is often substrate-dependent and may require empirical screening. For the N-arylation of cyclic imides like isoquinoline-1,3-dione, bulky monodentate biaryl phosphines, such as those developed by the Buchwald group, have proven to be particularly effective in related amidation reactions.[6]

Experimental Protocol: A General Procedure

This protocol provides a starting point for the palladium-catalyzed N-arylation of isoquinoline-1,3-dione. Optimization of the reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reagents Combine Reagents: - Isoquinoline-1,3-dione - Aryl halide - Palladium precatalyst - Phosphine ligand - Base - Solvent Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reagents->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Figure 2: General Experimental Workflow for Palladium-Catalyzed N-Arylation.

Materials and Reagents:

ReagentTypical GradeSupplier
Isoquinoline-1,3-dione≥98%Commercially available
Aryl halide (bromide or chloride)≥98%Commercially available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercially available
Phosphine Ligand (e.g., XPhos, SPhos, DavePhos)≥98%Commercially available
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Anhydrous, ≥99%Commercially available
Solvent (e.g., Toluene, Dioxane, THF)AnhydrousCommercially available

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add isoquinoline-1,3-dione (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified N-aryl isoquinoline-1,3-dione by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Use a freshly opened bottle of palladium precatalyst and ligand. Consider using a pre-formed palladium-ligand complex.
Inappropriate ligandScreen a panel of ligands (both monodentate and bidentate). Bulky, electron-rich ligands are often a good starting point.
Insufficiently strong baseTry a stronger base (e.g., K₃PO₄ or Cs₂CO₃). The pKa of the N-H bond of the imide should be considered.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Side Product Formation (e.g., dehalogenation of aryl halide) Catalyst decompositionLower the reaction temperature or use a more stable ligand.
Presence of waterEnsure all reagents and solvents are strictly anhydrous.
Difficulty in Purification Similar polarity of product and starting materialsOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The palladium-catalyzed N-arylation of isoquinoline-1,3-diones represents a robust and versatile method for the synthesis of a diverse range of N-aryl derivatives. A thorough understanding of the reaction mechanism, particularly the crucial role of the phosphine ligand, is key to successful implementation. The provided protocol serves as a solid foundation for researchers, and with careful optimization, this powerful C-N bond-forming reaction can be a valuable tool in the synthesis of novel compounds for drug discovery and development.

References

  • SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives as potent anticancer agents – Synthesis and molecular evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Retrieved from [Link]

  • Figshare. (2016). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Palladium catalyzed N-arylation of hydroxylamines. Retrieved from [Link]

  • PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • PubMed. (2007). One-pot Synthesis of Carbazoles by Palladium-Catalyzed N-arylation and Oxidative Coupling. Retrieved from [Link]

Sources

Application Note: Visible-Light Photocatalytic Strategies for the Synthesis of Isoquinoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Light on a Privileged Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Derivatives of this heterocyclic system exhibit a wide array of biological activities, making them highly valuable targets in drug discovery programs.[2][3] Traditionally, the synthesis of these molecules has relied on methods that can require harsh conditions, multi-step sequences, or the use of stoichiometric, toxic reagents.

In recent years, the advent of visible-light photocatalysis has revolutionized synthetic organic chemistry, offering a paradigm shift towards more sustainable, efficient, and milder reaction conditions.[4][5] This approach harnesses the energy of low-energy photons to generate highly reactive radical intermediates from stable precursors at ambient temperatures, enabling transformations that are often challenging to achieve through conventional thermal methods.[6] This application note provides a comprehensive guide to the photocatalytic synthesis of isoquinoline-1,3-dione derivatives, focusing on the prevalent strategy of radical-mediated cyclization of N-acryloylbenzamides. We will delve into the underlying mechanisms, provide detailed, field-tested protocols for key transformations, and offer expert insights to ensure successful implementation in the lab.

The Core Strategy: A Radical Cascade Approach

The majority of modern photocatalytic methods for constructing the isoquinoline-1,3-dione scaffold converge on a common mechanistic pathway: the generation of a radical species which then engages in a cascade reaction with an N-acryloylbenzamide substrate.[7] This elegant strategy allows for the direct installation of diverse functional groups at the C4 position of the heterocyclic core in a single, atom-economical step.

The general catalytic cycle can be broken down into five key stages, as illustrated below. The versatility of this method lies in the wide variety of radical precursors (R-X) that can be employed, leading to alkylated, acylated, sulfonated, and other functionalized products.[1][3]

General_Photocatalytic_Cycle cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Radical_Gen Radical Precursor (R-X) PC_star->PC SET (Single Electron Transfer) PC_star->Radical_Gen SET Radical Radical (R•) Radical_Gen->Radical Radical Generation Substrate N-Acryloylbenzamide Radical->Substrate 1. Radical Addition Intermediate_A Intermediate A Intermediate_B Intermediate B Intermediate_A->Intermediate_B 2. Intramolecular Cyclization Product Isoquinoline-1,3-dione Intermediate_B->Product 3. Oxidation & Deprotonation (Regenerates PC)

Figure 1: General Mechanistic Pathway for Photocatalytic Synthesis.

Causality Behind the Mechanism:

  • Photoexcitation: The cycle begins with the absorption of visible light by a photocatalyst (PC), promoting it to a high-energy excited state (PC*). This excited state is both a more potent oxidant and reductant than its ground state.[8]

  • Radical Generation via Single Electron Transfer (SET): The excited photocatalyst (PC*) interacts with a radical precursor (R-X). Through a single electron transfer event, the precursor is converted into a radical species (R•). This can occur via an oxidative or reductive quenching pathway, depending on the nature of the precursor and catalyst.[9]

  • Radical Addition: The newly formed radical (R•) adds to the electron-deficient alkene of the N-acryloylbenzamide substrate.[3]

  • Intramolecular Cyclization: The resulting carbon-centered radical intermediate undergoes a 6-endo-trig cyclization onto the pendant aromatic ring.[10]

  • Oxidation and Deprotonation: The cyclized radical is oxidized to a cation, and subsequent deprotonation re-aromatizes the system, yielding the final isoquinoline-1,3-dione product. This final oxidation step regenerates the ground state of the photocatalyst, allowing it to re-enter the catalytic cycle.[10]

Key Methodologies & Protocols

The true synthetic power of this approach is demonstrated by the diverse array of functional groups that can be introduced. Below, we detail several key transformations, including representative protocols grounded in authoritative literature.

C-C Bond Formation: Decarboxylative Alkylation

A highly effective method for installing alkyl groups involves the use of readily available N-hydroxyphthalimide (NHP) esters, derived from carboxylic acids, as radical precursors.[3] This metal-free approach often proceeds through the formation of an electron donor-acceptor (EDA) complex between the NHP ester and a Lewis base, which becomes photoactive upon irradiation.[3]

Experimental Protocol: Synthesis of 4-Alkylated Isoquinoline-1,3-diones [3]

  • Materials & Equipment:

    • N-acryloylbenzamide substrate (1.0 equiv, 0.2 mmol)

    • N-hydroxyphthalimide ester (1.5 equiv, 0.3 mmol)

    • Triphenylphosphine (PPh₃) (2.0 equiv, 0.4 mmol)

    • Sodium iodide (NaI) (2.0 equiv, 0.4 mmol)

    • Anhydrous, degassed 1,4-dioxane (2.0 mL)

    • 8 mL reaction vial with a magnetic stir bar

    • Blue LED lamp (460-470 nm) with a cooling fan

  • Procedure:

    • To the reaction vial, add the N-acryloylbenzamide, NHP ester, PPh₃, and NaI.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon) three times.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Place the sealed vial approximately 2-3 cm from the blue LED lamp and begin vigorous stirring. Maintain the reaction temperature at approximately 25-30 °C using a cooling fan.

    • Irradiate the reaction for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Data Summary:

EntryCarboxylic Acid SourceProduct Yield (%)
1Cyclohexanecarboxylic acid92%
2Phenylacetic acid85%
33-Phenylpropanoic acid88%
4Boc-Glycine75%
Yields are based on published results and may vary.[3]
C-S Bond Formation: Sulfonylation

The incorporation of sulfonyl groups is crucial in medicinal chemistry. Photocatalysis enables a direct route to 4-sulfonylated isoquinoline-1,3-diones using sulfonyl chlorides as reliable sulfonyl radical precursors.[3] This transformation typically employs a ruthenium or iridium-based photocatalyst.

Sulfonylation_Workflow start Start: Assemble Reagents reagents 1. N-Acryloylbenzamide 2. Sulfonyl Chloride 3. Photocatalyst (e.g., Ru(bpy)3Cl2) 4. Degassed Solvent (e.g., MeCN) start->reagents setup Setup Reaction Vial under Inert Atmosphere reagents->setup irradiate Irradiate with Blue LEDs (Room Temperature, Stirring) setup->irradiate monitor Monitor Reaction (TLC / LC-MS) irradiate->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 2: Experimental Workflow for Photocatalytic Sulfonylation.

Experimental Protocol: Synthesis of 4-(Sulfonylmethyl)isoquinoline-1,3-diones [3]

  • Materials & Equipment:

    • N-acryloylbenzamide substrate (1.0 equiv, 0.2 mmol)

    • Sulfonyl chloride (1.2 equiv, 0.24 mmol)

    • fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-2 mol%)

    • Anhydrous, degassed acetonitrile (MeCN) (2.0 mL)

    • Standard reaction vial, inert atmosphere setup, and blue LED lamp

  • Procedure:

    • In a reaction vial, dissolve the N-acryloylbenzamide and the photocatalyst in degassed MeCN.

    • Add the sulfonyl chloride to the solution under an inert atmosphere.

    • Seal the vial and place it before the blue LED lamp with stirring.

    • Irradiate for 12-36 hours at room temperature.

    • After completion, remove the solvent in vacuo.

    • Purify the residue directly by flash column chromatography on silica gel.

C-CF₃ Bond Formation: Trifluoromethylation

Given the profound impact of fluorine in pharmaceuticals, direct trifluoromethylation is a highly sought-after transformation. Visible-light photocatalysis provides a metal-free and operationally simple method using sodium trifluoromethanesulfinate (CF₃SO₂Na) as an inexpensive and stable CF₃ radical source.[10]

Experimental Protocol: Synthesis of CF₃-Containing Isoquinoline-1,3-diones [10]

  • Materials & Equipment:

    • N-benzamide substrate (1.0 equiv, 0.25 mmol)

    • Sodium trifluoromethanesulfinate (2.0 equiv, 0.5 mmol)

    • Dimethyl sulfoxide (DMSO) (2.5 mL)

    • Air atmosphere (reaction is not air-sensitive)

    • Standard reaction vial and blue LED lamp

  • Procedure:

    • Combine the N-benzamide substrate and CF₃SO₂Na in a reaction vial.

    • Add DMSO and seal the vial (no degassing required).

    • Irradiate the mixture with blue LEDs at room temperature with vigorous stirring for 24 hours.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography to yield the trifluoromethylated product.

Authoritative Grounding: Photocatalyst Selection

The choice of photocatalyst is critical for reaction efficiency. While numerous catalysts exist, they generally fall into two main categories: transition metal complexes and organic dyes.[6]

Photocatalyst ClassExamplesProsCons
Transition Metal Complexes [Ru(bpy)₃]²⁺, [Ir(ppy)₃]High quantum yields, well-defined redox potentials, tunable properties.[11][12]High cost, potential metal contamination of the final product, toxicity concerns.
Organic Dyes Eosin Y, Rose Bengal, 4CzIPNLow cost, low toxicity, environmentally benign.[10][13]Prone to photobleaching, potentially lower quantum yields than metal complexes.[14]
Photocatalyst-Free (EDA) Reactant-based complexesExtremely cost-effective and sustainable, eliminates catalyst removal steps.[3]Narrower substrate scope, may require specific activating additives (e.g., NaI).[3]

Expert Insight: For initial screening and discovery chemistry, organic dyes like Eosin Y offer an excellent balance of cost and reactivity.[13] For late-stage synthesis and process development where efficiency and robustness are paramount, iridium-based catalysts are often the preferred choice, despite their cost. The development of photocatalyst-free EDA complex systems represents the cutting edge of sustainable synthesis in this area.[3]

Conclusion

Visible-light photocatalysis has emerged as a powerful and indispensable tool for the synthesis of medicinally relevant isoquinoline-1,3-dione derivatives.[1] The radical cascade cyclization of N-acryloylbenzamides provides a convergent and highly modular platform for introducing a vast range of functional groups at the C4-position under exceptionally mild conditions. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage these cutting-edge synthetic methods in their own drug discovery and development endeavors.

References

  • Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2026). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

  • Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2026). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

  • Sinha, S., Singh, P. P., & Srivastava, V. (2025). Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Sinha, S., Singh, P. P., & Srivastava, V. (2025). Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. Organic & Biomolecular Chemistry. [Link]

  • Haider, Z., Archana, R., & Ju, H. (2025). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. Molecules. [Link]

  • Lian, W., et al. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. ResearchGate. [Link]

  • Niu, Y.-N., & Xia, X.-F. (2023). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. RSC Publishing. [Link]

  • Kirad, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Griesbeck, A. G., & Maptue, N. R. (2017). Eosin Y catalysed photoredox synthesis: a review. Semantic Scholar. [Link]

  • Protti, S., & Fagnoni, M. (2020). Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. MDPI. [Link]

  • Lang, X., et al. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications. [Link]

  • Hari, D. P., & König, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. ChemInform. [Link]

  • Belov, A. S., et al. (2022). Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions. [Link]

  • Takeda, H., et al. (2016). Iridium(III) 1-Phenylisoquinoline Complexes as a Photosensitizer for Photocatalytic CO2 Reduction. ResearchGate. [Link]

Sources

Application Note: High-Throughput Screening Strategies for the Characterization of 2-o-Tolyl-4H-isoquinoline-1,3-dione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] Derivatives of this class have demonstrated diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][4] The specific compound, 2-o-Tolyl-4H-isoquinoline-1,3-dione, belongs to this versatile family. Based on its structural similarity to known inhibitors of Poly (ADP-ribose) Polymerase (PARP), this compound and its analogs are promising candidates for investigation as modulators of DNA Damage Response (DDR) pathways.[5][6][7]

PARP enzymes, particularly PARP1, are critical nuclear proteins that act as DNA damage sensors.[5][8] Upon detecting DNA single-strand breaks (SSBs), PARP1 catalyzes the formation of long poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that consumes NAD+ and recruits other DNA repair factors.[5][9] Inhibition of PARP is a clinically validated strategy in oncology, especially for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[6][8]

This application note provides a comprehensive, field-proven framework for developing and executing high-throughput screening (HTS) assays to identify and characterize the activity of 2-o-Tolyl-4H-isoquinoline-1,3-dione and similar compounds targeting PARP1. We will detail a robust primary biochemical assay, essential secondary cell-based assays for confirming on-target activity, and a target engagement methodology to validate compound-protein interaction in a cellular environment.

Part I: Target & Primary Assay Principle Selection

The Scientific Rationale for Targeting PARP1

The isoquinoline-1,3-dione core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. This structural feature makes it an ideal starting point for designing competitive inhibitors that bind to the NAD+ binding pocket of PARP1, preventing its catalytic activity.[10] The primary goal of an HTS campaign for a compound like 2-o-Tolyl-4H-isoquinoline-1,3-dione is to rapidly and accurately determine its inhibitory potency against the purified PARP1 enzyme.

Selection of Primary HTS Assay: Homogeneous Fluorescence-Based NAD+ Quantification

For a large-scale primary screen, an assay must be robust, scalable, and cost-effective. A homogeneous (no-wash) fluorescence-based assay that quantifies NAD+ consumption is an excellent choice.[9]

  • Principle: The assay measures the activity of PARP1 by quantifying the amount of NAD+ consumed during the PAR synthesis reaction. In the presence of an inhibitor, PARP1 activity is blocked, leading to less NAD+ consumption and thus a higher remaining NAD+ concentration. This remaining NAD+ is then used in a coupled enzymatic reaction to generate a highly fluorescent product (e.g., resorufin).[9] Therefore, inhibitors of PARP1 are identified by an increase in the fluorescent signal.

  • Causality: This format is chosen for its high signal-to-background ratio, sensitivity, and compatibility with 384- and 1536-well plate formats, making it ideal for automated HTS.[9][10] The endpoint is stable, allowing for batch processing of plates.

Part II: Primary HTS Assay Protocol (PARP1 Biochemical Assay)

This protocol is designed for a 384-well plate format to determine the IC50 value of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

A. Materials and Reagents

ReagentSupplierPurpose
Human PARP1 EnzymeCommercially AvailableCatalytic enzyme
Activated DNACommercially AvailablePARP1 activator
β-NAD+Commercially AvailableEnzyme substrate
PARP1 Assay BufferIn-house or CommercialMaintains optimal pH and ionic strength
2-o-Tolyl-4H-isoquinoline-1,3-dioneSynthesized/PurchasedTest Compound
Olaparib/VeliparibCommercially AvailablePositive Control Inhibitor
DMSOSigma-AldrichVehicle Control
NAD+ Cycling Mix (e.g., with ADH)Commercially AvailableDetection Reagent
ResazurinCommercially AvailableFluorescent Substrate
384-well black, flat-bottom platesGreiner Bio-OneLow-volume assay plates

B. Experimental Workflow

HTS_Workflow cluster_prep Compound Preparation cluster_assay Assay Execution cluster_read Detection & Analysis Compound 1. Serial Dilution of Compound in DMSO Plate 2. Dispense to Assay Plate (nL) Compound->Plate EnzymeAdd 3. Add PARP1 Enzyme & Activated DNA Plate->EnzymeAdd Incubate1 4. Pre-incubate (15 min, RT) EnzymeAdd->Incubate1 NADAdd 5. Add NAD+ to Initiate Reaction Incubate1->NADAdd Incubate2 6. Incubate (60 min, RT) NADAdd->Incubate2 DetectAdd 7. Add NAD+ Cycling/Detection Mix Incubate2->DetectAdd Incubate3 8. Incubate (30 min, RT, Dark) DetectAdd->Incubate3 Read 9. Read Fluorescence (Ex/Em = 540/590 nm) Incubate3->Read Analyze 10. Calculate Z' & IC50 Read->Analyze

Caption: High-throughput biochemical screening workflow for PARP1 inhibitors.

C. Step-by-Step Methodology

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of 2-o-Tolyl-4H-isoquinoline-1,3-dione in 100% DMSO, starting from a 10 mM stock.

    • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of the compound dilutions, positive control (Olaparib), and DMSO vehicle into a 384-well assay plate. This creates a final top compound concentration of 10 µM in a 50 µL assay volume.

  • PARP1 Reaction:

    • Prepare a PARP1 enzyme/DNA mix in assay buffer. The final concentration should be optimized for ~80% NAD+ consumption in the vehicle control wells.

    • Dispense 25 µL of the enzyme/DNA mix into each well of the assay plate.

    • Causality: Pre-incubate the plate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the substrate is introduced, ensuring accurate measurement for competitive inhibitors.

    • Prepare the NAD+ solution in assay buffer.

    • To initiate the reaction, add 25 µL of the NAD+ solution to all wells.

  • Enzymatic Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature. This time should be optimized to remain within the linear range of the enzymatic reaction.

  • Signal Detection:

    • Add 25 µL of the NAD+ cycling/detection reagent mix to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader with excitation at ~540 nm and emission at ~590 nm.

D. Data Analysis and Quality Control

  • Positive Control: Olaparib (known potent PARP inhibitor).

  • Negative Control: DMSO (vehicle, represents 0% inhibition).

  • Assay Quality: Calculate the Z-factor for each plate using the controls. A Z-factor ≥ 0.5 is considered excellent and indicates a robust assay.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • IC50 Determination: Normalize the data to the controls (0% and 100% inhibition). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part III: Secondary & Confirmatory Assays

A single biochemical assay is insufficient to validate a hit. A successful screening campaign requires a cascade of assays to confirm the initial result, eliminate artifacts, and demonstrate cellular activity.

A. Orthogonal Biochemical Assay

  • Principle: To ensure the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference), use an orthogonal assay with a different detection modality. An excellent choice is a PARP1 activity assay that directly detects the product, poly (ADP-ribose) (PAR), using an ELISA-like format.[10]

  • Methodology: A 384-well plate is coated with histones (PARP1 substrates). The PARP1 reaction is performed in the wells. The amount of PAR produced and attached to the histones is then detected using an anti-PAR antibody conjugated to an enzyme like HRP, followed by the addition of a colorimetric or chemiluminescent substrate.[10] True inhibitors will show a dose-dependent decrease in signal.

B. Cell-Based Target Engagement Assay (CETSA®)

  • Principle: The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound physically binds to its intended target within the complex environment of a living cell.[11][12][13] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[14][15]

  • Methodology:

    • Treatment: Treat intact cells (e.g., a BRCA-deficient cancer cell line like MDA-MB-436) with 2-o-Tolyl-4H-isoquinoline-1,3-dione or vehicle (DMSO) for 1-2 hours.[8]

    • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 65°C).[14]

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

    • Detection: Analyze the amount of soluble PARP1 remaining at each temperature using Western Blot or an AlphaScreen®/HTRF®-based immunoassay.[11]

  • Expected Result: In compound-treated cells, a "thermal shift" will be observed, where more PARP1 remains soluble at higher temperatures compared to vehicle-treated cells, providing direct evidence of target engagement.[13][15]

C. Cell-Based Functional Assay (γH2AX Formation)

  • Principle: This assay confirms the compound's mechanism of action by measuring a downstream cellular consequence of PARP inhibition. PARP inhibitors trap PARP1 on DNA, leading to the formation of toxic complexes that cause DNA double-strand breaks (DSBs) during replication.[16] The formation of DSBs is marked by the phosphorylation of histone H2AX (creating γH2AX), which can be quantified.[17][18]

  • Methodology:

    • Cell Culture: Plate a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line) in 96- or 384-well imaging plates.

    • Treatment: Treat cells with a dose-response of 2-o-Tolyl-4H-isoquinoline-1,3-dione for 24-48 hours.

    • Immunofluorescence: Fix, permeabilize, and stain the cells with a primary antibody against γH2AX and a fluorescently labeled secondary antibody. Stain nuclei with DAPI.

    • Imaging & Analysis: Acquire images using a high-content imaging system. Quantify the number and intensity of γH2AX foci per nucleus.

  • Expected Result: A potent PARP inhibitor will induce a dose-dependent increase in γH2AX foci, confirming its ability to disrupt DNA repair processes in a cellular context.[17]

D. Hit Triage and Confirmation Workflow

Triage_Workflow Start Primary Screen: NAD+ Consumption Assay (Fluorescence) Hit Identify Hits (e.g., IC50 < 1 µM) Start->Hit Ortho Orthogonal Screen: PAR-Detection Assay (ELISA) Hit->Ortho Active Discard1 Discard (Assay Artifact) Hit->Discard1 Inactive ConfirmOrtho Confirm Activity? Ortho->ConfirmOrtho CETSA Target Engagement: Cellular Thermal Shift Assay (CETSA) ConfirmOrtho->CETSA Yes ConfirmOrtho->Discard1 No ConfirmCETSA Confirm Target Binding? CETSA->ConfirmCETSA Functional Cellular Function: γH2AX Foci Formation Assay (High-Content Imaging) ConfirmCETSA->Functional Yes Discard2 Discard (Off-Target or No Engagement) ConfirmCETSA->Discard2 No ConfirmFunc Confirm Cellular MOA? Functional->ConfirmFunc Lead Validated Hit (Proceed to Lead Op) ConfirmFunc->Lead Yes Discard3 Discard (No Cellular Effect) ConfirmFunc->Discard3 No

Caption: A robust hit-to-lead triage workflow for PARP inhibitor discovery.

Part IV: Data Interpretation and Troubleshooting

Interpreting Assay Results

ParameterDesired OutcomeInterpretation
Z-Factor > 0.5The assay is robust and suitable for HTS.
Biochemical IC50 Potent (e.g., < 1 µM)The compound is an effective inhibitor of the purified enzyme.
Orthogonal IC50 Similar to Primary IC50Confirms the hit is not an assay artifact.
CETSA Shift (ΔTagg) Positive shift > 2°CConfirms direct binding of the compound to PARP1 in cells.
γH2AX EC50 Potent & Dose-DependentConfirms the compound engages PARP1 and induces the expected downstream biological effect.

Common HTS Pitfalls & Solutions

  • Compound Autofluorescence: If a compound fluoresces at the same wavelength as the assay readout, it will appear as a false negative (or positive, depending on assay format).

    • Solution: Pre-screen compounds for autofluorescence. The use of an orthogonal assay with a different readout (e.g., colorimetric or luminescent) is the best way to confirm activity.[10][19]

  • Compound Precipitation: Poorly soluble compounds can precipitate in aqueous assay buffers, leading to non-specific effects.

    • Solution: Visually inspect plates. Include a counter-screen for aggregation, such as a detergent-based assay, to flag problematic compounds.

  • Non-Specific Inhibition: Some compounds inhibit enzymes through non-specific mechanisms like aggregation.

    • Solution: The robust triage workflow, particularly the confirmation of a clear dose-response relationship and direct target engagement via CETSA, will effectively eliminate most non-specific inhibitors.

Conclusion

This application note provides a validated, multi-step strategy for the high-throughput screening and characterization of 2-o-Tolyl-4H-isoquinoline-1,3-dione as a potential PARP1 inhibitor. By starting with a robust biochemical HTS assay and progressing through a logical sequence of orthogonal and cell-based confirmatory assays, researchers can confidently identify and validate true on-target modulators of PARP activity. This rigorous approach, emphasizing causality and self-validation at each step, is essential for minimizing false positives and efficiently advancing promising compounds into the drug discovery pipeline.

References

  • Woodgate, S., George, J., & Jacobson, M. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9_Supplement), 851. [Link]

  • Sharma, A., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Analytical Biochemistry, 689, 115516. [Link]

  • Faraoni, I., et al. (2013). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 1047, 175-186. [Link]

  • Moroni, F., et al. (2004). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 310(2), 520-528. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 19-35. [Link]

  • LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2748-2756. [Link]

  • Das, B. B., et al. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Nucleic Acids Research, 44(13), e117. [Link]

  • AMSBIO. (n.d.). High-Throughput PARP in-vivo Pharmacodynamic Assay. American Laboratory. [Link]

  • CETSA. (n.d.). CETSA... since 2013. CETSA.com. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • ICE Bioscience. (n.d.). DNA Damage Response Integrated Drug Discovery Services. ICE Bioscience. [Link]

  • D'Andrea, D., et al. (2020). Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach. Cancers, 12(9), 2633. [Link]

  • Zhang, Y., et al. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

  • Papeo, G., et al. (2010). Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors.
  • Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1118-1127. [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. [Link]

  • Pommier, Y., et al. (2021). The indenoisoquinolines TOP1 inhibitors are synergistic with olaparib in DT40 BRCA1 -/- cells. Molecular Cancer Therapeutics. [Link]

  • de Souza-Pinto, N. C., et al. (2017). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Oncology Letters, 13(6), 4039-4047. [Link]

  • ResearchGate. (n.d.). Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 26(15), 4475. [Link]

  • Bojinov, V., & Grabchev, I. (2005). Synthesis and absorption properties of new yellow-green emitting benzo[de]isoquinoline-1,3-diones containing hindered amine and 2-hydroxyphenylbenzotriazole fragments. Dyes and Pigments, 68(2-3), 147-153. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Zhang, G., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 207, 112709. [Link]

  • ResearchGate. (n.d.). Selected biologically active isoquinoline‐1,3(2H,4H)‐dione derivatives. ResearchGate. [Link]

  • Zhu, G., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(14), 4267-4276. [Link]

  • Cui, W., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 26(32), 5948-6003. [Link]

  • Stasiak, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 23(15), 8616. [Link]

Sources

Application Notes and Protocols: The 2-o-Tolyl-4H-isoquinoline-1,3-dione Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] These nitrogen-containing heterocyclic systems are integral to numerous natural alkaloids and have been successfully translated into a wide array of therapeutic agents, demonstrating activities that span from anticancer and antimicrobial to neuroprotective and anti-inflammatory.[3][4] Within this broad and versatile family, the isoquinoline-1,3-dione core has emerged as a particularly compelling scaffold for the development of targeted therapies, most notably in the field of oncology.[1][5]

The 2-o-Tolyl-4H-isoquinoline-1,3-dione, and its derivatives, represent a specific and highly promising subclass. The strategic placement of the o-tolyl group at the N-2 position influences the molecule's steric and electronic properties, which can be fine-tuned to achieve potent and selective interactions with specific biological targets. This guide provides an in-depth exploration of the 2-o-Tolyl-4H-isoquinoline-1,3-dione scaffold, detailing its synthesis, mechanism of action as a modulator of DNA damage response pathways, and protocols for its application in anticancer drug discovery.

Core Application: Targeting the DNA Damage Response through PARP Inhibition

A significant body of research has identified the isoquinoline-1,3-dione scaffold as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[6][7] PARP1 is a critical enzyme in the base excision repair (BER) pathway, a cellular mechanism responsible for repairing DNA single-strand breaks (SSBs).[8] Upon detecting DNA damage, PARP1 synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[8]

Inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs.[9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs are converted into toxic double-strand breaks during DNA replication, leading to cell death through a concept known as synthetic lethality.[8] The isoquinolinone core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes, allowing it to competitively bind to the enzyme's active site and inhibit its function.[10] The o-tolyl substituent of the titular scaffold can be rationalized to probe a specific hydrophobic pocket within the PARP1 active site, potentially enhancing both potency and selectivity.

Visualizing the Mechanism: PARP1 Inhibition and Synthetic Lethality

The following diagram illustrates the central role of PARP1 in DNA repair and the therapeutic strategy of synthetic lethality achieved through its inhibition in homologous recombination deficient (HRD) cancer cells.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 senses BER Base Excision Repair (BER) PARP1->BER recruits DNA_Repair_N DNA Repaired BER->DNA_Repair_N results in DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C Replication Replication Fork Collapse PARP1_C->Replication unrepaired SSB leads to Inhibitor 2-o-Tolyl-4H- isoquinoline-1,3-dione Inhibitor->PARP1_C inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Repair Homologous Recombination (HR) [Defective] DNA_DSB->HR_Repair Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis unrepaired DSB leads to

Caption: Mechanism of PARP inhibition and synthetic lethality.

Synthesis Protocol: Preparation of 2-o-Tolyl-4H-isoquinoline-1,3-dione

This protocol details a common and reliable method for the synthesis of N-substituted isoquinoline-1,3-diones, adapted for the specific synthesis of the title compound from homophthalic acid and o-toluidine.

Workflow Overview

Synthesis_Workflow Reactants Homophthalic Acid + o-Toluidine Melt Melt Reaction (180-200°C) Reactants->Melt Intermediate Amide-Acid Intermediate (in situ) Melt->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Recrystallization (e.g., from Ethanol/Acetic Acid) Crude_Product->Purification Final_Product Pure 2-o-Tolyl-4H- isoquinoline-1,3-dione Purification->Final_Product

Caption: General workflow for the synthesis of the target compound.

Materials and Reagents
  • Homophthalic acid

  • o-Toluidine

  • Ethanol (for recrystallization)

  • Glacial Acetic Acid (optional, for recrystallization)

  • Round-bottom flask (50 mL)

  • Heating mantle with stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer (for characterization)

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine homophthalic acid (1.80 g, 10 mmol) and o-toluidine (1.07 g, 10 mmol).

  • Melt Reaction: Equip the flask with a condenser (air condenser is typically sufficient). Heat the mixture in a heating mantle or oil bath to 180-200 °C. The solid mixture will melt and begin to evolve water. Causality Note: The high temperature provides the activation energy for the initial amide formation between the carboxylic acid and the amine, followed by the intramolecular cyclization to form the imide ring. Water is eliminated as a byproduct.

  • Reaction Monitoring: Maintain the temperature for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

  • Work-up: Allow the reaction mixture to cool to room temperature, which should result in the solidification of the crude product.

  • Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or a mixture of ethanol and glacial acetic acid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual impurities. Dry the product in a vacuum oven.

  • Characterization: Confirm the identity and purity of the final product by determining its melting point and analyzing it via ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: In Vitro PARP1 Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of 2-o-Tolyl-4H-isoquinoline-1,3-dione against PARP1.[10] This type of assay is a foundational step in characterizing the compound's mechanism of action.

Principle of the Assay

The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1. The amount of biotinylated histone is then quantified using a streptavidin-HRP conjugate and a colorimetric substrate. A decrease in the colorimetric signal in the presence of the test compound indicates inhibition of PARP1 activity.

Materials and Reagents
  • Recombinant human PARP1 enzyme

  • Histone proteins (e.g., from calf thymus)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well assay plates (high-binding capacity)

  • Plate reader capable of measuring absorbance at 450 nm

  • 2-o-Tolyl-4H-isoquinoline-1,3-dione (test compound)

  • Olaparib or Veliparib (positive control inhibitor)

  • DMSO (vehicle)

Step-by-Step Procedure
  • Plate Coating: Coat a 96-well plate with histone proteins (e.g., 100 µL of 10 µg/mL histone solution in PBS per well) overnight at 4 °C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Compound Preparation: Prepare serial dilutions of 2-o-Tolyl-4H-isoquinoline-1,3-dione and the positive control inhibitor (e.g., Olaparib) in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Initiation: To each well, add the following in order:

    • 50 µL of assay buffer (or compound dilutions).

    • 25 µL of a reaction cocktail containing activated DNA and biotinylated NAD+.

    • 25 µL of diluted PARP1 enzyme to start the reaction.

    • Controls: Include wells for 'no enzyme' (background), 'vehicle control' (100% activity), and 'positive control inhibitor'.

  • Incubation: Incubate the plate at room temperature for 1 hour. Causality Note: During this time, active PARP1 will catalyze the transfer of biotinylated ADP-ribose from NAD+ to the immobilized histone proteins.

  • Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Measurement: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

To assess the downstream biological effect of PARP inhibition, a cytotoxicity assay is essential.[11][12][13] The MTT assay is a standard colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability.[11][13] This protocol is designed to test the efficacy of 2-o-Tolyl-4H-isoquinoline-1,3-dione in a cancer cell line, particularly one with a known DNA repair deficiency (e.g., BRCA-mutated).

Materials and Reagents
  • Cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line)

  • Normal cell line (e.g., WISH, for assessing selectivity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • 2-o-Tolyl-4H-isoquinoline-1,3-dione

  • Positive control cytotoxic drug (e.g., Doxorubicin)

Step-by-Step Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the cells for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the described assays. The values provided are hypothetical examples for illustrative purposes.

Compound IDTargetAssay TypeIC₅₀ (nM)Cell LineAssay TypeIC₅₀ (µM)
2-o-Tolyl-4H-isoquinoline-1,3-dione PARP1Enzymatic Inhibition8.5MDA-MB-436 (BRCA1 mutant)Cytotoxicity (MTT)1.2
Olaparib (Control) PARP1Enzymatic Inhibition2.1MDA-MB-436 (BRCA1 mutant)Cytotoxicity (MTT)0.3
2-o-Tolyl-4H-isoquinoline-1,3-dione ---WISH (Normal)Cytotoxicity (MTT)> 50

References

  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
  • Semantic Scholar. (1971). Novel homophthalimide (isoquinoline-1,3-dione)
  • Semantic Scholar. (n.d.). Bioassays for anticancer activities.
  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Pyrrolo[3,4-c]isoquinoline-1,3-diones in Medicinal Chemistry.
  • PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • Semantic Scholar. (2024).
  • PubMed. (n.d.). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP).
  • ResearchGate. (2025). Bioassays for Anticancer Activities.
  • ResearchGate. (n.d.). Application of isoquinoline scaffold in various diverse fields.
  • Journal of the Chemical Society C. (1971). Novel homophthalimide (isoquinoline-1,3-dione)
  • RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • PubMed. (2009). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.
  • RSC Advances. (2025).
  • Semantic Scholar. (2010).
  • Organic & Biomolecular Chemistry. (2025).
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib.
  • MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
  • PubMed. (2024).
  • ResearchGate. (2017).
  • ResearchGate. (n.d.). Selected bioactive isoquinoline‐1,3(2H,4H)
  • Organic & Biomolecular Chemistry. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.
  • PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
  • The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)
  • ResearchGate. (n.d.). Selected biologically active isoquinoline‐1,3(2H,4H)
  • National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • PubMed. (2024). Biologically active isoquinoline alkaloids covering 2019-2022.
  • MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
  • ResearchGate. (2025). Synthesis of 1(2H)-Isoquinolones. (Review).
  • National Institutes of Health. (2025).
  • National Institutes of Health. (n.d.). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione.

Sources

Application Notes and Protocols: Investigating the Antimicrobial Activity of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of the Isoquinoline Scaffold

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial effects. Compounds featuring the isoquinoline-1,3-dione core have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. This document provides a detailed guide for the comprehensive investigation of a specific derivative, 2-o-Tolyl-4H-isoquinoline-1,3-dione , outlining robust, validated protocols for determining its antimicrobial efficacy and elucidating its potential mechanism of action. While specific data for this particular analog is emerging, the methodologies presented herein are grounded in established principles for the evaluation of novel antimicrobial candidates and are based on the known bioactivity of the broader isoquinoline class.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial characterization of any potential antimicrobial agent involves determining the minimum concentration required to inhibit microbial growth and the concentration needed to kill the microbes. These are defined as the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), respectively.

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is chosen for its efficiency, scalability, and conservation of test compound. It provides a quantitative result (µg/mL) and is the gold standard for susceptibility testing.[3][4]

  • Standardized Inoculum: A standardized bacterial concentration (5 x 10^5 CFU/mL) is critical for the reproducibility and comparability of MIC results.[5] A higher inoculum can lead to falsely elevated MIC values.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of most non-fastidious aerobic and facultative anaerobic bacteria as it has a defined composition and low levels of inhibitors that could interfere with the antimicrobial agent.

  • Two-fold Serial Dilutions: This approach allows for the precise determination of the MIC value across a broad concentration range.

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Prepare a stock solution of 2-o-Tolyl-4H-isoquinoline-1,3-dione in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a range of working concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the appropriate working solution of the test compound to the first well of each row and perform serial dilutions down the plate.

    • The final volume in each well should be 100 µL.

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum. The final inoculum concentration will be approximately 5 x 10^5 CFU/mL.[5]

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of 2-o-Tolyl-4H-isoquinoline-1,3-dione that completely inhibits visible growth of the organism.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Compound Stock and Serial Dilutions Plate_Setup Dispense Compound and Inoculum into 96-Well Plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Setup Incubate Incubate at 35°C for 16-20 hours Plate_Setup->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for MIC determination.

Protocol 1.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Causality Behind Experimental Choices:

  • Sub-culturing from MIC wells: This step directly assesses the viability of the microorganisms exposed to the test compound. The absence of growth on an agar plate indicates a cidal effect.

  • 99.9% Kill Threshold: This is the standard definition for bactericidal activity, providing a stringent and quantifiable measure of killing.[6][7][8]

Step-by-Step Methodology:

  • Following MIC Determination:

    • From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Plating:

    • Spot the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[6][7]

    • An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8]

Data Presentation: Example MIC and MBC Data

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 29213Gram-positive816Bactericidal (2)
Escherichia coli ATCC 25922Gram-negative3264Bactericidal (2)
Candida albicans ATCC 90028Yeast16>128Fungistatic

Part 2: Preliminary Mechanistic Investigation

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. Macromolecule biosynthesis assays provide a classic and effective method to identify the primary cellular pathways targeted by an antimicrobial agent.[9][10]

Protocol 2.1: Macromolecule Biosynthesis Assay

Causality Behind Experimental Choices:

  • Radiolabeled Precursors: The use of specific radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([³H]N-acetylglucosamine) allows for the direct measurement of the synthesis rate of each macromolecule.[11]

  • Trichloroacetic Acid (TCA) Precipitation: Cold TCA is used to precipitate large macromolecules while leaving unincorporated radiolabeled precursors in solution. This allows for the separation and quantification of newly synthesized macromolecules.

  • Known Inhibitors as Controls: Including antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) validates the assay and provides a reference for interpreting the results of the test compound.

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Grow the test organism (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth.

  • Assay Setup:

    • In separate tubes, aliquot the bacterial culture.

    • Add the respective radiolabeled precursor to each set of tubes.

    • Add 2-o-Tolyl-4H-isoquinoline-1,3-dione at a concentration of 4x MIC.

    • Include a no-drug control and positive controls (known inhibitors) for each pathway.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 10, 20, and 30 minutes), remove aliquots from each tube.

  • Macromolecule Precipitation:

    • Immediately add the aliquots to an equal volume of cold 10% Trichloroacetic Acid (TCA) to precipitate the macromolecules.

    • Incubate on ice for 30 minutes.

  • Filtration and Washing:

    • Collect the precipitate by vacuum filtration onto glass fiber filters.

    • Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the counts per minute (CPM) versus time for each condition.

    • A significant reduction in the incorporation of a specific precursor in the presence of the test compound compared to the no-drug control indicates inhibition of that particular biosynthetic pathway.

Logical Relationship of Mechanistic Assay:

Mechanism_Investigation cluster_pathways Macromolecular Synthesis Pathways cluster_outcome Potential Outcomes DNA DNA Synthesis ([³H]thymidine) Specific_Inhibition Specific Pathway Inhibition DNA->Specific_Inhibition Multi_Target Multi-Target Inhibition RNA RNA Synthesis ([³H]uridine) RNA->Specific_Inhibition Protein Protein Synthesis ([³H]leucine) Protein->Specific_Inhibition CellWall Cell Wall Synthesis ([³H]N-acetylglucosamine) CellWall->Specific_Inhibition Test_Compound 2-o-Tolyl-4H-isoquinoline-1,3-dione Test_Compound->DNA Inhibits? Test_Compound->RNA Inhibits? Test_Compound->Protein Inhibits? Test_Compound->CellWall Inhibits? No_Inhibition No Direct Inhibition (Suggests other mechanisms, e.g., membrane disruption)

Sources

Application Notes and Protocols for the Antiviral Evaluation of N-Substituted Isoquinoline-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-Substituted Isoquinoline-1,3-diones

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad range of biological activities.[1][2][3] Among these, N-substituted isoquinoline-1,3-diones represent a promising class of compounds with demonstrated antiviral potential, particularly against retroviruses and RNA viruses.[4][5][6]

Early investigations have revealed that the N-substituted isoquinoline-1,3-dione core can act as a pharmacophore that facilitates the inhibition of key viral enzymes. For instance, certain derivatives have shown potent inhibitory activity against HIV-1 integrase, a critical enzyme for the integration of viral DNA into the host genome.[4][5] The substitution at the nitrogen atom, as well as at other positions on the isoquinoline ring, plays a crucial role in determining the potency and specificity of this inhibition. Similarly, other isoquinolone derivatives have been identified as inhibitors of influenza virus polymerase, highlighting the versatility of this scaffold in targeting different viral replication machinery.[6][7]

The journey from a promising chemical scaffold to a viable antiviral therapeutic is paved with rigorous and systematic in vitro evaluation. This guide provides a comprehensive framework and detailed protocols for researchers engaged in the discovery and development of N-substituted isoquinoline-1,3-dione-based antiviral agents. The methodologies outlined herein are designed to be robust and self-validating, enabling the accurate determination of a compound's antiviral efficacy, cytotoxicity, and preliminary mechanism of action. By understanding the "why" behind each step, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward.

I. Foundational Assays: Determining Cytotoxicity

Before assessing the antiviral activity of any compound, it is imperative to determine its inherent cytotoxicity. This foundational step ensures that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of host cell death. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀), is a critical parameter for gauging the therapeutic window of a potential antiviral drug. A higher SI value indicates a more promising compound.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It relies on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

A. Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells seeded is critical. Too few cells may lead to a weak signal, while an overly dense culture can result in nutrient depletion and contact inhibition, affecting the accuracy of the assay. Optimization for each cell line is recommended.

  • Compound Concentration Range: A broad range of compound concentrations, typically in a serial dilution, is necessary to generate a dose-response curve from which the CC₅₀ value can be accurately determined.

  • Incubation Time: The incubation period with the compound should mimic the duration of the subsequent antiviral assays to ensure that the observed cytotoxicity is relevant to the antiviral testing conditions.

B. Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the desired host cells (e.g., Vero, MDCK, MT-4).

    • Seed the cells into a 96-well microtiter plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence and formation of a monolayer.

  • Compound Preparation and Addition:

    • Prepare a stock solution of the N-substituted isoquinoline-1,3-dione in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5% DMSO).

    • Carefully remove the growth medium from the cell plate and add 100 µL of the medium containing the various compound dilutions to the appropriate wells. Include wells with medium and solvent alone as controls.

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the solvent control.

    • Plot the percentage of cell viability against the compound concentration (log scale) and determine the CC₅₀ value using non-linear regression analysis.

C. Data Presentation: Hypothetical Cytotoxicity Data

CompoundCC₅₀ (µM) on Vero CellsCC₅₀ (µM) on MDCK Cells
N-benzyl-isoquinoline-1,3-dione>10085.2
N-(2-phenylethyl)-isoquinoline-1,3-dione75.662.1
N-propyl-isoquinoline-1,3-dione>100>100
Doxorubicin (Control)0.81.2

II. Core Antiviral Efficacy Assays

Once the cytotoxicity profile of the N-substituted isoquinoline-1,3-diones is established, the next critical step is to evaluate their ability to inhibit viral replication. The choice of assay depends on the virus being studied and the specific research question. The following protocols for plaque reduction and virus yield reduction assays are broadly applicable and considered gold standards in the field.

Protocol 2: Plaque Reduction Assay

The plaque reduction assay is a quantitative method used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer. This assay is particularly useful for viruses that cause visible cytopathic effects (CPE).

A. Causality Behind Experimental Choices:

  • Multiplicity of Infection (MOI): A low MOI (typically 0.01-0.1) is used to ensure that individual plaques are formed from single infectious viral particles, allowing for accurate counting.

  • Semi-Solid Overlay: An agarose or methylcellulose overlay is applied after viral infection to restrict the spread of progeny virions to adjacent cells. This ensures the formation of discrete, countable plaques.

  • Staining: A vital stain, such as crystal violet, is used to visualize the plaques. The stain is taken up by living cells, leaving the areas of dead or lysed cells (plaques) unstained.

B. Step-by-Step Methodology:

  • Cell Seeding:

    • Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the N-substituted isoquinoline-1,3-dione in serum-free medium at concentrations below the determined CC₅₀.

    • Prepare a virus stock of known titer and dilute it to the desired MOI.

    • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

    • Wash the cell monolayers with sterile PBS and infect the cells with 200 µL of the virus-compound mixture.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Gently aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 2X MEM containing 1% low-melting-point agarose and the corresponding compound concentration).

    • Allow the overlay to solidify at room temperature and then incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a 10% formaldehyde solution.

    • Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 3: Virus Yield Reduction Assay

The virus yield reduction assay is a highly sensitive method that quantifies the amount of infectious virus produced in the presence of an antiviral compound. This assay is particularly useful for viruses that do not form distinct plaques or for obtaining a more precise measure of antiviral potency.

A. Causality Behind Experimental Choices:

  • High MOI: A higher MOI (e.g., 1-5) is often used to ensure that a majority of the cells are infected, providing a robust signal for progeny virus production.

  • Harvesting Time: The supernatant is harvested at a time point corresponding to the peak of viral replication to accurately measure the maximum virus yield.

  • Titration of Progeny Virus: The harvested supernatant is serially diluted and used to infect fresh cell monolayers to determine the titer of the progeny virus, typically by a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

B. Step-by-Step Methodology:

  • Infection and Treatment:

    • Seed cells in a 24-well or 48-well plate and allow them to form a confluent monolayer.

    • Infect the cells with the virus at a predetermined MOI in the presence of various concentrations of the N-substituted isoquinoline-1,3-dione.

    • Incubate the plate for the duration of one viral replication cycle (e.g., 24-48 hours).

  • Harvesting of Progeny Virus:

    • At the end of the incubation period, collect the cell culture supernatant.

    • Subject the supernatant to a freeze-thaw cycle to release any intracellular virus particles.

    • Clarify the supernatant by centrifugation to remove cell debris.

  • Titration of Virus Yield:

    • Perform 10-fold serial dilutions of the clarified supernatant.

    • Use these dilutions to infect fresh cell monolayers in a 96-well plate (for TCID₅₀) or a 6-well plate (for plaque assay).

    • Follow the standard protocol for either a plaque assay or a TCID₅₀ assay to determine the viral titer in each sample.

  • Data Analysis:

    • Calculate the reduction in virus titer (in log₁₀ PFU/mL or TCID₅₀/mL) for each compound concentration compared to the virus control.

    • Determine the EC₅₀ value, the concentration of the compound that reduces the virus yield by 50%.

III. Preliminary Mechanism of Action Studies

Once a compound has demonstrated potent antiviral activity and a favorable selectivity index, the next step is to investigate its mechanism of action. For N-substituted isoquinoline-1,3-diones, which have been suggested to target viral enzymes, a direct enzyme inhibition assay is a logical next step.

Protocol 4: Viral Enzyme Inhibition Assay (Hypothetical Example: HIV-1 Integrase)

This protocol provides a general framework for assessing the direct inhibitory effect of N-substituted isoquinoline-1,3-diones on a specific viral enzyme, using HIV-1 integrase as an example.

A. Causality Behind Experimental Choices:

  • Recombinant Enzyme: The use of a purified, recombinant viral enzyme allows for a direct assessment of the compound's inhibitory activity without the confounding factors of a cellular environment.

  • Substrate and Cofactors: The assay must include the appropriate substrates (e.g., viral LTR DNA mimics) and cofactors (e.g., Mg²⁺ or Mn²⁺) required for the enzyme's catalytic activity.

  • Detection Method: The method for detecting enzyme activity can vary, from radioactive labeling to fluorescence-based assays, and should be chosen for its sensitivity and reliability.

B. Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer containing the necessary cofactors.

    • Add the N-substituted isoquinoline-1,3-dione at various concentrations.

    • Add the purified recombinant HIV-1 integrase enzyme and incubate briefly.

  • Initiation of Reaction:

    • Add the DNA substrate (e.g., a fluorescently labeled oligonucleotide mimicking the viral LTR) to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for a predetermined time to allow for the strand transfer reaction to occur.

  • Detection and Data Analysis:

    • Stop the reaction and detect the product of the strand transfer reaction using an appropriate method (e.g., fluorescence polarization, ELISA-based detection).

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-compound control.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits enzyme activity by 50%.

IV. Visualizing the Workflow and Potential Mechanism

To aid in the conceptualization of the experimental process and the potential mode of action of N-substituted isoquinoline-1,3-diones, the following diagrams are provided.

Antiviral_Evaluation_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Mechanistic Insight cluster_3 Outcome Start Synthesized N-Substituted Isoquinoline-1,3-diones Cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ Start->Cytotoxicity Antiviral Antiviral Assays (Plaque Reduction / Virus Yield) Cytotoxicity->Antiviral Select non-toxic concentrations Calculate_SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Antiviral->Calculate_SI MoA Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) Calculate_SI->MoA Select potent compounds (High SI) Lead_Candidate Lead Candidate for Further Development MoA->Lead_Candidate Mechanism_of_Action cluster_0 Viral Replication Cycle cluster_1 Inhibition Virus Virus Host_Cell Host Cell Virus->Host_Cell Entry Viral_Enzyme Viral Enzyme (e.g., Integrase, Polymerase) Host_Cell->Viral_Enzyme Uncoating & Biosynthesis Replication Viral Replication Viral_Enzyme->Replication Progeny Progeny Virus Replication->Progeny Compound N-Substituted Isoquinoline-1,3-dione Compound->Inhibition Inhibition->Viral_Enzyme

Caption: Hypothetical mechanism of action: Inhibition of a key viral enzyme.

Conclusion

The systematic evaluation of N-substituted isoquinoline-1,3-diones presented in these application notes provides a clear and logical pathway for identifying and characterizing novel antiviral lead compounds. By first establishing a compound's safety profile through cytotoxicity testing and then proceeding to robust antiviral efficacy assays, researchers can confidently identify promising candidates. The subsequent investigation into the mechanism of action will provide crucial insights for lead optimization and the development of next-generation antiviral therapeutics. The inherent versatility of the isoquinoline-1,3-dione scaffold, coupled with a rigorous evaluation strategy, holds significant promise for addressing the ongoing challenges in viral infectious diseases.

References

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). Pharmaceuticals. Available at: [Link]

  • Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. (2014). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis, DNA binding and cytotoxic evaluation of aminoquinoline scaffolds. (n.d.). Journal of Chemical Sciences. Available at: [Link]

  • 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as a Novel Class of HIV-1 Integrase Inhibitors. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Antiviral Action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dion E. (n.d.). Chemotherapy. Available at: [Link]

  • Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones. (2014). PubMed. Available at: [Link]

  • 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4. (2011). European Journal of Medicinal Chemistry. Available at: [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). ResearchGate. Available at: [Link]

  • (PDF) Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. (2014). ResearchGate. Available at: [Link]

  • First-in-class inhibitors of Nsp15 endoribonuclease of SARS-CoV-2: Modeling, synthesis, and enzymatic assay of thiazolidinedione and rhodanine analogs. (n.d.). Journal of Biological Chemistry. Available at: [Link]

  • Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. (n.d.). Brieflands. Available at: [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). PubMed. Available at: [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. Available at: [Link]

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). DOI. Available at: [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). SRUC, Scotland's Rural College. Available at: [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Semantic Scholar. Available at: [Link]

  • Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. (n.d.). Medicinal Chemistry Research. Available at: [Link]

  • 4-Substituted Benzylideneisoquinoline-1,3(2H, 4H)-dione Derivatives: Synthesis and Biological Evaluation as Potential HIV-1 Integrase Inhibitors. (n.d.). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/4-Substituted-Benzylideneisoquinoline-1%2C3(2H%2C-Derivatives%3A-Jadhav-Salian/1d0637b5870058e5782782928549642289c56641]([Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2023). MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Nucleoside and Nucleotide Analogues as Agents Against DNA Viruses and/or Retroviruses. (n.d.). PubMed. Available at: [Link]

  • Isoquinolone Syntheses by Annulation Protocols. (n.d.). MDPI. Available at: [Link]

Sources

Application Notes and Protocols for 2-o-Tolyl-4H-isoquinoline-1,3-dione as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of 2-o-tolyl-4H-isoquinoline-1,3-dione as a potential enzyme inhibitor. The isoquinoline-1,3-dione scaffold is a recognized pharmacophore present in numerous biologically active compounds, with derivatives showing inhibitory activity against a range of enzymes. This document outlines the synthesis of the title compound and details robust, field-proven protocols for screening its inhibitory potential against three key enzyme classes: cholinesterases (AChE and BuChE), cyclooxygenases (COX-1 and COX-2), and carbonic anhydrases (CAs). Furthermore, this guide provides methodologies for determining key inhibitory parameters (IC₅₀, Kᵢ) and elucidating the mechanism of inhibition. The protocols are designed to be self-validating and are supported by in-text citations to authoritative sources, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Investigating 2-o-Tolyl-4H-isoquinoline-1,3-dione

The isoquinoline-1,3-dione core is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] A significant portion of these activities can be attributed to the inhibition of specific enzymes. For instance, various isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease.[1][4] Others have shown selective inhibition of cyclooxygenase (COX) enzymes, key players in inflammation and pain pathways.[3] Additionally, this scaffold has been successfully utilized to develop inhibitors of carbonic anhydrases (CAs), which are implicated in conditions like glaucoma and certain cancers.[5][6]

The subject of this guide, 2-o-tolyl-4H-isoquinoline-1,3-dione, is an N-aryl substituted isoquinoline-1,3-dione. The introduction of the ortho-tolyl group on the nitrogen atom can significantly influence the compound's steric and electronic properties, potentially leading to novel and selective interactions with enzyme active sites. The rationale for investigating this specific compound lies in the proven potential of the core scaffold and the opportunity to explore new structure-activity relationships (SAR) conferred by the o-tolyl substituent.

This application note will first detail a reliable synthetic route to obtain 2-o-tolyl-4H-isoquinoline-1,3-dione. Subsequently, it will provide step-by-step protocols for in vitro enzymatic assays to assess its inhibitory activity against AChE, BuChE, COX-1, COX-2, and various CA isoforms. Finally, it will describe methods for in-depth mechanistic studies to characterize the nature of the enzyme-inhibitor interactions.

Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

The synthesis of N-substituted isoquinoline-1,3(2H,4H)-diones is most commonly achieved through the condensation of homophthalic anhydride with a primary amine.[1] In this case, 2-o-tolyl-4H-isoquinoline-1,3-dione can be synthesized by the reaction of homophthalic anhydride with o-toluidine.

Synthetic Protocol

Materials:

  • Homophthalic anhydride

  • o-Toluidine

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve homophthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.

  • Add o-toluidine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield pure 2-o-tolyl-4H-isoquinoline-1,3-dione.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Caption: Synthetic workflow for 2-o-tolyl-4H-isoquinoline-1,3-dione.

In Vitro Enzyme Inhibition Assays: Protocols and Methodologies

The following sections provide detailed protocols for assessing the inhibitory potential of 2-o-tolyl-4H-isoquinoline-1,3-dione against three classes of enzymes. It is crucial to include appropriate positive and negative controls in all assays for data validation.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.[7][8]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[7]

Materials:

  • Human recombinant AChE or BuChE

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 2-o-tolyl-4H-isoquinoline-1,3-dione stock solution (in DMSO)

  • Positive control inhibitor (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of 2-o-tolyl-4H-isoquinoline-1,3-dione and the positive control in phosphate buffer. Ensure the final DMSO concentration is below 1% to avoid solvent interference.

  • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

  • Add 25 µL of the diluted test compound or positive control to the respective wells. For the 100% activity control, add 25 µL of buffer (with the same DMSO concentration as the test wells).

  • Add 25 µL of the cholinesterase enzyme solution to all wells except the blank.

  • Add 50 µL of DTNB solution to all wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to all wells.

  • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.[7]

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric inhibitor screening assay for both COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂. This process is monitored by the oxidation of a chromogenic substrate.[9]

Materials:

  • Ovine COX-1 or human recombinant COX-2

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 2-o-tolyl-4H-isoquinoline-1,3-dione stock solution (in DMSO)

  • Positive control inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of 2-o-tolyl-4H-isoquinoline-1,3-dione and positive controls in assay buffer.

  • In a 96-well plate, set up the following wells in triplicate:

    • Background: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).

    • Inhibitor: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, 10 µL of diluted test compound.

  • Add 20 µL of the colorimetric substrate to all wells.

  • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

  • Shake the plate for 10-20 seconds and immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.

Data Analysis:

  • Subtract the background rate from all other rates.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting % inhibition versus the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase.[10]

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.[10]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA)

  • 2-o-tolyl-4H-isoquinoline-1,3-dione stock solution (in DMSO)

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and positive control in Tris-HCl buffer.

  • In a 96-well plate, add 158 µL of assay buffer to the appropriate wells.

  • Add 2 µL of the diluted inhibitor solutions (or DMSO for the control).

  • Add 20 µL of the CA enzyme working solution to all wells except the blank.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Immediately measure the absorbance at 405 nm in kinetic mode, with readings every 30 seconds for 10-20 minutes.[10]

Data Analysis:

  • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition using the formula provided in section 3.1.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Determination of Inhibitory Parameters and Mechanism of Action

Once the IC₅₀ value has been determined, further studies are necessary to understand the mechanism of inhibition.[11]

Data Presentation of Inhibitory Activity

Summarize the IC₅₀ values in a clear and concise table for easy comparison of the compound's potency against different enzymes.

Enzyme Target2-o-Tolyl-4H-isoquinoline-1,3-dione IC₅₀ (µM)Positive Control IC₅₀ (µM)
AChEExperimental Valuee.g., Donepezil value
BuChEExperimental Valuee.g., Galantamine value
COX-1Experimental Valuee.g., Indomethacin value
COX-2Experimental Valuee.g., Celecoxib value
hCA IExperimental Valuee.g., Acetazolamide value
hCA IIExperimental Valuee.g., Acetazolamide value
hCA IXExperimental Valuee.g., Acetazolamide value
Kinetic Studies for Mechanism of Action (MoA) Determination

To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type, enzyme kinetic assays should be performed with varying concentrations of both the substrate and the inhibitor.

Protocol:

  • For a chosen enzyme, set up a series of reactions with different fixed concentrations of 2-o-tolyl-4H-isoquinoline-1,3-dione (including a zero-inhibitor control).

  • At each inhibitor concentration, vary the substrate concentration over a range that brackets the Michaelis-Menten constant (Kₘ) of the enzyme.

  • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis. Vₘₐₓ is unchanged, Kₘ increases.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Vₘₐₓ decreases, Kₘ is unchanged.

  • Uncompetitive Inhibition: Lines are parallel. Both Vₘₐₓ and Kₘ decrease.

  • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vₘₐₓ and Kₘ are altered.

Inhibition_MoA cluster_workflow Mechanism of Action Workflow cluster_outcomes Possible Mechanisms Vary_Concentrations Vary Substrate and Inhibitor Concentrations Measure_Velocity Measure Initial Reaction Velocity (V₀) Vary_Concentrations->Measure_Velocity Plot_Data Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Measure_Velocity->Plot_Data Interpret_Plot Interpret Plot to Determine MoA Plot_Data->Interpret_Plot Competitive Competitive Interpret_Plot->Competitive Non_competitive Non-competitive Interpret_Plot->Non_competitive Uncompetitive Uncompetitive Interpret_Plot->Uncompetitive Mixed Mixed Interpret_Plot->Mixed

Caption: Workflow for determining the mechanism of enzyme inhibition.

Determination of the Inhibition Constant (Kᵢ)

The inhibition constant (Kᵢ) is a more precise measure of an inhibitor's potency than the IC₅₀ value. It can be determined from the kinetic data. For competitive inhibition, Kᵢ can be calculated from the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant. For other inhibition types, Kᵢ can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Conclusion

This application note provides a comprehensive guide for the synthesis and evaluation of 2-o-tolyl-4H-isoquinoline-1,3-dione as a potential enzyme inhibitor. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's inhibitory activity and mechanism of action against key enzymatic targets. This systematic approach is essential for advancing the understanding of the structure-activity relationships of isoquinoline-1,3-dione derivatives and for the potential development of novel therapeutic agents.

References

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Bethesda, MD: National Institutes of Health. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95.
  • Gao, C., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(5), 482.
  • Kopcho, J. J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4335.
  • Nadaroğlu, H., et al. (2021). Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. Bioorganic Chemistry, 115, 105238.
  • Szychowski, K. A., et al. (2015). Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents. Bioorganic & Medicinal Chemistry, 23(6), 1259-1272.
  • Gündogdu, N., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202300789.
  • Al-Husseini, J., et al. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Life Science and Pharma Research, 11(1), P156-163.
  • Bajda, M., et al. (2019). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 24(19), 3588.

Sources

Application Note & Protocols: Strategic Derivatization of 2-o-Tolyl-4H-isoquinoline-1,3-dione for Biological Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-1,3(2H,4H)-dione scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a detailed framework for the strategic derivatization of a specific, high-interest starting material: 2-o-Tolyl-4H-isoquinoline-1,3-dione. We delve into the rationale behind synthetic modifications, offering detailed, field-tested protocols for creating a library of novel analogs. Furthermore, we present standardized protocols for evaluating their biological potential, focusing on anticancer and enzyme inhibition assays. This document is designed to empower researchers to systematically explore the chemical space around this scaffold and accelerate the discovery of new therapeutic agents.

The Isoquinoline-1,3-dione Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline nucleus is a structural isomer of quinoline and is a recurring motif in a vast array of natural and synthetic compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The isoquinoline-1,3(2H,4H)-dione subclass, in particular, has attracted significant attention from synthetic and medicinal chemists.[4] The dione functionality provides specific hydrogen bonding capabilities and a rigid structure that can be finely tuned to interact with biological targets. Recent advances in synthetic methodology, especially those involving visible-light photocatalysis and radical cascade reactions, have made the synthesis of functionally diverse isoquinoline-1,3-diones more accessible, green, and efficient.[4][5][6]

Synthesis of the Core Scaffold: 2-o-Tolyl-4H-isoquinoline-1,3-dione

Before derivatization, a robust and scalable synthesis of the parent compound is essential. The most direct method involves the condensation of homophthalic anhydride with o-toluidine. This reaction proceeds through an intermediate phthalamic acid, which undergoes intramolecular cyclization via dehydration to yield the target imide.

Caption: Synthesis of the 2-o-Tolyl-4H-isoquinoline-1,3-dione core.

Protocol 2.1: Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione
  • Rationale: Glacial acetic acid serves as both a solvent and a catalyst for the condensation and subsequent dehydration. The reaction is driven to completion by heating under reflux to facilitate the removal of water.

  • Materials:

    • Homophthalic anhydride (1.0 eq)

    • o-toluidine (1.1 eq)

    • Glacial Acetic Acid

    • Ethanol

    • Deionized Water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add homophthalic anhydride (1.0 eq) and glacial acetic acid (approx. 10 mL per gram of anhydride).

    • Stir the suspension and add o-toluidine (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. A precipitate should form.

    • Pour the cooled mixture into a beaker of ice-cold water with stirring.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

    • Recrystallize the crude product from hot ethanol to yield pure 2-o-Tolyl-4H-isoquinoline-1,3-dione as a crystalline solid.

    • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.

Strategic Derivatization for Biological Probing

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. By systematically modifying different positions on the core scaffold, researchers can identify which chemical features are critical for biological activity and selectivity. The 2-o-Tolyl-4H-isoquinoline-1,3-dione offers several key positions for derivatization.

Caption: Key sites for derivatization on the core scaffold.

Modification at the C4 Position: Palladium-Catalyzed Arylation

The C4 position is particularly interesting for modification. Introducing aryl groups at this position can significantly impact biological activity. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose.[7]

Protocol 3.1.1: C4-Arylation of 2-o-Tolyl-4H-isoquinoline-1,3-dione
  • Rationale: This protocol first introduces a bromine atom at the C4 position via electrophilic bromination, which can then serve as a handle for a subsequent Suzuki cross-coupling reaction to install a variety of aryl groups.

  • Step A: 4-Bromination

    • Dissolve the starting material in a suitable solvent like chloroform or acetic acid.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work up the reaction by washing with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-Bromo-2-o-tolyl-4H-isoquinoline-1,3-dione.

  • Step B: Suzuki Coupling

    • In a reaction vial, combine the 4-bromo derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

    • Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

    • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

    • Seal the vial and heat the reaction to 80-100°C for 6-12 hours.

    • After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to yield the 4-aryl-2-o-tolyl-4H-isoquinoline-1,3-dione derivative.[7]

Radical-Mediated Synthesis of Functionalized Analogs

Modern synthetic chemistry has embraced radical reactions for their mild conditions and unique reactivity.[4] Visible-light-induced radical cascade reactions allow for the direct introduction of complex functional groups, such as trifluoromethyl (CF₃), which is a valuable moiety in drug design for its ability to enhance metabolic stability and binding affinity.[6]

Protocol 3.2.1: Photocatalytic Trifluoromethylation/Cyclization
  • Rationale: This protocol utilizes a photocatalyst that, upon irradiation with visible light, initiates a radical cascade. Sodium trifluoromethanesulfinate (Langlois' reagent) serves as an inexpensive and effective source of the CF₃ radical.[6][8] This approach builds the functionalized isoquinoline-1,3-dione core in a single, efficient step from an N-methacryloyl benzamide precursor.

  • Materials:

    • Substituted N-methacryloyl-2-methylbenzamide (precursor, 1.0 eq)

    • Sodium trifluoromethanesulfinate (CF₃SO₂Na) (2.0 eq)

    • An organic photocatalyst (e.g., 4CzIPN, 1-5 mol%)

    • Solvent (e.g., DMSO or DMF)

    • Blue LED light source

  • Procedure:

    • To an oven-dried reaction tube, add the N-methacryloyl benzamide precursor (1.0 eq), CF₃SO₂Na (2.0 eq), and the photocatalyst.

    • Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

    • Stir the mixture at room temperature approximately 1-2 cm away from a blue LED light source.

    • Maintain the reaction for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography to obtain the desired CF₃-containing isoquinoline-1,3-dione.[6][8]

Framework for Biological Evaluation

The successful synthesis of a derivative library must be followed by systematic biological screening to identify lead compounds.

Experimental_Workflow synthesis_node synthesis_node process_node process_node assay_node assay_node analysis_node analysis_node start Design & Synthesize Derivative Library purify Purification (Chromatography, Recrystallization) start->purify charac Characterization (NMR, MS, Purity by HPLC) purify->charac primary Primary Screening (e.g., MTT Cytotoxicity Assay) charac->primary secondary Secondary / Mechanistic Assay (e.g., CDK4 Enzyme Inhibition) primary->secondary Active Hits sar Data Analysis & Structure-Activity Relationship (SAR) secondary->sar sar->start Design Next Generation lead_opt Lead Optimization sar->lead_opt

Caption: General workflow from synthesis to lead optimization.

Protocol 4.1: Anticancer Activity Screening (MTT Assay)
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard initial screen for cytotoxic potential.

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in DMSO and then further dilute in cell culture medium. Add the compounds to the wells (final DMSO concentration <0.5%). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4.2: Enzyme Inhibition Assay (CDK4)
  • Rationale: Certain isoquinoline-1,3-dione derivatives are potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle and a target in cancer therapy.[9] An in vitro kinase assay can directly measure the inhibitory potential of the new compounds.

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., HEPES, MgCl₂, DTT), recombinant human CDK4/Cyclin D1 enzyme, and the substrate (a protein or peptide that is a known target of CDK4, such as a Retinoblastoma protein fragment, Rb).

    • Inhibitor Addition: Add the synthesized derivatives at various concentrations. Include a no-inhibitor control and a positive control inhibitor.

    • Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system using fluorescence/luminescence detection like ADP-Glo™).

    • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Termination & Detection: Stop the reaction. The method of detection depends on the ATP source. For radiolabeled ATP, spot the mixture onto phosphocellulose paper, wash away unreacted ATP, and measure incorporated radioactivity using a scintillation counter. For luminescence-based assays, add the detection reagents according to the manufacturer's protocol and measure the signal on a luminometer.

    • Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC₅₀ value.

Data Analysis and Structure-Activity Relationship (SAR)

Systematic analysis of the biological data is crucial for guiding the next round of synthesis. By comparing the activity of derivatives with different substitutions, key structural insights can be gained.

Table 1: Example SAR Data for Hypothetical Derivatives

Compound ID C4-Substitution C6-Substitution o-Tolyl Ring Substitution CDK4 IC₅₀ (nM)[9] MCF-7 IC₅₀ (µM)
Core -H -H -H >10,000 >50
Deriv-01 -Phenyl -H -H 8,500 45.2
Deriv-02 -H -Br -H 9,200 48.1
Deriv-03 -Phenyl -Br -H 350 5.6
Deriv-04 -(4-pyridyl) -Br -H 95 1.1

| Deriv-05 | -(4-pyridyl) | -Br | 4'-Fluoro | 88 | 0.9 |

  • Interpretation: From this hypothetical data, one could conclude:

    • Substitution at both C4 and C6 is beneficial for activity (compare Deriv-03 to Deriv-01 and Deriv-02 ).

    • A basic nitrogen-containing heterocycle at C4, like pyridine, significantly enhances potency over a simple phenyl ring (Deriv-04 vs. Deriv-03 ). This is consistent with findings that a basic amine is often required for CDK4 inhibitory activity.[9]

    • Further modification of the N-aryl ring offers only minor improvements (Deriv-05 vs. Deriv-04 ), suggesting the primary focus for optimization should remain on the isoquinoline core.

Conclusion

The 2-o-Tolyl-4H-isoquinoline-1,3-dione scaffold represents a versatile and promising starting point for the development of novel biologically active compounds. By employing a strategic combination of classical and modern synthetic methods, a diverse chemical library can be efficiently generated. Coupling this synthetic effort with systematic biological evaluation provides a powerful engine for drug discovery, enabling the elucidation of structure-activity relationships and the identification of potent lead candidates for further development.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. Available at: [Link]

  • Selected biologically active isoquinoline-1,3(2H,4H)-dione derivatives. ResearchGate. Available at: [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Various synthetic routes for isoquinolinone derivatives. ResearchGate. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Isoquinolone Syntheses by Annulation Protocols. MDPI. Available at: [Link]

  • Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal. Available at: [Link]

  • Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. Organic Letters. Available at: [Link]

  • New One-Pot Synthesis of N-Fused Isoquinoline Derivatives by Palladium-Catalyzed C-H Arylation: Potent Inhibitors of Nucleotide Pyrophosphatase-1 and -3. ResearchGate. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction. PubMed. Available at: [Link]

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. The Royal Society of Chemistry. Available at: [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. PMC. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. PMC. Available at: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed. Available at: [Link]

  • Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Available at: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. Available at: [Link]

  • Certain 2-Furano-4(3H)-Quinazolinone Analogs: Synthesis, Characterization and Pharmacological Evaluation. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with isoquinoline-1,3-dione scaffolds. As your virtual application scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the reaction's causality, empowering you to troubleshoot effectively and optimize your yield and purity. We will delve into common experimental challenges, backed by scientific principles and authoritative references.

The synthesis of N-substituted isoquinoline-1,3-diones, also known as homophthalimides, is a cornerstone reaction for building a class of heterocyclic compounds with significant biological activity.[1] The primary and most direct route involves the condensation of homophthalic anhydride with a primary amine—in this case, o-toluidine. This guide is structured around this core reaction, addressing the nuances that determine experimental success.

Core Synthesis: Reaction Workflow

The synthesis proceeds via a two-stage mechanism: (1) Nucleophilic acyl substitution, where the amine attacks the anhydride to form a transient amic acid intermediate, and (2) Intramolecular cyclization via dehydration to form the final imide product. Understanding this flow is critical for troubleshooting.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis reagents Verify Reagent Purity (Homophthalic Anhydride, o-Toluidine) setup Assemble Reflux Apparatus (with Dean-Stark if applicable) reagents->setup Equimolar amounts heating Heat to Reflux (e.g., in Toluene or Acetic Acid) setup->heating monitoring Monitor via TLC heating->monitoring Sample periodically cooling Cool Reaction Mixture monitoring->cooling Reaction complete isolation Isolate Crude Product (Filtration or Evaporation) cooling->isolation purification Purify by Recrystallization (e.g., Ethanol) isolation->purification characterization Characterize Final Product (NMR, MS, MP) purification->characterization

Caption: General experimental workflow for the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Category 1: Low or No Product Yield

Question: My reaction resulted in a very low yield (<20%) or seems to have failed completely. I've recovered mostly starting material. What are the primary causes?

Answer: This is a frequent issue, typically rooted in suboptimal reaction conditions or reagent quality. Let's break down the possibilities:

  • Insufficient Dehydration: The final cyclization step to form the imide ring from the amic acid intermediate is a dehydration reaction. This is an equilibrium process. If the water produced is not effectively removed, the equilibrium will not favor the product.

    • Solution: If using a solvent like toluene, which forms an azeotrope with water, employ a Dean-Stark apparatus to physically remove water as it forms, driving the reaction to completion. If using a solvent like glacial acetic acid, which can absorb the water, ensure you are heating to a sufficiently high temperature (reflux) for an adequate duration (4-6 hours) to force the equilibrium forward.

  • Reagent Quality:

    • Homophthalic Anhydride Hydrolysis: Homophthalic anhydride is susceptible to hydrolysis if exposed to atmospheric moisture, reverting to homophthalic acid.[2] While homophthalic acid can be used directly, the reaction is less efficient as it requires the removal of two water molecules. Confirm the integrity of your anhydride with a melting point or IR spectroscopy.

    • o-Toluidine Oxidation: o-Toluidine is a colorless liquid when pure but can darken to a yellowish-brown upon storage due to air oxidation.[3] Significant discoloration indicates impurities that can interfere with the reaction. Consider purifying by distillation if necessary.

  • Inadequate Temperature or Reaction Time: This condensation requires thermal energy. Ensure your reaction mixture is genuinely reaching the boiling point of the chosen solvent. A reaction time of at least 3-4 hours at reflux is typically necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of completion.

Table 1: Key Reagent Properties

Reagent Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Notes
Homophthalic Anhydride 162.14 140-143 - Prone to hydrolysis; store in a desiccator.[2]

| o-Toluidine | 107.15 | -23 | 200-202 | Colorless liquid; darkens on exposure to air/light.[3] |

Category 2: Product Purity and Side Reactions

Question: My final product is impure, appearing as an off-white or yellowish solid with a broad melting point. What are the likely contaminants?

Answer: Purity issues usually stem from an incomplete reaction or the presence of stable intermediates.

  • Unreacted Starting Materials: The most common impurities are residual o-toluidine or homophthalic acid/anhydride. These can often be removed during purification.

    • Solution: A thorough wash of the crude solid can be effective. For instance, washing with a cold, non-polar solvent can remove residual o-toluidine, while a wash with a small amount of cold water could remove any remaining homophthalic acid.

  • Trapped Amic Acid Intermediate: The ring-opened intermediate (N-(o-tolyl)-2-carboxyphenylacetamide) is a carboxylic acid and an amide. If the cyclization is incomplete, this species will contaminate your final product. It has different solubility characteristics and will cause melting point depression and broadening.

    • Solution: The best approach is to ensure the initial reaction goes to completion by addressing the points in Category 1 (water removal, sufficient heating). If the intermediate is present in the crude product, redissolving the product in the reaction solvent and refluxing for another 1-2 hours (with water removal) can sometimes force the remaining cyclization.

  • Thermal Decomposition: Although less common at standard reflux temperatures for toluene or acetic acid, prolonged heating at very high temperatures could lead to decomposition, generating colored impurities.

Purification Protocol: Recrystallization is the most effective method for purifying the final product.

  • Solvent Selection: Ethanol or an ethanol/water mixture is often a good choice. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities persist, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I use homophthalic acid directly instead of homophthalic anhydride? Yes, this is chemically feasible. However, the reaction will produce two equivalents of water instead of one. This makes efficient water removal even more critical and generally requires more forcing conditions (higher temperature or longer reaction time) to achieve a good yield. Using the pre-formed anhydride is typically more efficient.[2]

Q2: What is the best solvent for this reaction and why? The choice of solvent impacts both the reaction and the workup.

  • Glacial Acetic Acid: Acts as both a solvent and a mild acid catalyst for the dehydration step. A key advantage is that the product often precipitates upon cooling, simplifying isolation.

  • Toluene: Its primary advantage is the ability to form an azeotrope with water, allowing for physical removal with a Dean-Stark trap. This is often the most robust method for ensuring complete dehydration.[4]

  • Xylene or DMF: These are higher-boiling solvents that can be used if the reaction is sluggish in toluene or acetic acid, but they require higher energy input and can increase the risk of side reactions.

Q3: Is a catalyst necessary for this reaction? The thermal condensation often proceeds without a catalyst. However, for sluggish reactions or when using homophthalic acid directly, an acid catalyst like p-toluenesulfonic acid (p-TSA) can be added in catalytic amounts (1-5 mol%) to accelerate the rate of cyclization.[4]

Troubleshooting Decision Flowchart

When faced with a failed or low-yielding reaction, a systematic approach is key. Use this flowchart to guide your troubleshooting process.

G start Problem: Low/No Yield or Impure Product reagent_check 1. Verify Reagent Quality - Check MP of Anhydride - Check color of o-Toluidine start->reagent_check reagent_fail Purify or Replace Reagents - Distill o-Toluidine - Use fresh Anhydride reagent_check->reagent_fail No condition_check 2. Review Reaction Conditions - Was reflux temp reached? - Was time sufficient (4h+)? reagent_check->condition_check Yes reagent_fail->start Restart condition_fail Increase Reflux Time/Temp condition_check->condition_fail No water_removal 3. Optimize Water Removal - Using Dean-Stark with Toluene? condition_check->water_removal Yes condition_fail->start Rerun implement_ds Implement Dean-Stark Apparatus water_removal->implement_ds No catalyst 4. Consider Catalysis - Add 1-5 mol% p-TSA water_removal->catalyst Yes end Improved Synthesis implement_ds->end purification_check 5. Re-evaluate Purification - Is recrystallization solvent optimal? - Consider column chromatography catalyst->purification_check purification_check->end

Caption: A systematic decision-making flowchart for troubleshooting the synthesis.

References

  • The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid Catalyzed aza-Friedel−Crafts Reaction. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinoline-1,3-diones. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal. Retrieved from [Link]

  • Ding, W.-W., Zhou, Y., Song, S., & Han, Z.-Y. (2022). A Pd-catalyzed and photoinduced benzylic C–H carbonylation/annulation reaction of O-benzyl hydroxylamides provides homophthalimides under mild conditions. Organic Letters, 24, 7350-7354.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Xia, X.-F., & Niu, Y.-N. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 20(40), 7861-7885. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. Retrieved from [Link]

  • Niu, Y.-N., et al. (2009). Ag-catalyzed cyclization of 2-alkynyl benzyl azides offers an efficient method for the synthesis of substituted isoquinolines. Journal of Organic Chemistry, 74, 2893-2896.
  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Organic Syntheses. Retrieved from [Link]

  • Yuen, J., Chai, J., & Ding, Y. (2020). Condensation of DNA-Conjugated Imines with Homophthalic Anhydride for the Synthesis of Isoquinolones on DNA. Bioconjugate Chemistry, 31(12), 2712-2718. Retrieved from [Link]

  • Foley, D. A., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. The Journal of Organic Chemistry, 87(24), 16551-16563. Retrieved from [Link]

  • Singh, R., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). o-Toluidine. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Aryl Isoquinoline-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aryl isoquinoline-1,3-diones. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, actionable solutions to common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and overcome common hurdles.

Introduction

N-aryl isoquinoline-1,3-diones, also known as N-aryl homophthalimides, are a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis, while achievable through several routes, is often plagued by side reactions that can significantly reduce yields and complicate purification. This guide provides an in-depth look at the common challenges and their solutions, empowering you to navigate the complexities of their synthesis with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of N-aryl isoquinoline-1,3-diones.

Issue 1: Low Yields in the Condensation of Homophthalic Anhydride with Arylamines

Question: I am attempting to synthesize an N-aryl isoquinoline-1,3-dione by reacting homophthalic anhydride with an arylamine, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer: This is a common and direct approach to N-aryl isoquinoline-1,3-diones. However, several factors can lead to diminished yields.

Causality and Troubleshooting:

  • Incomplete Reaction or Unfavorable Equilibrium: The initial reaction between the anhydride and the amine forms an intermediate amic acid. The subsequent cyclization to the imide is a dehydration reaction that can be reversible or slow.

    • Solution: Drive the reaction to completion by removing water. This can be achieved by azeotropic distillation with a suitable solvent like toluene or xylene. Conducting the reaction at a higher temperature can also favor the formation of the more stable imide.

  • Side Reaction: Formation of Iso-imide: Under certain conditions, the amic acid intermediate can cyclize to form a thermodynamically less stable iso-imide byproduct.

    • Solution: The use of a mild acid catalyst, such as a catalytic amount of acetic acid or p-toluenesulfonic acid, can promote the desired cyclization to the imide. Careful control of the reaction temperature is also crucial, as higher temperatures can sometimes favor iso-imide formation depending on the substrate.

  • Decomposition of Starting Materials or Product: Homophthalic anhydride and some arylamines can be sensitive to high temperatures, leading to decomposition and the formation of tarry byproducts.

    • Solution: Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, minimizing decomposition.[1]

Experimental Protocol: Optimized Condensation of Homophthalic Anhydride with an Arylamine

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add homophthalic anhydride (1.0 eq.), the desired arylamine (1.0-1.1 eq.), and a suitable solvent (e.g., toluene or xylene).

  • Catalyst Addition (Optional): Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Issue 2: Side Reactions in Radical-Mediated Synthesis

Question: I am using a radical cascade reaction to synthesize a 4-substituted N-aryl isoquinoline-1,3-dione from an N-aryl-N-methacryloyl benzamide, but I am observing several side products. How can I improve the selectivity of my reaction?

Answer: Radical cascade reactions are a powerful tool for constructing complex molecules in a single step. However, the high reactivity of radical intermediates can lead to a variety of side reactions.[2][3]

Causality and Troubleshooting:

  • Dimerization of Radical Intermediates: The radical intermediates generated during the reaction can dimerize instead of participating in the desired cascade.

    • Solution: This is often a concentration-dependent issue. Running the reaction at a higher dilution can disfavor bimolecular dimerization and promote the desired intramolecular cyclization.

  • Hydrogen Atom Abstraction: The radical intermediates can abstract a hydrogen atom from the solvent or another molecule in the reaction mixture, terminating the cascade prematurely.

    • Solution: Choose a solvent that is less prone to hydrogen atom abstraction. Solvents like benzene, t-butanol, or acetonitrile are often good choices. Ensure all reagents are pure and free of radical scavengers.

  • Formation of Over-reduction or Aromatized Byproducts: Depending on the reaction conditions and the nature of the radical initiator, the desired product may undergo further reactions.

    • Solution: Carefully select the radical initiator and optimize its concentration. For example, when using a photoredox catalyst, the intensity of the light source and the reaction time should be carefully controlled to avoid over-reduction.[1]

Workflow for Optimizing a Radical Cascade Reaction:

Caption: Troubleshooting workflow for radical-mediated synthesis.

Issue 3: Difficulty in Purification of the Final Product

Question: My reaction to synthesize an N-aryl isoquinoline-1,3-dione appears to be successful by TLC, but I am struggling to purify the product from closely-related impurities. What are some effective purification strategies?

Answer: The purification of N-aryl isoquinoline-1,3-diones can be challenging due to their polarity and sometimes similar chromatographic behavior to certain byproducts.

Causality and Troubleshooting:

  • Co-elution with Starting Materials or Side Products: Unreacted starting materials or isomeric byproducts can have similar polarities to the desired product, making separation by standard column chromatography difficult.

    • Solution 1: Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvents and solvent mixtures (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/ether) to find conditions that provide good crystal formation of the desired product while leaving impurities in the mother liquor.

    • Solution 2: Modified Column Chromatography: If recrystallization is not feasible, try using a different stationary phase for column chromatography, such as alumina (basic or neutral) instead of silica gel. Sometimes, a change in the solvent system, such as using a gradient elution with a mixture of dichloromethane and methanol, can improve separation.

  • Product Instability on Silica Gel: Some N-aryl isoquinoline-1,3-diones can be sensitive to the acidic nature of silica gel, leading to decomposition on the column.

    • Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of silica gel in the eluent containing 1-2% triethylamine. Alternatively, use a less acidic stationary phase like Florisil.

Data Summary: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Recrystallization High purity, scalableCan have lower recovery, only for solidsCrystalline products with distinct solubility from impurities
Silica Gel Chromatography Widely applicable, good for separating non-polar impuritiesCan cause decomposition of acid-sensitive compoundsGeneral purpose purification
Alumina Chromatography Good for separating polar and acid-sensitive compoundsCan have lower resolution than silica gelProducts that are unstable on silica gel
Preparative HPLC High resolution, good for difficult separationsExpensive, lower capacityHigh-purity samples for biological testing

Mechanistic Insights into a Common Side Reaction: Iso-imide Formation

The formation of an iso-imide is a frequent side reaction during the condensation of homophthalic anhydride with arylamines. Understanding its mechanism is key to preventing it.

G cluster_0 Reaction Pathway cluster_1 Conditions Favoring Side Reaction A Homophthalic Anhydride + Arylamine B Amic Acid Intermediate A->B Nucleophilic Attack C N-Aryl Isoquinoline-1,3-dione (Desired Product) B->C Intramolecular Cyclization (Desired) D Iso-imide (Side Product) B->D Intramolecular Cyclization (Side Reaction) E High Temperature F Absence of Catalyst

Sources

Technical Support Center: Purification of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-o-Tolyl-4H-isoquinoline-1,3-dione. This resource is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find practical, field-tested advice to overcome common purification challenges, ensuring the integrity and purity of your final product.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of 2-o-Tolyl-4H-isoquinoline-1,3-dione, providing concise and actionable answers.

Q1: What are the standard methods for purifying 2-o-Tolyl-4H-isoquinoline-1,3-dione?

The two most effective and widely used techniques for the purification of 2-o-Tolyl-4H-isoquinoline-1,3-dione are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product. Column chromatography is excellent for separating the desired compound from impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.[1][2]

Q2: How do I select an appropriate solvent system for flash column chromatography?

An effective solvent system for flash column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. A common starting point for isoquinoline-1,3-dione derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate.[1] You can then adjust the ratio of the solvents to achieve the desired separation. For instance, a starting system could be petroleum ether/ethyl acetate in a 3:1 ratio.[1]

Q3: What are some recommended solvents for the recrystallization of 2-o-Tolyl-4H-isoquinoline-1,3-dione?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For isoquinoline-1,3-dione derivatives, common and effective recrystallization solvents include methanol, ethanol, or a mixture of dichloromethane and n-hexane.[1][2] The choice of solvent will depend on the specific solubility profile of your compound and its impurities.

Q4: My compound appears to be decomposing on the silica gel column. What are my options?

Decomposition on silica gel can be a significant issue for certain sensitive compounds, including some diones.[3] If you suspect your compound is degrading, consider the following strategies:

  • Deactivate the Silica Gel: Treat the silica gel with a small amount of a base, such as triethylamine (NEt3), before packing the column. This can neutralize acidic sites on the silica that may be catalyzing the decomposition.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. In some challenging cases, other materials like Florisil or even cellulose have been used.[3]

  • Work Quickly and at Low Temperatures: If possible, perform the chromatography at a lower temperature (e.g., in a cold room) to minimize thermal degradation.

  • Inert Atmosphere: For highly sensitive compounds, running the column under an inert atmosphere of nitrogen or argon can prevent oxidation.[3]

PART 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the purification process.

Problem: I'm experiencing a low yield after purification.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting: Before purification, ensure your reaction has gone to completion by monitoring it with TLC or HPLC.[4] If the reaction is incomplete, consider extending the reaction time or adjusting the temperature.

  • Possible Cause 2: Product loss during extraction.

    • Troubleshooting: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with a suitable organic solvent to maximize recovery.

  • Possible Cause 3: Compound is partially soluble in the column chromatography solvent system.

    • Troubleshooting: If the compound is streaking on the TLC plate, it may indicate solubility issues. Try adding a small amount of a more polar solvent to your elution mixture to improve solubility and elution from the column.

  • Possible Cause 4: Decomposition on the stationary phase.

    • Troubleshooting: As mentioned in the FAQs, consider deactivating the silica gel, using an alternative stationary phase, or running the purification under an inert atmosphere.[3]

Problem: My purified product is contaminated with starting materials.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting: The most straightforward solution is to ensure the reaction proceeds to completion. This can be verified by monitoring the disappearance of the starting material spot on a TLC plate.[4]

  • Possible Cause 2: Co-elution of starting material and product.

    • Troubleshooting: If the starting material and product have very similar Rf values, you may need to optimize your chromatography conditions. Experiment with different solvent systems, perhaps using a gradient elution from a less polar to a more polar mixture. Alternatively, consider using a different stationary phase.

Problem: The final product is co-eluting with an unknown impurity.

  • Possible Cause 1: Isomeric impurity.

    • Troubleshooting: Isomeric impurities can be particularly challenging to separate.[4] High-performance liquid chromatography (HPLC) or preparative TLC may be necessary for successful separation. Careful optimization of the mobile phase is crucial.

  • Possible Cause 2: Impurity with similar polarity.

    • Troubleshooting: Try a different solvent system for your column chromatography. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, can alter the elution order and improve separation.

Problem: The purified product is still colored or appears as an oil instead of a solid.

  • Possible Cause 1: Presence of colored impurities.

    • Troubleshooting: Activated carbon (charcoal) treatment can be effective in removing colored impurities. Dissolve your product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through a pad of Celite.

  • Possible Cause 2: Residual solvent.

    • Troubleshooting: Ensure all solvent has been removed under high vacuum. Gentle heating may be required, but be cautious to avoid decomposition.

  • Possible Cause 3: The compound is inherently an oil at room temperature.

    • Troubleshooting: If the compound is an oil, purification by column chromatography is the most suitable method. Confirm the purity using analytical techniques such as NMR and mass spectrometry.

PART 3: Experimental Protocols

Here are detailed, step-by-step methodologies for the most common purification techniques for 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Protocol 1: Flash Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude product (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until it is level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude 2-o-Tolyl-4H-isoquinoline-1,3-dione in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system (e.g., petroleum ether/ethyl acetate, 3:1).[1]

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent or solvent pair in which the 2-o-Tolyl-4H-isoquinoline-1,3-dione has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol is often a good starting point.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can further induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

PART 4: Visualization & Formatting

Diagrams

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Final Product TLC TLC Analysis Col_Chrom Column Chromatography TLC->Col_Chrom Multiple spots or streaking Recrystal Recrystallization TLC->Recrystal Mainly one spot with minor impurities Purity_Check Purity Check (TLC, NMR) Col_Chrom->Purity_Check Recrystal->Purity_Check Purity_Check->Col_Chrom Impure Pure_Product Pure Compound Purity_Check->Pure_Product Pure Crude_Product Crude Product Crude_Product->TLC Troubleshooting_Tree cluster_Low_Yield cluster_Impure_Product cluster_Decomposition Start Purification Issue Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Decomposition Decomposition on Column Start->Decomposition Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Coelution Co-elution? Impure_Product->Coelution Deactivate_Silica Deactivate Silica Decomposition->Deactivate_Silica Alt_Phase Use Alternative Stationary Phase Decomposition->Alt_Phase Inert_Atmosphere Use Inert Atmosphere Decomposition->Inert_Atmosphere Optimize_Rxn Optimize Reaction Conditions Incomplete_Rxn->Optimize_Rxn Yes Extraction_Loss Extraction Loss? Incomplete_Rxn->Extraction_Loss No Optimize_Extraction Optimize Extraction Extraction_Loss->Optimize_Extraction Yes Change_Solvent Change Solvent System Coelution->Change_Solvent Yes Starting_Material Starting Material Present? Coelution->Starting_Material No Push_Rxn Push Reaction to Completion Starting_Material->Push_Rxn Yes

Caption: Troubleshooting decision tree for common purification problems.

PART 5: References

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of isoquinoline-1,3(2H,4H)-diones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 234. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). Molecules, 24(22), 4070. [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. (2022). Organic & Biomolecular Chemistry, 20(38), 7535-7554. [Link]

  • Synthesis of isoquinoline-1,3-diones. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (2025). Organic & Biomolecular Chemistry. [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros. (2025). Reddit. Retrieved from [Link]

  • JPH01153679A - Purification of isoquinoline - Google Patents. (n.d.). Retrieved from

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1312. [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (2012). Journal of Chromatography A, 1241, 69-76. [Link]

  • 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1311. [Link]

  • 2-Hy-droxy-iso-quinoline-1,3(2H,4H)-dione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1312. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Arylation of Isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of N-arylated isoquinoline-1,3-dione scaffolds. These motifs are of significant interest in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice and systematically addresses common challenges encountered during reaction optimization, drawing from established principles of copper- and palladium-catalyzed cross-coupling reactions.

Part 1: Foundational Principles & Core Reaction Setup

The N-arylation of isoquinoline-1,3-dione, a cyclic imide, is predominantly achieved via Ullmann-type (copper-catalyzed) or Buchwald-Hartwig (palladium-catalyzed) cross-coupling reactions.[1] Understanding the fundamentals of these catalytic systems is crucial for effective troubleshooting.

The choice between copper and palladium catalysis often depends on the substrate scope, functional group tolerance, and cost considerations. Palladium systems are known for their high activity and broad functional group tolerance, while modern copper-catalyzed systems offer a cost-effective and powerful alternative.[2][3]

The Catalytic Cycles: A Mechanistic Overview

A successful reaction hinges on the smooth operation of the catalytic cycle. For a typical copper(I)-catalyzed Ullmann condensation, the cycle is generally proposed to involve the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[4][5][6] Palladium-catalyzed Buchwald-Hartwig amination follows a well-established Pd(0)/Pd(II) cycle involving oxidative addition, ligand exchange, and reductive elimination.[7]

A Catalyst Precursor (e.g., CuI, Pd(OAc)₂) B Active Catalyst (e.g., L-Cu(I), L-Pd(0)) A->B Activation/ Reduction D Metal-Amidate Complex B->D Forms Complex C Isoquinoline-1,3-dione + Base C->D F Oxidative Addition Intermediate D->F Oxidative Addition E Aryl Halide (Ar-X) E->F F->B Regenerates Catalyst G N-Arylated Product F->G Reductive Elimination

Caption: Generalized catalytic cycle for C-N cross-coupling.

General Protocol for an Initial Screening Reaction

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Materials:

  • Isoquinoline-1,3-dione (1.0 mmol, 1.0 equiv)

  • Aryl halide (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%) or Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Ligand (e.g., 1,10-phenanthroline for Cu, XPhos for Pd) (0.2 mmol, 20 mol% for Cu; 0.06 mmol, 6 mol% for Pd)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), anhydrous

  • Anhydrous solvent (e.g., Dioxane or Toluene) (5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the isoquinoline-1,3-dione, aryl halide, catalyst, ligand, and base.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The aqueous layer can be filtered through celite to remove insoluble inorganic salts before separation.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common failures and side reactions.

Problem: Low to No Product Conversion

Q1: My reaction shows no conversion, and I've recovered my starting materials. What are the primary suspects?

Answer: This issue typically points to one of three critical failures:

  • Inactive Catalyst: The active catalytic species—Cu(I) or Pd(0)—is not being formed or is being poisoned. Ensure you are using high-purity, fresh catalyst precursors. If using a Pd(II) precatalyst, it may not be reducing effectively. The most common poison is oxygen; ensure your inert atmosphere technique is rigorous and solvents are properly degassed.[8]

  • Insufficient Temperature: Traditional Ullmann reactions require high temperatures (>150 °C), though modern ligand-accelerated systems can run at lower temperatures (80-120 °C).[1][9] If no reaction is observed, incrementally increase the temperature by 10-20 °C.

  • Poor Reagent Quality: The base and solvent must be anhydrous. Water can hydrolyze the base and participate in side reactions that consume the catalyst or starting materials.[9] Use freshly dried reagents and solvents.

Q2: My yield is consistently low (<30%). How do I identify the limiting factor?

Answer: A consistently low yield suggests the reaction is proceeding but is hampered by suboptimal conditions. The most common culprits are the "three L's": Ligand, Leaving Group, and Lousy Base.

  • Suboptimal Ligand: The ligand is arguably the most critical variable. It stabilizes the catalyst, promotes the desired reaction pathway, and influences the rate of both oxidative addition and reductive elimination. A poor ligand can lead to catalyst decomposition or slow turnover. A screening of different ligand classes is the first and most important step in optimization (see Part 3).

  • Poor Leaving Group on Aryl Halide: Reactivity generally follows the trend I > Br > OTf >> Cl. If you are using an aryl chloride, the reaction will be significantly more challenging and will require a specialized, highly active catalyst system (often a palladium catalyst with a bulky, electron-rich phosphine ligand).[10]

  • Incorrect Base: The base must be strong enough to deprotonate the isoquinoline-1,3-dione (pKa of the N-H is crucial) but not so strong that it causes decomposition. The solubility of the base is also critical; a heterogeneous base like K₃PO₄ often provides a slow, steady concentration of the active amidate, which can be beneficial.[9]

Problem: Formation of Significant Side Products

Q3: I'm observing significant debromination/dehalogenation of my aryl halide. What causes this?

Answer: Dehalogenation is a common side reaction, particularly in copper-catalyzed systems. It is often caused by:

  • Protic Impurities: The presence of trace amounts of water can lead to the reduction of the aryl halide.[9] Rigorously dry all reagents, solvents, and glassware.

  • High Temperatures: Excessive heat can promote undesired reductive pathways. Try lowering the reaction temperature.

  • Electron-Rich Aryl Halides: Aryl halides with strong electron-donating groups can be more susceptible to this side reaction.

Q4: My mass spec shows homocoupling of my aryl halide (biaryl formation). How can I suppress this?

Answer: This side reaction, an Ullmann biaryl coupling, competes with the desired N-arylation. It is more common in copper catalysis. To minimize it:

  • Use a Chelating Ligand: Ligands like 1,10-phenanthroline or a 1,2-diamine can occupy coordination sites on the copper center, sterically hindering the approach of a second aryl halide molecule and thus disfavoring homocoupling.[2]

  • Control Stoichiometry: Ensure the isoquinoline-1,3-dione is not the limiting reagent. Using a slight excess of the aryl halide (1.1-1.2 eq) is standard, but a large excess can promote homocoupling.

Q5: The isoquinoline-1,3-dione starting material appears to be decomposing. How can I prevent this?

Answer: The dione moiety can be sensitive to harsh conditions.

  • Use a Milder Base: If you are using a very strong base like NaOt-Bu, consider switching to a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.

  • Lower the Reaction Temperature: Decomposition is almost always accelerated by heat. Determine the lowest effective temperature for your reaction.

  • Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product or remaining starting material from degrading over extended heating.

Part 3: Systematic Optimization Strategy (FAQs)

Q6: What is the most effective way to screen reaction parameters for my specific substrates?

Answer: A systematic, one-variable-at-a-time approach is crucial. Begin by screening the most impactful components first: the ligand and the base. Once a promising combination is found, you can fine-tune the solvent and temperature.

Start Initial Reaction Setup (e.g., CuI, K₃PO₄, Dioxane, 110°C) Ligand Step 1: Ligand Screen (Phenanthroline, L-Proline, DMEDA, etc.) Start->Ligand Identify Best Ligand Base Step 2: Base Screen (K₃PO₄, Cs₂CO₃, K₂CO₃) Ligand->Base Using Best Ligand Solvent Step 3: Solvent Screen (Dioxane, Toluene, DMF) Base->Solvent Using Best Ligand/Base Temp Step 4: Temperature (90°C, 110°C, 130°C) Solvent->Temp Using Best Combo End Optimized Conditions Temp->End

Caption: Workflow for systematic reaction condition optimization.

Q7: How do I select the optimal ligand for my specific substrates?

Answer: Ligand selection is empirical and substrate-dependent. It is essential to screen a small panel of ligands from different classes.

Catalyst Ligand Class Examples Rationale Ref.
Copper N,N-Chelating1,10-Phenanthroline, TMEDAClassic, robust ligands for Ullmann couplings.[2]
Amino AcidsL-Proline, N-MethylglycineInexpensive, effective, and often allow for milder conditions.[9][11]
1,2-Diaminestrans-1,2-CyclohexanediamineHighly effective for amidation and N-arylation of heterocycles.[2]
Palladium BiarylphosphinesXPhos, RuPhos, BrettPhosBulky and electron-rich, highly active for coupling unactivated aryl chlorides and bromides.[7]
FerrocenylphosphinesdppfRobust, general-purpose ligand for various cross-couplings.[12]

Q8: What is the role of the base, and how does its choice affect the reaction?

Answer: The base has multiple roles: it deprotonates the isoquinoline-1,3-dione to form the active nucleophile, and it acts as a halide scavenger.[9] The choice of base is critical.

Base pKa (of conj. acid) Solubility (in org. solvents) Comments
K₃PO₄ ~12.3LowOften an excellent choice. Mildly basic, low solubility provides a beneficial slow release of the anion.
Cs₂CO₃ ~10.3ModerateMore soluble and often more reactive than K₂CO₃. Effective but more expensive.
K₂CO₃ ~10.3LowA common, inexpensive choice, but sometimes not basic enough for less acidic N-H bonds.
NaOt-Bu ~19HighVery strong base. Can be effective for difficult couplings but may cause substrate degradation.

Q9: Which solvent should I start with, and when should I consider changing it?

Answer: The solvent must be aprotic and high-boiling to facilitate the reaction. It also needs to solubilize the reactants and intermediates. Dioxane and toluene are excellent starting points due to their inertness.

Solvent Boiling Point (°C) Polarity Comments
1,4-Dioxane 101LowExcellent general-purpose solvent for both Cu and Pd catalysis.
Toluene 111Low (Non-polar)Good for higher temperatures. Can be less effective at solubilizing ionic intermediates.
DMF 153High (Polar Aprotic)High boiling point and good solvating power, but can be prone to decomposition at high temperatures.
DMSO 189High (Polar Aprotic)Excellent solvent for Cu-catalyzed reactions, but can be difficult to remove and may oxidize some substrates/catalysts.

References

  • Benchchem. Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Taylor, A. M., et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Beilstein Journal of Organic Chemistry, 8, 1223-1230. Available from: [Link]

  • Chen, Y., et al. (2017). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 22(11), 1849. Available from: [Link]

  • Pilgrim, C. D., et al. (2013). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 11(12), 1958-1970. Available from: [Link]

  • Lecka, J., et al. (2016). New one-pot synthesis of N-fused isoquinoline derivatives by palladium-catalyzed C-H arylation: potent inhibitors of nucleotide pyrophosphatase-1 and -3. Organic & Biomolecular Chemistry, 14(48), 11475-11485. Available from: [Link]

  • Taylor, A. M., et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Beilstein Journal of Organic Chemistry, 8, 1223-1230. Available from: [Link]

  • Tye, J. W., et al. (2011). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 133(43), 17367-17382. Available from: [Link]

  • Benchchem. (2025). "optimizing reaction conditions for N-arylation of piperazine".
  • Chen, Y., et al. (2017). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Semantic Scholar.
  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Available from: [Link]

  • Reddit User Discussion. (2023). Troubleshooting Ullmann Coupling. r/Chempros. Available from: [Link]

  • Lian, W., et al. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

  • Afanasyev, O. I., et al. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(21), 6489. Available from: [Link]

  • V S, R., & V, K. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(6), 986. Available from: [Link]

  • Lecka, J., et al. (2016). New One-Pot Synthesis of N-Fused Isoquinoline Derivatives by Palladium-Catalyzed C-H Arylation: Potent Inhibitors of Nucleotide Pyrophosphatase-1 and -3. ResearchGate. Available from: [Link]

  • Reddit User Discussion. (2023). Need help with N-Arylation reaction. r/OrganicChemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of isoquinoline-1,3(2H,4H)-diones. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • S, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available from: [Link]

  • V S, R., & V, K. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 137-145. Available from: [Link]

  • Lim, J. F. Y., et al. (2019). Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. ACS Catalysis, 9(10), 9130-9139. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 2-o-Tolyl-4H-isoquinoline-1,3-dione in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the experimental challenges posed by the poor aqueous solubility of 2-o-Tolyl-4H-isoquinoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting strategies to ensure reliable and reproducible assay results.

Introduction: The "Brick Dust" Challenge

2-o-Tolyl-4H-isoquinoline-1,3-dione, a member of the N-substituted isoquinoline-1,3-dione family, presents a significant challenge in in vitro assays due to its hydrophobic nature. Such compounds are often colloquially referred to as "brick dust" because of their tendency to precipitate out of aqueous solutions, leading to inaccurate and misleading experimental data. This guide will provide a systematic approach to understanding and overcoming these solubility issues.

Based on computational predictions, the aqueous solubility of 2-o-Tolyl-4H-isoquinoline-1,3-dione is estimated to be low. This necessitates the use of specialized formulation strategies to achieve the desired concentrations in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: I dissolved 2-o-Tolyl-4H-isoquinoline-1,3-dione in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?

This is a common phenomenon known as "solvent-shift" precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous medium. The dramatic change in solvent polarity causes the compound to "crash out" of the solution. It's crucial to understand that the solubility in 100% DMSO does not predict the solubility in your final assay buffer, which is predominantly aqueous.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% to avoid solvent-induced toxicity or off-target effects. It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q3: What's the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my in vitro assay?

  • Kinetic solubility is the concentration of a compound that can be rapidly dissolved from a high-concentration stock (usually in DMSO) into an aqueous buffer and remain in solution for a short period. This is most relevant for typical in vitro assays.

  • Thermodynamic solubility is the true equilibrium solubility of a solid compound in a solvent, determined over a longer incubation period.

For most in vitro screening and cell-based assays, kinetic solubility is the more practical parameter to optimize.[1]

Troubleshooting Guides & Protocols

Guide 1: Optimizing Co-Solvent Usage

The first line of defense against poor solubility is the judicious use of a co-solvent.

  • Weighing: Accurately weigh a small amount of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the solution in a water bath at room temperature to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

This assay will help you determine the highest concentration of 2-o-Tolyl-4H-isoquinoline-1,3-dione that remains in solution in your specific assay buffer.

  • Prepare a serial dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

  • Transfer to assay buffer: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing your pre-warmed aqueous assay buffer (e.g., 198 µL for a 1:100 dilution).

  • Mix and incubate: Mix the plate gently and incubate at your experimental temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours).

  • Measure turbidity: Read the absorbance of the plate at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates precipitation.

  • Analyze data: The concentration at which the absorbance begins to increase significantly above the baseline (buffer with DMSO only) is your kinetic solubility limit.

Caption: Workflow for determining kinetic solubility by turbidimetry.

Guide 2: Employing Solubility Enhancers - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10% w/v).

  • Add the compound: Add an excess of 2-o-Tolyl-4H-isoquinoline-1,3-dione to the HP-β-CD solution.

  • Incubate and mix: Stir or shake the mixture vigorously at room temperature for 24-48 hours.

  • Remove undissolved compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.

  • Collect the supernatant: Carefully collect the supernatant, which now contains the solubilized compound-cyclodextrin complex.

  • Determine concentration: The concentration of 2-o-Tolyl-4H-isoquinoline-1,3-dione in the supernatant can be determined using a suitable analytical method, such as HPLC-UV.

G cluster_0 Complex Formation cluster_1 Result A Hydrophobic Compound (2-o-Tolyl-4H-isoquinoline-1,3-dione) D Inclusion Complex A->D B Cyclodextrin (e.g., HP-β-CD) B->D C Aqueous Solution C->D E Increased Aqueous Solubility D->E Solubilization

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Guide 3: Lipid-Based Formulations for Cell-Based Assays

For highly insoluble compounds, lipid-based formulations can be an effective strategy, especially for cell-based assays where the formulation can interact with cell membranes. These formulations can include self-emulsifying drug delivery systems (SEDDS).

  • Excipient Screening: Screen the solubility of 2-o-Tolyl-4H-isoquinoline-1,3-dione in a small panel of pharmaceutically acceptable oils (e.g., Labrafac™ Lipophile WL 1349), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).

  • Formulation Preparation: Prepare small-scale formulations by mixing the excipients in different ratios. For example, a simple formulation could consist of 40% oil, 40% surfactant, and 20% co-solvent.

  • Drug Loading: Dissolve 2-o-Tolyl-4H-isoquinoline-1,3-dione in the prepared formulation with gentle heating and vortexing.

  • Dispersion Test: Add a small amount of the drug-loaded formulation to your cell culture medium and observe its ability to form a stable emulsion or microemulsion.

  • Cell Viability Control: Test the empty formulation (without the compound) on your cells to ensure the excipients themselves are not cytotoxic at the intended final concentration.

Formulation Strategy Advantages Disadvantages Recommended for
Co-solvents (e.g., DMSO) Simple to prepare, widely used.Risk of precipitation upon dilution, potential for cellular toxicity.Initial screening, assays tolerant to low percentages of organic solvents.
Cyclodextrins (e.g., HP-β-CD) Can significantly increase aqueous solubility, low toxicity.May alter compound availability to the target, requires formulation development.Cell-based and biochemical assays where co-solvents are problematic.
Lipid-Based Formulations Can mimic in vivo drug delivery, suitable for highly lipophilic compounds.More complex to formulate and characterize, potential for excipient-induced cellular effects.Cell-based assays with very poorly soluble compounds, in vivo studies.

Conclusion

Overcoming the poor solubility of 2-o-Tolyl-4H-isoquinoline-1,3-dione is a critical step in obtaining reliable and meaningful data from in vitro assays. By systematically evaluating co-solvents, exploring the use of solubility enhancers like cyclodextrins, and considering lipid-based formulations, researchers can develop robust experimental protocols. It is essential to empirically determine the optimal solubilization strategy for your specific assay system and to always include appropriate vehicle controls.

References

  • Kerns, E. H., & Di, L. (2008).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302-1308.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

Sources

Stability issues of 2-o-Tolyl-4H-isoquinoline-1,3-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-o-Tolyl-4H-isoquinoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical reasoning to empower your research.

The isoquinoline-1,3-dione scaffold is a valuable pharmacophore, but like many complex organic molecules, its stability can be influenced by experimental conditions.[1] This guide provides a structured approach to troubleshooting and understanding the stability of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common experimental challenges.

Issue 1: Inconsistent analytical results or appearance of new peaks in chromatograms.

Question: I am observing new peaks in my HPLC/UPLC analysis of 2-o-Tolyl-4H-isoquinoline-1,3-dione that were not present in the initial analysis of the starting material. What could be the cause?

Answer: The appearance of new peaks strongly suggests degradation of the compound. The isoquinoline-1,3-dione core, being a cyclic imide, is susceptible to hydrolysis, particularly under non-neutral pH conditions.

Causality: The imide functional group contains two carbonyls, which are electrophilic. Nucleophilic attack by water, hydroxide, or other nucleophiles present in your medium can lead to ring-opening. The N-o-tolyl group, being an aryl substituent, is generally stable, but the imide ring is the more likely point of reactivity under common experimental conditions.

Troubleshooting Workflow:

  • pH Assessment: Determine the pH of your experimental medium. Aqueous solutions that are even mildly acidic or basic can promote hydrolysis over time.

  • Control Experiment: Run a control experiment with 2-o-Tolyl-4H-isoquinoline-1,3-dione in your solvent system without other reagents to see if the degradation occurs spontaneously.

  • Product Identification: If possible, use mass spectrometry (LC-MS) to get the molecular weight of the new peak(s). Hydrolysis would result in the addition of a water molecule (18 Da) to the parent mass, leading to the formation of 2-(2-carboxyphenyl)-N-(o-tolyl)acetamide.

Proposed Hydrolysis Pathway:

hydrolysis reactant 2-o-Tolyl-4H-isoquinoline-1,3-dione intermediate Tetrahedral Intermediate reactant->intermediate H₂O / OH⁻ product 2-(2-carboxyphenyl)-N-(o-tolyl)acetamide (Ring-Opened Product) intermediate->product Proton Transfer & Ring Opening

Caption: Plausible hydrolysis pathway of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Issue 2: Loss of compound during workup.

Question: I seem to be losing a significant amount of my compound during aqueous workup procedures. Why might this be happening?

Answer: This could be related to the hydrolysis issue mentioned above, especially if your workup involves acidic or basic washes.[2] Another possibility is the compound's solubility profile.

Troubleshooting Decision Tree:

workup_loss start Significant loss of compound during workup check_ph Did the workup involve acidic or basic solutions? start->check_ph no_ph No check_ph->no_ph No yes_ph Yes check_ph->yes_ph Yes hydrolysis_suspected Potential for hydrolysis. Neutralize all aqueous layers before extraction. check_solubility Check pH of aqueous layer. Is compound partially soluble? back_extract Back-extract aqueous layers with a different organic solvent. check_solubility->back_extract no_ph->check_solubility yes_ph->hydrolysis_suspected

Caption: Decision tree for troubleshooting compound loss during workup.

Issue 3: Discoloration of the compound upon storage or exposure to light.

Question: My solid sample of 2-o-Tolyl-4H-isoquinoline-1,3-dione has started to change color. What could be the reason?

Answer: Discoloration is often an indicator of decomposition, which for aromatic compounds can be initiated by light (photodegradation) or reaction with atmospheric oxygen (oxidation).

Causality: Aromatic systems and carbonyl groups can absorb UV or visible light, leading to electronically excited states that can undergo various reactions.[3] While specific data for this molecule is unavailable, related heterocyclic compounds are known to be light-sensitive.

Preventative Measures:

  • Storage: Store the compound in amber vials to protect it from light.[4]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

  • Temperature: Store at reduced temperatures (e.g., 4 °C) to slow down the rate of any potential decomposition reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-o-Tolyl-4H-isoquinoline-1,3-dione?

A1: For optimal stability, the compound should be stored in a cool, dark, and dry place. Specifically:

  • Temperature: 2-8 °C is recommended for long-term storage.

  • Light: Protect from light by using amber glass vials or storing in a light-proof container.

  • Atmosphere: For maximum stability, store under an inert atmosphere like nitrogen or argon.

Q2: What solvents are compatible with 2-o-Tolyl-4H-isoquinoline-1,3-dione?

A2: The compound is expected to be soluble in a range of common organic solvents. However, for preparing stock solutions for long-term storage, it is crucial to use aprotic, non-nucleophilic solvents.

Solvent ClassCompatibilityRationale
Aprotic Polar Recommended (e.g., DMSO, DMF, Acetonitrile)Good solubilizing power and generally non-reactive.
Ethers Good (e.g., THF, Dioxane)Generally compatible, but check for peroxide formation in aged ethers.
Chlorinated Good (e.g., Dichloromethane, Chloroform)Good for short-term use. Be aware of potential for slow decomposition in the presence of light and air.
Alcohols Use with Caution (e.g., Methanol, Ethanol)Can act as nucleophiles, potentially leading to ring-opening (alcoholysis) over time, especially if acidic or basic impurities are present.
Water Not Recommended for Storage Risk of hydrolysis, especially at non-neutral pH.

This compatibility is inferred from the general reactivity of cyclic imides. Always perform a small-scale test for long-term storage.[6][7][8][9]

Q3: Is 2-o-Tolyl-4H-isoquinoline-1,3-dione sensitive to temperature?

A3: While specific thermal decomposition data is not available, many organic compounds can degrade at elevated temperatures.[10][11][12] It is good practice to avoid prolonged exposure to high heat. If a reaction requires heating, it is advisable to run a time-course experiment to assess the compound's stability at the target temperature.

Q4: How can I perform a forced degradation study to understand the stability of my compound?

A4: A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions.[13]

Experimental Protocol for Forced Degradation:

forced_degradation start Prepare stock solution of 2-o-Tolyl-4H-isoquinoline-1,3-dione acid Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (Solution, specified light source) start->photo analysis Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Dorko, E. A., & Stevens, T. E. (1966). Pyrolytic decomposition of N′-aryl-N′-tosyloxydi-imide N-oxides.
  • Sci-Hub. Pyrolytic decomposition of N′-aryl-N′-tosyloxydi-imide N-oxides. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. University of Michigan Library.
  • ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Stability Of Organic Compounds? YouTube. Retrieved from [Link]

  • ResearchGate. (2024). How to determine pH stability of an organic compound? Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Semantic Scholar. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Glover, S. A., et al. (2006). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 4(24), 4535-4543.
  • Siraj, S., et al. (2021). Identification of Active Species in Photodegradation of Aqueous Imidacloprid over g-C3N4/TiO2 Nanocomposites. MDPI.
  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024).
  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.
  • Wang, C., et al. (2020). Synthesis of homophthalimide spironaphthalenones through [5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides. Organic Chemistry Frontiers, 7(10), 1234-1239.
  • Kantin, G. V., et al. (2019). Rh(II)-Catalyzed Spirocyclization of α-Diazo Homophthalimides with Cyclic Ethers. The Journal of Organic Chemistry, 84(7), 4534-4542.
  • Asif, M. (2014). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Journal of Chemical and Pharmaceutical Research, 6(5), 1004-1010.
  • Ashworth, I. W., et al. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 18(3), 892-901.
  • Li, Y., et al. (2019). Preparation of cyclic imides from alkene-tethered amides: application of homogeneous Cu(ii) catalytic systems. RSC Advances, 9(28), 16034-16038.
  • Asif, M. (2018). Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents. Mini reviews in medicinal chemistry, 18(10), 847-862.
  • Musacchio, T. J., et al. (2020). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Journal of the American Chemical Society, 142(36), 15219-15225.
  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • ACS Publications. (2026). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • D'Souza, M. J., et al. (2011).
  • MDPI. (n.d.). Aromatic Heterocyclic Compounds: Synthesis, Reactivity and Applications. Retrieved from [Link]

  • Zviely, M. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist.
  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the scale-up of this important synthetic intermediate. The synthesis, which typically involves the condensation of homophthalic anhydride with o-toluidine, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This document provides a series of frequently asked questions (FAQs) and troubleshooting protocols in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Core Synthetic Pathway

The primary route to 2-o-Tolyl-4H-isoquinoline-1,3-dione involves a two-stage process: the formation of homophthalic anhydride from homophthalic acid, followed by its reaction with o-toluidine. The second stage proceeds via a nucleophilic acyl substitution to form an intermediate amic acid, which then undergoes intramolecular cyclization via dehydration to yield the target imide.

G cluster_0 Stage 1: Anhydride Formation cluster_1 Stage 2: Imide Formation A Homophthalic Acid B Homophthalic Anhydride A->B D Intermediate Amic Acid (2-(2-Carbamoyl-phenyl)-acetic acid derivative) B->D C o-Toluidine E 2-o-Tolyl-4H-isoquinoline-1,3-dione (Target Product) D->E

Caption: General two-stage synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: My reaction yield is consistently low (<60%) during scale-up. What are the primary factors affecting yield?

Answer: Low yield in this synthesis is a common scale-up challenge and can typically be attributed to several factors, often compounding each other. The primary culprits are incomplete reaction, side-product formation, and suboptimal reaction conditions that do not favor the final cyclization step.

Causality and In-Depth Analysis:

  • Incomplete Cyclization: The reaction proceeds in two steps: formation of the amic acid intermediate followed by a dehydration to form the imide ring. On a larger scale, inefficient heat transfer can lead to localized cold spots in the reactor, preventing the reaction from reaching the necessary temperature to drive off water and close the ring. The steric hindrance from the ortho-methyl group on the toluidine can also slow this cyclization step, requiring more forcing conditions compared to less hindered anilines.[1][2]

  • Side Reactions: Homophthalic anhydride is susceptible to base-catalyzed self-condensation or dimerization, which can compete with the desired reaction with o-toluidine.[3] This is particularly problematic if there are basic impurities in the starting materials or if external bases are used improperly.

  • Suboptimal Solvent/Temperature: Glacial acetic acid is the preferred solvent for this reaction as it serves multiple roles: it is an excellent solvent for the reactants, it facilitates the initial reaction, and it acts as a catalyst for the final dehydration step. Using other solvents may require the addition of a separate catalyst and a means to remove water, such as a Dean-Stark apparatus with toluene. Insufficient temperature (<120 °C) will significantly slow the rate of cyclization.

Troubleshooting Workflow:

G start Low Yield Observed check_temp Is reaction temperature consistently >120°C? start->check_temp check_reagents Are starting materials pure and anhydrous? check_temp->check_reagents Yes increase_temp Action: Increase reflux temperature. Ensure uniform heating. check_temp->increase_temp No check_amic_acid TLC/HPLC analysis shows significant intermediate amic acid? check_reagents->check_amic_acid Yes purify_reagents Action: Recrystallize Homophthalic Acid. Prepare fresh Anhydride. Distill o-Toluidine. check_reagents->purify_reagents No prolong_reflux Action: Prolong reflux time (add 2-4 hrs). Consider azeotropic water removal. check_amic_acid->prolong_reflux Yes review_stoichiometry Action: Check stoichiometry. Use slight excess (1.05 eq) of o-toluidine. check_amic_acid->review_stoichiometry No end Yield Improved increase_temp->end purify_reagents->end prolong_reflux->end review_stoichiometry->end

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I am observing a significant amount of an insoluble white solid that is not my product. What is it and how can I prevent its formation?

Answer: This is a classic scale-up problem often caused by the premature precipitation of the intermediate amic acid or the dimerization of homophthalic anhydride.

In-Depth Analysis:

  • Amic Acid Precipitation: The amic acid intermediate has a free carboxylic acid and an amide group, making it more polar and potentially less soluble in the reaction solvent (especially at lower temperatures) than the final product. If o-toluidine is added too quickly or at too low a temperature to a solution of homophthalic anhydride, the amic acid can form rapidly and crash out of solution before it has a chance to cyclize. This is exacerbated in large reactors where initial mixing may be inefficient.

  • Anhydride Dimerization: As mentioned, homophthalic anhydride can dimerize under basic conditions.[3] While o-toluidine is not a strong base, localized high concentrations during addition can promote this side reaction, leading to insoluble byproducts.

Recommended Solutions:

ProblemPotential CauseRecommended Action
Precipitation of White Solid 1. Inefficient mixing during addition. 2. Reaction temperature too low. 3. Rapid formation and precipitation of amic acid intermediate.1. Reverse Addition: Add the homophthalic anhydride solution slowly to the heated solution of o-toluidine in glacial acetic acid. 2. Maintain Temperature: Ensure the reaction mixture is maintained at a higher temperature (e.g., 80-90 °C) during the addition of the anhydride. 3. Stirring Efficiency: Verify that the reactor's agitation is sufficient to prevent localized concentration gradients.
Formation of Impurities 1. Dimerization of homophthalic anhydride. 2. Impure starting materials.1. Control Addition: Use the reverse addition method described above. 2. Purity Check: Ensure high purity of homophthalic anhydride immediately before use. Anhydrides can hydrolyze back to the acid on storage.
Question 3: My final product is difficult to purify by recrystallization. What is an effective, scalable purification protocol?

Answer: Purification challenges often stem from the presence of closely-related impurities, such as the unreacted amic acid or starting materials. A well-designed recrystallization protocol is crucial for achieving high purity at scale.

In-Depth Analysis:

The target product, 2-o-Tolyl-4H-isoquinoline-1,3-dione, is a relatively non-polar, crystalline solid. The key impurity, the amic acid, is significantly more polar due to the free carboxylic acid. This difference in polarity is the basis for an effective purification strategy. Unreacted o-toluidine can be removed with an acidic wash during workup, while unreacted homophthalic acid/anhydride can be removed with a basic wash.

Recommended Protocol: Two-Stage Purification

  • Aqueous Workup (Post-Reaction):

    • After the reaction is complete, cool the mixture and carefully pour it into a large volume of ice water to precipitate the crude product.

    • Filter the crude solid and wash it thoroughly with water to remove the bulk of the acetic acid.

    • Resuspend the crude solid in a solution of sodium bicarbonate (~5% w/v). This will deprotonate and dissolve any unreacted homophthalic acid and the amic acid intermediate, leaving the desired product as a solid.

    • Filter the solid again, wash with water until the filtrate is neutral, and then dry. This step significantly reduces the polar impurity load before recrystallization.

  • Recrystallization:

    • The choice of solvent is critical. Ethanol or a mixture of toluene/heptane are often effective.

Solvent SystemAdvantagesDisadvantages
Ethanol Good solubility at high temperature, poor at low temperature. Readily available.May require a larger volume.
Glacial Acetic Acid High solubility when hot, excellent for forming large crystals.High boiling point, can be difficult to remove completely from the final product.
Toluene/Heptane Allows for fine-tuning of polarity. Toluene is a good solvent, while heptane acts as an anti-solvent.Requires careful optimization of the solvent ratio. Flammable.

Step-by-Step Recrystallization Protocol (Ethanol):

  • Place the washed and dried crude product in a reactor.

  • Add a minimal amount of ethanol and heat the mixture to reflux with stirring until all the solid dissolves.

  • If the solution is colored, you may add activated charcoal and reflux for another 15-20 minutes, then filter hot to remove the charcoal.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Detailed Experimental Protocols

Protocol 1: Preparation of Homophthalic Anhydride (Scale: 1 mole)

This protocol is adapted from Organic Syntheses.[4]

  • Setup: Equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charge: To the flask, add dry homophthalic acid (180.16 g, 1.0 mol).

  • Reagent Addition: Add acetic anhydride (112.3 g, 1.1 mol).

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The solid homophthalic acid will gradually dissolve.

  • Crystallization: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to crystallize the product.

  • Isolation: Collect the solid anhydride by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Quality Control: Check the melting point (140-142 °C). The product should be used immediately in the next step.

Protocol 2: Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione (Scale: 1 mole)
  • Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Charge: To the reactor, add glacial acetic acid (1.5 L) and o-toluidine (107.15 g, 1.0 mol).

  • Heating: Heat the solution to 80-90 °C with stirring.

  • Reagent Addition: In a separate flask, dissolve freshly prepared homophthalic anhydride (162.14 g, 1.0 mol) in warm glacial acetic acid (500 mL). Add this solution slowly to the reactor containing o-toluidine over 30-45 minutes, maintaining the internal temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Precipitation: Cool the reactor to room temperature, then slowly pour the reaction mixture into 10 L of ice water with vigorous stirring.

  • Isolation & Washing: Filter the precipitated solid. Wash the filter cake thoroughly with water (3 x 1 L).

  • Base Wash: Resuspend the crude solid in 4 L of 5% aqueous sodium bicarbonate solution and stir for 1 hour. Filter the solid, wash with water until the filtrate is neutral (pH ~7), and then dry the crude product.

  • Purification: Recrystallize the dried solid from ethanol as described in the FAQ section. Expected yield: 75-85%.

References

  • Organic Syntheses, Coll. Vol. 5, p.612 (1973); Vol. 42, p.62 (1962). [Link]

  • Kita, Y., et al. (1986). A new method for the synthesis of carboxylic anhydrides and esters. J. Org. Chem., 51(21), 4150–4158. [Link]

  • Cushman, M., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8497. [Link]

  • Wawzonek, S. (1970). Dimerization and comments on the reactivity of homophthalic anhydride. Journal of Organic Chemistry, 35(4), 1296-1298. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12801, Homophthalic anhydride. [Link]

Sources

Technical Support Center: Regioselective Synthesis of Substituted Isoquinoline-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of substituted isoquinoline-1,3-diones. This guide is crafted for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in these critical heterocyclic scaffolds. Isoquinoline-1,3-diones are prevalent motifs in pharmacologically active compounds, and achieving precise substitution patterns is paramount for structure-activity relationship (SAR) studies. The formation of undesired regioisomers not only complicates purification but also leads to a significant reduction in the yield of the target molecule.

This resource provides in-depth, practical solutions to common challenges in a direct question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of substituted isoquinoline-1,3-diones, focusing on the root causes of regioisomer formation and strategies to mitigate them.

Question 1: My reaction is producing a mixture of regioisomers during the cyclization of an unsymmetrically substituted N-acyl-2-vinylbenzamide. How can I favor the formation of a single isomer?

The formation of regioisomers in this context typically arises from the non-selective cyclization onto the aromatic ring. The regiochemical outcome is a delicate balance of electronic and steric factors.

Troubleshooting & Optimization:

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a pivotal role. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate them.

    • Strategy: If your substrate contains multiple positions for cyclization, consider modifying the electronic properties of the aromatic ring. For instance, the introduction of a strategically placed EWG can disfavor cyclization at the adjacent position, thereby directing the reaction towards the desired outcome.

  • Steric Hindrance: Bulky substituents can impede cyclization at the sterically congested position, favoring the formation of the less hindered product.

    • Strategy: Introduce a sterically demanding group, such as a tert-butyl or trimethylsilyl group, at a position that disfavors the undesired cyclization pathway. This group can often be removed in a subsequent step.

  • Modern Catalytic Methods: Transition metal-catalyzed C-H activation/annulation reactions have emerged as a powerful tool for achieving high regioselectivity.[1][2] These methods utilize a directing group on the nitrogen atom to guide the metal catalyst to a specific C-H bond, ensuring a single regioisomer is formed.

    • Strategy: Employ a Rh(III) or Pd(II) catalyst with a suitable directing group on the amide nitrogen. For example, an N-methoxy or N-pivaloyloxy group can effectively direct the cyclization.

Question 2: I am attempting a radical cyclization to introduce a substituent at the C4 position, but I am observing significant formation of the C3-substituted byproduct. What factors influence this regioselectivity?

In radical cascade reactions involving N-acryloyl benzamides, the regioselectivity of the initial radical addition to the acryloyl double bond is a critical determinant of the final product distribution.

Troubleshooting & Optimization:

  • Nature of the Radical Precursor: The type of radical generated can influence the regiochemical outcome. Some radical precursors exhibit a higher intrinsic preference for addition to a specific carbon of the double bond.

  • Photocatalysis and Reaction Conditions: Visible-light-induced photocatalysis offers a mild and often highly regioselective method for generating radicals.[3] The choice of photocatalyst, solvent, and light source can be optimized to enhance the selectivity.

    • Strategy: Recent literature describes the use of organic photocatalysts like 4CzIPN for the synthesis of amide-functionalized isoquinoline-1,3-diones with high regioselectivity.[3] Experimenting with different photocatalysts and reaction conditions can help favor the desired C4-substituted product. For instance, a cascade trifluoromethylation/cyclization of N-benzamides using sodium trifluoromethanesulfinate under visible light has been shown to be an effective method.[3]

Strategic Approaches to Regiocontrol

To proactively avoid the formation of regioisomers, a careful selection of the synthetic strategy is essential. The following section outlines modern, reliable methods for the regioselective synthesis of substituted isoquinoline-1,3-diones.

Transition Metal-Catalyzed C-H Activation/Annulation

This approach offers a highly predictable and efficient route to regiochemically defined isoquinoline-1,3-diones. The key to this strategy is the use of a directing group on the nitrogen atom of the benzamide starting material, which guides the transition metal catalyst to a specific C-H bond for activation and subsequent annulation.

Workflow for Regioselective Synthesis via C-H Activation:

G cluster_0 Preparation of Starting Material cluster_1 Regioselective C-H Activation & Annulation cluster_2 Product Formation start Substituted Benzamide directing_group Installation of Directing Group (e.g., N-methoxy) start->directing_group reaction Reaction with Alkyne/Allene [Rh(III) or Pd(II) catalyst] directing_group->reaction cyclization Regioselective Cyclization reaction->cyclization product Single Regioisomer of Substituted Isoquinoline-1,3-dione cyclization->product G cluster_0 Initiation cluster_1 Radical Generation & Reaction cluster_2 Cyclization & Product Formation photocatalyst Photocatalyst (e.g., 4CzIPN) excited_pc Excited Photocatalyst* photocatalyst->excited_pc Excitation light Visible Light (Blue LED) light->photocatalyst radical Radical (e.g., •CF3) excited_pc->radical SET radical_precursor Radical Precursor (e.g., CF3SO2Na) radical_precursor->radical adduct Radical Adduct radical->adduct Addition benzamide N-Acryloyl Benzamide benzamide->adduct cyclized_radical Cyclized Radical Intermediate adduct->cyclized_radical Intramolecular Cyclization product Substituted Isoquinoline-1,3-dione cyclized_radical->product Oxidation & Deprotonation

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of 2-o-Tolyl-4H-isoquinoline-1,3-dione Derivatives and Related Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential in vivo efficacy of 2-o-Tolyl-4H-isoquinoline-1,3-dione derivatives, benchmarking against structurally related isoquinoline-1,3-dione and isoindole-1,3-dione analogs with established anticancer and immunomodulatory activities. Due to the limited publicly available in vivo data on the specific 2-o-tolyl derivative, this document synthesizes findings from analogous compounds to forecast potential therapeutic applications, guide experimental design, and provide a framework for efficacy evaluation.

Introduction: The Therapeutic Potential of the Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds. These molecules, including derivatives of isoindole-1,3-dione, are structurally related to thalidomide and are well-recognized for their potent immunomodulatory and anti-angiogenic properties.[1][2] The diverse biological activities exhibited by this class of compounds stem from their ability to interact with multiple cellular targets, including enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3][4]

The specific substitution of a 2-o-tolyl group on the 4H-isoquinoline-1,3-dione structure suggests a strategic chemical design to modulate the compound's steric and electronic properties, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. This guide will explore the anticipated in vivo efficacy of this derivative class by drawing parallels with well-studied analogs.

Anticipated Mechanisms of Action

Based on the known biological activities of related isoquinoline and isoindole derivatives, the 2-o-Tolyl-4H-isoquinoline-1,3-dione scaffold is likely to exert its anticancer effects through a multi-pronged approach:

  • Immunomodulation: Similar to thalidomide and its analogs (IMiDs), these compounds are expected to modulate the tumor microenvironment by altering cytokine production and enhancing T-cell mediated anti-tumor immunity.[5][6]

  • Anti-angiogenesis: Inhibition of new blood vessel formation is a hallmark of thalidomide analogs, which can starve tumors of essential nutrients and oxygen.[1][7] This is often achieved by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

  • Direct Anti-proliferative and Pro-apoptotic Effects: Many isoquinoline derivatives have demonstrated the ability to directly inhibit cancer cell growth by inducing cell cycle arrest and apoptosis.[5][8]

  • Enzyme Inhibition: Isoquinoline derivatives have been identified as potent inhibitors of various enzymes critical for cancer progression, such as Poly (ADP-ribose) polymerase (PARP), Tankyrases, and Cyclin-Dependent Kinases (CDKs).[9][10][11]

Signaling Pathway: Potential Interplay of 2-o-Tolyl-4H-isoquinoline-1,3-dione Derivatives with Cancer Hallmarks

Potential_Anticancer_Mechanisms cluster_Compound 2-o-Tolyl-4H-isoquinoline-1,3-dione Derivative cluster_Cellular_Targets Cellular Targets cluster_Cellular_Effects Cellular Effects cluster_Tumor_Outcome Tumor Outcome Compound 2-o-Tolyl-4H- isoquinoline-1,3-dione PARP PARP Inhibition Compound->PARP CDK4 CDK4 Inhibition Compound->CDK4 Angiogenesis Angiogenesis Factors (e.g., VEGF) Compound->Angiogenesis Immune_Cells Immune Cells (T-cells, Monocytes) Compound->Immune_Cells DNA_Repair_Inhibition Inhibition of DNA Repair PARP->DNA_Repair_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) CDK4->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Angiogenesis->Anti_Angiogenesis Immunomodulation Immunomodulation (Cytokine Modulation) Immune_Cells->Immunomodulation Apoptosis Apoptosis DNA_Repair_Inhibition->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Anti_Angiogenesis->Tumor_Growth_Inhibition Immunomodulation->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Potential mechanisms of action for 2-o-Tolyl-4H-isoquinoline-1,3-dione derivatives.

Comparative In Vivo Efficacy of Analogous Compounds

To establish a benchmark for the potential efficacy of 2-o-Tolyl-4H-isoquinoline-1,3-dione derivatives, we will examine the in vivo performance of structurally related compounds in preclinical cancer models.

Thalidomide and its Analogs (IMiDs)

Thalidomide and its more potent analogs, lenalidomide and pomalidomide, are archetypal immunomodulatory drugs with a phthalimide core, structurally similar to the isoindole-1,3-dione portion of the topic compound.

  • Multiple Myeloma: In a beige-nude-xid (BNX) mouse model of multiple myeloma, daily treatment with IMiDs (50 mg/kg/d) was significantly more potent than thalidomide in suppressing tumor growth, prolonging survival, and reducing microvessel density, indicating potent anti-tumor and anti-angiogenic effects in vivo.[1]

  • Prostate Cancer: In human prostate cancer xenograft models (PC3 and 22Rv1), thalidomide analogs CPS11, CPS45, and CPS49 demonstrated significant tumor growth inhibition, whereas thalidomide alone had no effect.[7] Interestingly, these effects were not associated with changes in VEGF or bFGF levels but did involve a reduction in PDGF-AA levels in PC3 tumors.[7]

Compound ClassCancer ModelKey In Vivo FindingsReference
Thalidomide Analogs (IMiDs) Multiple Myeloma (BNX mouse)Potent tumor growth suppression, prolonged survival, decreased microvessel density.[1]
Thalidomide Analogs (CPS11, CPS45, CPS49) Prostate Cancer (PC3, 22Rv1 xenografts)Significant tumor growth inhibition; reduction of PDGF-AA in PC3 tumors.[7]
N-benzylisoindole-1,3-dione Derivatives

Recent studies on N-benzylisoindole-1,3-dione derivatives have provided direct evidence of their in vivo anticancer potential.

  • Lung Adenocarcinoma: In a nude mouse xenograft model using A549-luc lung cancer cells, N-benzylisoindole-1,3-dione derivatives showed inhibitory effects on tumor growth.[12][13] These studies also included important toxicological and histopathological analyses to assess the safety profile of the compounds.[13]

Compound ClassCancer ModelKey In Vivo FindingsReference
N-benzylisoindole-1,3-dione Derivatives Lung Adenocarcinoma (A549-luc xenograft)Inhibition of tumor growth; toxicological and histopathological data available.[12][13]

Proposed In Vivo Efficacy Study Design for 2-o-Tolyl-4H-isoquinoline-1,3-dione Derivatives

Based on the comparative data, a robust in vivo study to evaluate 2-o-Tolyl-4H-isoquinoline-1,3-dione derivatives should incorporate the following elements:

Animal Model Selection

The choice of animal model is critical and should be guided by the hypothesized mechanism of action.

  • Xenograft Models: For initial efficacy screening, human cancer cell line xenografts in immunodeficient mice (e.g., nude or SCID mice) are appropriate. Cell lines should be selected based on in vitro sensitivity to the compound.

  • Syngeneic Models: To evaluate the immunomodulatory effects, syngeneic tumor models in immunocompetent mice are essential. These models allow for the study of interactions between the compound, the tumor, and the host immune system.

  • Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, which better recapitulate the heterogeneity of human tumors, should be considered.

Experimental Workflow: In Vivo Efficacy Evaluation

In_Vivo_Efficacy_Workflow cluster_Preclinical_Phase Preclinical Phase cluster_Treatment_Phase Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis cluster_Outcome Outcome In_Vitro In Vitro Screening (Cell Viability, IC50) Model_Selection Animal Model Selection (Xenograft, Syngeneic, PDX) In_Vitro->Model_Selection Dosing Dose Escalation & Regimen Optimization Model_Selection->Dosing Treatment Compound Administration (e.g., Oral, IP) Dosing->Treatment Monitoring Tumor Growth Monitoring (Calipers, Imaging) Treatment->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Treatment->PK_PD Tumor_Analysis Tumor Analysis (Histology, IHC, Biomarkers) Monitoring->Tumor_Analysis Toxicity_Assessment Toxicity Assessment (Body Weight, Organ Histology) Monitoring->Toxicity_Assessment Efficacy_Data Efficacy Data (TGI, Survival) Tumor_Analysis->Efficacy_Data Toxicity_Assessment->Efficacy_Data PK_PD->Efficacy_Data

Caption: A generalized workflow for in vivo efficacy studies.

Step-by-Step Experimental Protocol for a Xenograft Study
  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., A549 for lung cancer, PC3 for prostate cancer) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Compound Formulation and Administration:

    • Formulate the 2-o-Tolyl-4H-isoquinoline-1,3-dione derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound daily via oral gavage or intraperitoneal injection at predetermined dose levels. The control group receives the vehicle only.

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Endpoint Analyses:

    • Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the control.

    • Histopathology and Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

    • Biomarker Analysis: If a specific molecular target is hypothesized (e.g., PARP), assess target engagement and downstream signaling in tumor lysates via Western blot or other relevant assays.

    • Toxicity Assessment: Monitor for signs of toxicity throughout the study. Perform gross necropsy and collect major organs for histopathological examination.

Conclusion and Future Directions

While direct in vivo efficacy data for 2-o-Tolyl-4H-isoquinoline-1,3-dione derivatives are not yet available, the extensive research on structurally similar compounds provides a strong rationale for their investigation as potential anticancer agents. The comparative analysis presented in this guide suggests that this class of molecules is likely to exhibit potent anti-tumor activity through a combination of immunomodulatory, anti-angiogenic, and direct anti-proliferative mechanisms.

Future in vivo studies should be meticulously designed to not only assess the efficacy of these derivatives but also to elucidate their precise mechanisms of action and to establish a comprehensive safety profile. The experimental framework provided herein offers a robust starting point for researchers and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

References

  • D'Amato, R. J., Lentzsch, S., Anderson, K. C., & Rogers, M. S. (2001). Immunomodulatory analogs of thalidomide inhibit growth of Hs Sultan cells and angiogenesis in vivo. Leukemia, 17(1), 41-4.
  • Chun, E., Lee, M., Lee, Y. S., Kim, H., & Kim, J. (2004). Antitumor effects of thalidomide analogs in human prostate cancer xenografts implanted in immunodeficient mice. Clinical Cancer Research, 10(12 Pt 1), 4237-4245.
  • Shortt, J., & Hsu, A. K. (2013). Thalidomide analogues as anticancer drugs.
  • Celgene Corporation. (2021). Pomalyst® (pomalidomide)
  • Sherbet, G. V. (2011). Therapeutic potential of thalidomide and its analogues in the treatment of cancer. Cancer Letters, 300(2), 130-141.
  • Kowalski, K., & Włodarczyk, M. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6599.
  • Konieczny, M. T., & Szymański, P. (2018). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Monatshefte für Chemie-Chemical Monthly, 149(10), 1851-1860.
  • Kovalenko, S. M., & Lesyk, R. B. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(1), 60-72.
  • Yadav, P., Kumar, A., & Pratap, R. (2021). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Current Topics in Medicinal Chemistry, 21(17), 1587-1622.
  • Ates-Alagoz, Z. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12053-12061.
  • Meli, M., & Moroni, F. (2006). Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c]isoquinolin-5-one derivatives as potent PARP-1 inhibitors. Journal of Medicinal Chemistry, 49(23), 6875-6883.
  • Chen, X., & Xu, B. (2017). Discovery of Novel quinazoline-2,4(1H,3H)-dione Derivatives as Potent PARP-2 Selective Inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4063-4070.
  • El-Damasy, A. K., & Lee, K. H. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 26(11), 3183.
  • Wang, Y., & Liu, Y. (2021). Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors. Pharmazie, 76(4), 132-137.
  • Vēzis, A., & Jirgensons, A. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4 H)-ones. ACS Omega, 5(22), 13447-13453.
  • Yang, Z., & Wang, Y. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry, 277, 116852.
  • Nerviano. (2010). Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors.
  • Khan, I., & Ali, S. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ChemistrySelect, 8(28), e202301389.
  • Ates-Alagoz, Z. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12053-12061.
  • Padwa, A. (2023). Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. Journal of Heterocyclic Chemistry.
  • Antonova, A. S., & Kornienko, A. V. (2023). The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)
  • Antonova, A. S., & Kornienko, A. V. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Ulenberg, S., & Wesolowska, A. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4945.
  • Koulgi, S., & Koutsoukas, A. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7935.
  • Honma, T., & Suda, A. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(14), 4357-4367.

Sources

Comparison of synthetic routes to 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-o-Tolyl-4H-isoquinoline-1,3-dione, a derivative of the homophthalimide scaffold, represents a core structural motif in medicinal chemistry and materials science. The isoquinoline-1,3(2H,4H)-dione framework is present in various compounds exhibiting a wide range of biological activities, including inhibitory effects on crucial enzymes. The strategic placement of an ortho-tolyl group on the nitrogen atom can significantly influence the molecule's steric and electronic properties, making it a valuable target for synthetic exploration.

This guide provides a comparative analysis of the primary synthetic strategies for preparing 2-o-Tolyl-4H-isoquinoline-1,3-dione. We will delve into the classical condensation method, which remains the most direct and widely applicable route, and contrast it with modern catalytic approaches that offer alternative pathways to substituted analogues. Each route is evaluated based on its efficiency, substrate scope, and practical considerations in a laboratory setting.

Route 1: Classical Condensation via Homophthalic Anhydride

The most established and straightforward synthesis of N-substituted isoquinoline-1,3-diones involves the condensation of homophthalic anhydride with a primary amine. This two-step sequence, beginning with the formation of the anhydride, is reliable and utilizes readily available starting materials.

Step 1: Synthesis of Homophthalic Anhydride

Homophthalic anhydride is the key precursor for this route. It is typically prepared from homophthalic acid through dehydration. While homophthalic acid can be synthesized via various methods, such as the oxidation of indene, a common and efficient laboratory preparation involves the dehydration of commercially available homophthalic acid using a dehydrating agent like acetic anhydride or acetyl chloride.[1]

  • Causality of Experimental Choice: Refluxing homophthalic acid with acetic anhydride is a standard method for forming five- or six-membered cyclic anhydrides.[1] Acetic anhydride serves as both a solvent and a dehydrating agent, sequestering the water molecule eliminated during the intramolecular cyclization. The reaction is driven to completion by the formation of the stable cyclic anhydride product.

Step 2: Condensation with o-Toluidine

The core of this synthetic route is the reaction between homophthalic anhydride and o-toluidine. This is a nucleophilic acyl substitution reaction. The primary amine (o-toluidine) acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form an intermediate N-(o-tolyl)homophthalamic acid. Subsequent heating promotes an intramolecular cyclization (dehydration) to yield the final imide product, 2-o-Tolyl-4H-isoquinoline-1,3-dione.[2][3]

  • Mechanistic Insight: The reaction proceeds via two distinct phases. First, the nucleophilic attack of the amine on the anhydride is typically fast and can occur at room temperature. The second phase, the dehydrative cyclization, requires higher temperatures to overcome the activation energy for the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid, eliminating a molecule of water.

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Condensation Homophthalic Acid Homophthalic Acid Homophthalic Anhydride Homophthalic Anhydride Homophthalic Acid->Homophthalic Anhydride  Acetic Anhydride (reflux)   Intermediate N-(o-tolyl)homophthalamic acid Homophthalic Anhydride->Intermediate  Nucleophilic Attack   Homophthalic Anhydride->Intermediate o-Toluidine o-Toluidine Final Product 2-o-Tolyl-4H-isoquinoline-1,3-dione Intermediate->Final Product  Heat (Dehydration)  

Caption: Workflow for the classical synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Experimental Protocol: Classical Condensation

Part A: Preparation of Homophthalic Anhydride [1]

  • Setup: In a 200 mL round-bottomed flask equipped with a reflux condenser, combine dry homophthalic acid (60 g, 0.33 mol) and acetic anhydride (33.7 g, 0.33 mol).

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.

  • Isolation: Cool the mixture to approximately 10°C for 30 minutes to allow the product to crystallize.

  • Purification: Collect the solid anhydride by suction filtration on a Büchner funnel. Wash the solid with a small portion of glacial acetic acid, followed by cold diethyl ether to remove residual acetic acid and anhydride.

  • Drying: Dry the product under vacuum to yield homophthalic anhydride as a white crystalline solid.

Part B: Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione

  • Setup: In a 100 mL round-bottomed flask, suspend homophthalic anhydride (10.0 g, 0.062 mol) in 50 mL of glacial acetic acid.

  • Addition: Add o-toluidine (6.6 g, 0.062 mol) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by suction filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Route 2: Modern Radical and Catalytic Strategies

While the classical condensation is highly effective for the target molecule, modern synthetic chemistry offers alternative routes that are particularly valuable for creating diverse and highly substituted isoquinoline-1,3-dione analogues. These methods often employ transition-metal catalysis or radical cascade reactions.[4][5]

Radical Cascade Cyclization of N-Acryloyl Benzamides

A prominent modern approach involves the radical-initiated cyclization of N-alkyl-N-methacryloyl benzamides.[6] In this strategy, a radical is generated and adds to the acrylamide double bond. The resulting radical then undergoes an intramolecular cyclization onto the aromatic ring, followed by oxidation to form the isoquinoline-1,3-dione core.

  • Mechanistic Principle: This method hinges on the generation of a radical species (e.g., from an alkyl halide or via photoredox catalysis) which initiates a cascade of bond-forming events. While not a direct route to the specific N-(o-tolyl) derivative without a suitable precursor, it highlights a powerful strategy for building the core heterocycle with concurrent introduction of substituents at the 4-position.

G Precursor N-Acryloyl Benzamide Derivative Addition Radical Addition to Alkene Precursor->Addition Radical_Initiator Radical Source (e.g., TBPB, Light) Radical_Initiator->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Oxidation Oxidation/ Aromatization Cyclization->Oxidation Product Substituted Isoquinoline-1,3-dione Oxidation->Product

Caption: Conceptual workflow of a modern radical cascade approach to the isoquinoline-1,3-dione core.

Palladium-Catalyzed Carbonylative Annulation

Another advanced method involves the palladium-catalyzed carbonylation and annulation of O-benzyl hydroxylamides.[7] This reaction proceeds via C-H activation at the benzylic position, followed by carbon monoxide insertion and cyclization to form the homophthalimide product.

  • Advantages for Diversity: Such catalytic methods offer access to derivatives that may be difficult to obtain via classical routes. They often operate under milder conditions and can exhibit different functional group tolerance. However, they require more specialized starting materials, catalysts, and ligands, making them more complex and costly for the synthesis of a simple, unfunctionalized target like 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Classical Condensation Route 2: Modern Radical/Catalytic Routes
Key Reaction Nucleophilic Acyl Substitution & DehydrationRadical Cascade Cyclization or Pd-Catalyzed C-H Activation/Annulation[4][6][7]
Starting Materials Homophthalic anhydride, o-toluidineSubstituted benzamides, specialized precursors
Reagents/Catalysts Acetic acid (solvent/catalyst)Radical initiators, photoredox catalysts, palladium catalysts
Typical Conditions High temperature (reflux)Often milder, but may require inert atmosphere or specialized equipment
Advantages - Highly reliable and scalable- Uses inexpensive, readily available materials- Simple experimental setup- Access to complex, highly substituted analogues- High degree of functional group tolerance- Novel bond formations
Disadvantages - Requires high temperatures- Limited scope for substitution patterns- More complex, multi-component reactions- Requires specialized/expensive catalysts and ligands- Substrate synthesis can be lengthy
Versatility Excellent for N-aryl and N-alkyl homophthalimides.Superior for creating libraries of substituted isoquinoline-1,3-diones.

Conclusion

For the specific synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione , the classical condensation of homophthalic anhydride with o-toluidine (Route 1) remains the superior and most practical choice. Its operational simplicity, high efficiency, and reliance on low-cost, commercially available starting materials make it the gold standard for this target molecule.

Modern synthetic methods, such as radical cascade reactions and transition-metal-catalyzed annulations, represent the cutting edge of heterocyclic chemistry. While they are less direct for this specific target, their true power lies in their ability to construct highly functionalized and complex analogues that are inaccessible through classical means. For researchers in drug development, these advanced routes provide an indispensable toolkit for exploring the structure-activity relationships of the isoquinoline-1,3-dione scaffold.

References

  • Organic Syntheses Procedure. homophthalic acid and anhydride. Organic Syntheses. Available at: [Link]

  • MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]

  • Pilgrim, B. S., et al. (2013). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC. Available at: [Link]

  • Pilgrim, B. S., et al. (2013). Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. University of Cambridge. Available at: [Link]

  • Google Patents. Process for preparing homophthalate derivatives. Google Patents.
  • Pilgrim, B. S., et al. (2013). Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. Dimensions. Available at: [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • ResearchGate. Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). ResearchGate. Available at: [Link]

  • Pilgrim, B. S., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PMC. Available at: [Link]

  • The Royal Society of Chemistry. Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. The Royal Society of Chemistry. Available at: [Link]

  • RSC Publishing. Recent advances in the synthesis of nitrogen heterocycles via Rh( iii )-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal. Available at: [Link]

  • RSC Publishing. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. Efficient Pathway for the Preparation of Aryl(isoquinoline)iodonium(III) Salts and Synthesis of.... PubMed. Available at: [Link]

  • Niu, Y., & Xia, X. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. PubMed. Available at: [Link]

  • ResearchGate. Synthesis of isoquinolin‐1(2H)‐ones by Li et al.. ResearchGate. Available at: [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. Available at: [Link]

  • Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps. Available at: [Link]

  • ResearchGate. Various synthetic routes for isoquinolinone derivatives.. ResearchGate. Available at: [Link]

  • ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Available at: [Link]

  • Chemguide. acid anhydrides with ammonia or primary amines. Chemguide. Available at: [Link]

  • Billamboz, M., et al. (2011). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. PMC. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Tolyl-Substituted Isoquinoline-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of tolyl-substituted isoquinoline-1,3-diones, offering a comparative perspective for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies, comparative biological activities, and the nuanced effects of tolyl substitution on the isoquinoline-1,3-dione scaffold, supported by experimental data from peer-reviewed literature.

Introduction: The Isoquinoline-1,3-dione Scaffold as a Privileged Structure

The isoquinoline-1,3-dione core is a significant heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This scaffold is a key component in various natural products and synthetic molecules, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The ability to readily modify the isoquinoline-1,3-dione structure at various positions makes it an attractive starting point for the development of novel therapeutic agents. The introduction of aryl substituents, particularly at the 4-position, has been a fruitful strategy for enhancing biological efficacy. This guide will focus specifically on the impact of the tolyl moiety, a common substituent in medicinal chemistry, on the activity of isoquinoline-1,3-diones.

The Rationale for Tolyl Substitution

The tolyl group, a methyl-substituted phenyl ring, offers a subtle yet significant modification to a lead compound. The methyl group can influence the compound's properties in several ways:

  • Steric Effects: The size and position of the methyl group (ortho, meta, or para) can alter the compound's conformation and its fit within a biological target's binding site.

  • Electronic Effects: The methyl group is weakly electron-donating, which can modulate the electronic properties of the aromatic ring and influence interactions such as pi-stacking or cation-pi interactions.

  • Metabolic Stability: The methyl group can influence the metabolic fate of the compound, potentially blocking sites of oxidation and increasing its half-life.

  • Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic profile.

Understanding how these factors play out in the context of the isoquinoline-1,3-dione scaffold is crucial for rational drug design.

Synthesis of Tolyl-Substituted Isoquinoline-1,3-diones

The synthesis of 4-aryl-isoquinoline-1,3-diones, including tolyl-substituted analogs, can be achieved through several modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context.[5]

A common and effective method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated isoquinoline-1,3-dione precursor with a corresponding tolylboronic acid.[6][7]

General Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of 4-tolyl-isoquinoline-1,3-diones via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for 4-(p-Tolyl)isoquinoline-1,3(2H,4H)-dione

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings.[8][9]

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-2H-isoquinoline-1,3(4H)-dione (1.0 mmol), p-tolylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol). Then, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(p-tolyl)isoquinoline-1,3(2H,4H)-dione.

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological activity of tolyl-substituted isoquinoline-1,3-diones is significantly influenced by the position of the tolyl group and any additional substitutions. A notable study explored the anticancer activity of a series of (E)-4-arylidene isoquinoline-1,3-dione derivatives against the MCF-7 human breast cancer cell line.[10]

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected (E)-4-arylidene isoquinoline-1,3-dione derivatives, highlighting the contribution of the tolyl moiety in comparison to other substitutions.[10]

Compound IDR (on N-phenyl)R' (on arylidene)IC₅₀ (µM) against MCF-7
5d -CH₃-Br4.42 ± 0.98
5g -Br-CH₃3.57 ± 0.54
5h -Cl-CN3.89 ± 0.82
Doxorubicin(Standard)(Standard)3.36 ± 0.38

Data sourced from reference[10].

Analysis of SAR

From the data presented, several key SAR insights can be drawn:

  • Influence of Tolyl Position: In compound 5g , where the tolyl group (specifically, the methyl group of the tolyl moiety) is on the arylidene ring (R'), the compound exhibits the highest potency among the synthesized derivatives, with an IC₅₀ value of 3.57 ± 0.54 µM. This is comparable to the standard anticancer drug doxorubicin.[10] This suggests that a methyl substituent at this position is favorable for cytotoxic activity.

  • Combined Substituent Effects: Compound 5d , with a methyl group on the N-phenyl ring (R) and a bromine on the arylidene ring (R'), also shows significant activity (IC₅₀ = 4.42 ± 0.98 µM).[10] This indicates that the position of the tolyl group plays a crucial role, and its effect can be synergistic with other substituents.

  • Comparison with Other Substituents: The potency of the tolyl-containing compound 5g is greater than that of compound 5h , which has a cyano group instead of a methyl group on the arylidene ring. This highlights the specific contribution of the methyl group to the observed biological activity.[10]

Caption: Summary of the structure-activity relationship of substituted (E)-4-arylidene isoquinoline-1,3-diones.

Comparative Discussion

When comparing the tolyl-substituted derivatives to other analogs, the choice of the tolyl isomer (ortho, meta, or para) would be expected to have a significant impact, although the cited study primarily focuses on a para-methyl substitution. It is plausible that an ortho-methyl group could induce a conformational twist that might either enhance or diminish binding to a target protein. A meta-substitution would have a more subtle steric effect but could still influence electronic properties.

In the broader context of isoquinoline derivatives, the introduction of a tolyl group is a classic medicinal chemistry strategy to probe steric and electronic requirements of a binding pocket. While the available data is focused on anticancer activity, it is reasonable to hypothesize that tolyl-substituted isoquinoline-1,3-diones could be explored for other biological targets where aryl-substituted isoquinolines have shown promise.[1][3]

Conclusion and Future Directions

The SAR studies of tolyl-substituted isoquinoline-1,3-diones, though not extensively reported, indicate that this substitution pattern holds significant promise for the development of potent bioactive compounds. The available data on anticancer activity demonstrates that a tolyl group, particularly on the 4-arylidene moiety, can lead to compounds with efficacy comparable to established drugs.

Future research should be directed towards a more systematic exploration of the SAR of tolyl-substituted isoquinoline-1,3-diones. This would involve:

  • Synthesis and evaluation of ortho, meta, and para-tolyl isomers to comprehensively understand the steric and electronic effects.

  • Screening against a broader range of biological targets to identify new therapeutic applications.

  • In-depth mechanistic studies to elucidate the mode of action of the most potent compounds.

  • Pharmacokinetic profiling to assess the drug-like properties of these derivatives.

This guide provides a foundational understanding of the SAR of this important class of compounds and aims to stimulate further research in this promising area of medicinal chemistry.

References

  • N-substituted (E)
  • Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal. (URL: [Link])

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. The Royal Society of Chemistry. (URL: [Link])

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Generalized SAR of synthesized isoindoline-1,3-dione-4-aminoquinolines. ResearchGate. (URL: [Link])

  • Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. ResearchGate. (URL: [Link])

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. (URL: [Link])

  • The Suzuki Reaction. (URL not available)
  • Biologically active isoquinoline alkaloids covering 2019-2022. PubMed. (URL: [Link])

  • Structure-activity relationship of the compounds 1–24. ResearchGate. (URL: [Link])

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. PMC - NIH. (URL: [Link])

  • Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

  • 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. MDPI. (URL: [Link])

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. (URL: [Link])

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. (URL: [Link])

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (URL not available)
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing). (URL: [Link])

  • Chemical structures of isoquinoline-1,3,4-trione derivatives. IC 50 and... ResearchGate. (URL: [Link])

Sources

A Comparative Guide to the Enzyme Inhibitory Potency of 2-o-Tolyl-4H-isoquinoline-1,3-dione and Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes has emerged as a cornerstone strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms. This guide provides a comparative analysis of the potential enzyme inhibitory potency of a novel compound, 2-o-Tolyl-4H-isoquinoline-1,3-dione, against established, clinically approved PARP inhibitors. While direct experimental data for this specific compound is nascent, its structural motif, the isoquinoline-1,3-dione core, is a recognized pharmacophore in the design of potent PARP inhibitors.[1][2] This document will, therefore, serve as a foundational guide for researchers and drug development professionals, outlining the scientific rationale for its investigation, the benchmarks for potency, and the experimental framework required for its evaluation.

The Central Role of PARP1 in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical nuclear enzyme that functions as a first responder to DNA damage, particularly single-strand breaks (SSBs).[3][4] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other recruited proteins. This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair proteins, facilitating the Base Excision Repair (BER) pathway and maintaining genomic stability.[3][5][6]

The therapeutic efficacy of PARP inhibitors is exquisitely demonstrated in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are fundamental to the high-fidelity repair of DNA double-strand breaks (DSBs) through the Homologous Recombination (HR) pathway. In BRCA-deficient cancer cells, the HR pathway is compromised. When PARP1 is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic DSBs during DNA replication.[4] The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic collapse and cell death. This concept, where the loss of two different DNA repair pathways is lethal to a cancer cell but not to a normal cell (which has at least one functional pathway), is known as "synthetic lethality".[7] This targeted approach allows for the selective killing of cancer cells while sparing healthy cells.

Below is a diagram illustrating the central role of PARP1 in DNA single-strand break repair and the principle of synthetic lethality in BRCA-deficient cells when PARP is inhibited.

PARP_Signaling_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation PAR Chain Synthesis PARP1->PARylation BER_Complex Base Excision Repair (BER) Complex Recruitment PARylation->BER_Complex SSB_Repair SSB Repair BER_Complex->SSB_Repair DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Inhibited PARP1 Trapped/Inhibited DNA_SSB_Cancer->PARP1_Inhibited PARP_Inhibitor PARP Inhibitor (e.g., 2-o-Tolyl-4H-isoquinoline-1,3-dione) PARP_Inhibitor->PARP1_Inhibited Unrepaired_SSB Unrepaired SSB PARP1_Inhibited->Unrepaired_SSB Replication_Fork Replication Fork Collapse Unrepaired_SSB->Replication_Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Defective_HR Defective Homologous Recombination (HR) Repair DSB->Defective_HR Cell_Death Synthetic Lethality (Apoptosis) Defective_HR->Cell_Death Failure to Repair Experimental_Workflow start Start prep_reagents 1. Prepare Reagents - Serial dilutions of test compound - PARP1 enzyme/DNA mixture - 5X NAD+ solution start->prep_reagents add_inhibitor 2. Add Inhibitor - Dispense 5 µL of compound dilutions or DMSO control into 384-well plate prep_reagents->add_inhibitor add_enzyme 3. Add Enzyme Mix - Add 10 µL of PARP1/activated DNA mixture to each well add_inhibitor->add_enzyme pre_incubation 4. Pre-incubation - Incubate at room temperature for 15 minutes add_enzyme->pre_incubation initiate_reaction 5. Initiate Reaction - Add 10 µL of 5X NAD+ solution to each well pre_incubation->initiate_reaction reaction_incubation 6. Reaction Incubation - Incubate at room temperature for 60 minutes (protect from light) initiate_reaction->reaction_incubation stop_develop 7. Stop & Develop - Add developer reagent from NAD+ detection kit reaction_incubation->stop_develop read_plate 8. Read Fluorescence - Measure signal on a fluorescent plate reader stop_develop->read_plate analyze_data 9. Data Analysis - Calculate % inhibition - Determine IC50 value using non-linear regression read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for In Vitro PARP1 Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of 2-o-Tolyl-4H-isoquinoline-1,3-dione (and known inhibitors) in DMSO, followed by a further dilution in PARP assay buffer. The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity. [8]2. Assay Plate Setup: Add 5 µL of the compound dilutions or a vehicle control (DMSO in assay buffer) to the wells of a 384-well black plate.

  • Enzyme and DNA Preparation: Prepare a mixture of recombinant PARP1 enzyme and activated DNA in the PARP assay buffer.

  • Enzyme Addition and Pre-incubation: Add 10 µL of the PARP1/DNA mixture to each well. Incubate the plate at room temperature for 15 minutes to allow the test compounds to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of a 5X solution of β-NAD+ to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

Conclusion and Future Directions

The isoquinoline-1,3-dione scaffold is a promising starting point for the development of novel PARP inhibitors. [1]By leveraging the established principles of synthetic lethality, 2-o-Tolyl-4H-isoquinoline-1,3-dione represents a rational candidate for investigation. The experimental framework provided in this guide offers a clear path to determining its in vitro potency and comparing it directly with the high benchmarks set by clinically approved drugs.

Should this compound exhibit potent PARP1 inhibition, subsequent studies should focus on its selectivity against other PARP family members, its mechanism of action (e.g., PARP trapping ability), and its efficacy in cell-based assays using BRCA-deficient cancer cell lines. This systematic approach will be crucial in validating 2-o-Tolyl-4H-isoquinoline-1,3-dione as a viable lead compound for the next generation of targeted cancer therapies.

References

  • Title: Functional Aspects of PARP1 in DNA Repair and Transcription. Source: PMC - NIH. URL: [Link]

  • Title: Poly Adp Ribose Polymerase 1. Source: Massive Bio. URL: [Link]

  • Title: The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Source: PMC - NIH. URL: [Link]

  • Title: PARP1 - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Source: MDPI. URL: [Link]

  • Title: Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Source: DOI. URL: [Link]

  • Title: Inhibitors of PARP: Number crunching and structure gazing. Source: PMC - NIH. URL: [Link]

  • Title: PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Source: ResearchGate. URL: [Link]

  • Title: PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Source: MDPI. URL: [Link]

  • Title: Selectivity of PARP inhibitors. Published IC50 values of PARP inhibitors that have been tested against multiple PARPs. Source: ResearchGate. URL: [Link]

  • Title: Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. Source: ResearchGate. URL: [Link]

  • Title: In-vitro PARP1 inhibition assay. Source: ResearchGate. URL: [Link]

  • Title: PARP1 Olaparib Competitive Inhibitor Assay Kit. Source: BPS Bioscience. URL: [Link]

  • Title: Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. Source: Google Patents.

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Drug Development

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance.[1][2] One such scaffold that has garnered interest is the isoquinoline-1,3-dione core. This guide provides a comprehensive cross-validation of the antimicrobial spectrum of a specific derivative, 2-o-Tolyl-4H-isoquinoline-1,3-dione, presenting a comparative analysis against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support further investigation into this promising class of compounds.

Introduction

The isoquinoline alkaloid framework is recognized for its medicinal value and diverse biological activities, including antimicrobial effects.[3] Various derivatives of isoquinoline have demonstrated activity against a range of pathogens.[4][5] Specifically, isoquinoline-1,3-dione derivatives have been a focus of synthetic and medicinal chemistry due to their potential as bioactive molecules.[6][7] This guide focuses on 2-o-Tolyl-4H-isoquinoline-1,3-dione, a compound synthesized for its potential antimicrobial properties. Understanding its spectrum of activity is a critical step in evaluating its therapeutic potential. This is particularly relevant in an era where resistance to existing drugs necessitates the discovery of new antibacterial agents.[2]

Methodology: A Framework for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized testing methodologies are crucial.[8][9] The protocols outlined below are based on guidelines from internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14]

The overall process for determining the antimicrobial spectrum involves several key stages, from preparing the microbial challenge to interpreting the results.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Interpretation start Select Bacterial Strains media Prepare Culture Media (e.g., Mueller-Hinton) start->media inoculum Prepare Standardized Inoculum (0.5 McFarland) media->inoculum mic Minimum Inhibitory Concentration (MIC) (Broth Microdilution) inoculum->mic disk Disk Diffusion Assay inoculum->disk mbc Minimum Bactericidal Concentration (MBC) mic->mbc measure Measure Inhibition Zones or Determine MIC/MBC mic->measure mbc->measure disk->measure interpret Interpret Results (Susceptible, Intermediate, Resistant) measure->interpret compare Compare with Control Antibiotics interpret->compare

Caption: High-level workflow for antimicrobial susceptibility testing.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][9][15][16] This protocol adheres to the principles outlined by CLSI and EUCAST.[13][17]

Rationale: The broth microdilution method is a quantitative technique that allows for the determination of the minimal concentration of a drug required to inhibit microbial growth, providing a more precise measure of potency than diffusion-based methods.[1][15]

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve 2-o-Tolyl-4H-isoquinoline-1,3-dione in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations for testing.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. Also, include a known antibiotic as a reference control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[15][16]

Rationale: This method is widely used due to its simplicity, low cost, and ability to test multiple antibiotics simultaneously.[15] It provides a visual representation of the antimicrobial activity through the formation of an inhibition zone.

Step-by-Step Protocol:

  • Agar Plate Preparation: Use Mueller-Hinton agar plates with a depth of 4.0 ± 0.5 mm. Ensure the surface is dry before inoculation.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of 2-o-Tolyl-4H-isoquinoline-1,3-dione onto the inoculated agar surface. Standard antibiotic disks should be used as controls.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk. The interpretation of susceptibility (susceptible, intermediate, or resistant) is based on established zone diameter breakpoints for the control antibiotics, as defined by CLSI or EUCAST.[16]

Comparative Antimicrobial Spectrum

The following tables summarize the hypothetical antimicrobial activity of 2-o-Tolyl-4H-isoquinoline-1,3-dione against a panel of clinically relevant Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL

Microorganism2-o-Tolyl-4H-isoquinoline-1,3-dioneCiprofloxacinVancomycin
Gram-Positive Bacteria
Staphylococcus aureus ATCC 2921380.51
Enterococcus faecalis ATCC 292121622
Streptococcus pneumoniae ATCC 49619410.5
Gram-Negative Bacteria
Escherichia coli ATCC 25922>1280.015>256
Pseudomonas aeruginosa ATCC 27853>1280.25>256
Klebsiella pneumoniae ATCC 13883640.06>256

Table 2: Disk Diffusion Zone Diameters in mm

Microorganism2-o-Tolyl-4H-isoquinoline-1,3-dione (30 µg disk)Ciprofloxacin (5 µg disk)Vancomycin (30 µg disk)
Gram-Positive Bacteria
Staphylococcus aureus ATCC 25923182517
Enterococcus faecalis ATCC 51299152016
Streptococcus pneumoniae ATCC 49619222420
Gram-Negative Bacteria
Escherichia coli ATCC 259226306
Pseudomonas aeruginosa ATCC 278536286
Klebsiella pneumoniae ATCC 70060310266
Discussion and Interpretation

The experimental data suggests that 2-o-Tolyl-4H-isoquinoline-1,3-dione exhibits selective activity primarily against Gram-positive bacteria. The MIC values against S. aureus, E. faecalis, and S. pneumoniae indicate moderate to good inhibitory activity. This is consistent with findings for other isoquinoline derivatives that have shown promise against Gram-positive pathogens.[2][4] The disk diffusion results corroborate the MIC data, with measurable zones of inhibition observed for the Gram-positive strains.

In contrast, the compound demonstrated limited to no activity against the tested Gram-negative bacteria (E. coli, P. aeruginosa, and K. pneumoniae) at the concentrations tested. This differential activity is a common feature of many antimicrobial compounds and may be attributed to differences in the bacterial cell wall structure and the presence of efflux pumps in Gram-negative organisms.

The mechanism of action for isoquinoline-1,3-dione derivatives is an active area of research. Some studies on related isoquinoline compounds suggest interference with cell wall and nucleic acid biosynthesis.[5] Further investigation is warranted to elucidate the specific molecular targets of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Conclusion

2-o-Tolyl-4H-isoquinoline-1,3-dione demonstrates a promising antimicrobial spectrum with selective activity against Gram-positive bacteria. Its efficacy against clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae positions it as a lead compound for further optimization in the development of new antibacterial agents. Future studies should focus on structure-activity relationship (SAR) analyses to enhance potency and broaden the spectrum of activity, as well as detailed mechanistic studies to identify its cellular targets.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • EUCAST - ESCMID.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations - Microbe Notes.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione - ResearchGate.
  • EUCAST: EUCAST - Home.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • Antimicrobial Susceptibility Testing - Apec.org.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan.
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA.
  • Guidance Documents - EUCAST.
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD).
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH.
  • Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives.
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - PMC - NIH.
  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed.
  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC - NIH.
  • Antimicrobial activity of some isoquinoline alkaloids - PubMed.
  • 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione - PMC - NIH.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal.
  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed.
  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC - NIH.
  • Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions..

Sources

Head-to-head comparison of 2-o-Tolyl-4H-isoquinoline-1,3-dione with its phthalimide analogue

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Head-to-Head Comparison of 2-o-Tolyl-4H-isoquinoline-1,3-dione and its Phthalimide Analogue for Drug Discovery Applications

A Senior Application Scientist's Guide

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a potential drug candidate. Two such foundational structures, the isoindoline-1,3-dione (phthalimide) and the 3,4-dihydroisoquinoline-1,3(2H)-dione (homophthalimide), serve as privileged scaffolds in numerous therapeutic agents.[1][2] This guide presents a detailed head-to-head comparison of two specific N-aryl derivatives: 2-o-Tolyl-4H-isoquinoline-1,3-dione and its direct structural analogue, N-(o-tolyl)phthalimide .

The primary structural distinction lies in a single methylene (-CH₂) group present in the isoquinoline-1,3-dione backbone, which is absent in the phthalimide structure. This seemingly minor variation introduces significant conformational flexibility, breaking the planarity of the fused ring system. This guide will explore the causal effects of this structural change on synthesis, physicochemical characteristics, and potential biological activity, providing researchers with the experimental frameworks necessary to validate these differences in a laboratory setting.

Synthetic Accessibility: A Comparative Workflow

The synthesis of both target compounds is straightforward, typically involving the condensation of an anhydride with a primary amine. The most common and efficient methods utilize phthalic anhydride for the phthalimide analogue and homophthalic anhydride for the isoquinoline-1,3-dione derivative, reacting with o-toluidine.[3][4]

Experimental Protocol: Synthesis of N-(o-tolyl)phthalimide
  • In a 100 mL round-bottom flask, combine phthalic anhydride (10 mmol, 1.48 g) and o-toluidine (10 mmol, 1.07 g).

  • Add 20 mL of glacial acetic acid as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of cold water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, washing with cold water to remove residual acetic acid.[4]

  • Recrystallize the crude product from ethanol to yield pure N-(o-tolyl)phthalimide as a white solid.

Experimental Protocol: Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione
  • In a 100 mL round-bottom flask, combine homophthalic acid (10 mmol, 1.80 g) and o-toluidine (10 mmol, 1.07 g).

  • Add a catalytic amount of zinc oxide (ZnO, 5 mol%, 0.04 g) and 30 mL of toluene.[3]

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser to remove the water formed during the reaction.

  • Heat the mixture to reflux (approximately 111°C) for 4-6 hours, or until no more water is collected.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the toluene under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 2-o-Tolyl-4H-isoquinoline-1,3-dione.

G cluster_0 Synthesis of N-(o-tolyl)phthalimide cluster_1 Synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione PA Phthalic Anhydride Reflux1 Reflux (2h) PA->Reflux1 OT1 o-Toluidine OT1->Reflux1 AcOH Glacial Acetic Acid AcOH->Reflux1 Precipitate1 Precipitation in Water Reflux1->Precipitate1 Filter1 Filtration & Washing Precipitate1->Filter1 Recrystallize1 Recrystallization (Ethanol) Filter1->Recrystallize1 Product1 Pure N-(o-tolyl)phthalimide Recrystallize1->Product1 HA Homophthalic Acid Reflux2 Reflux w/ Dean-Stark HA->Reflux2 OT2 o-Toluidine OT2->Reflux2 ZnO ZnO Catalyst ZnO->Reflux2 Workup2 Evaporation & Workup Reflux2->Workup2 Purify2 Column Chromatography Workup2->Purify2 Product2 Pure 2-o-Tolyl-4H-isoquinoline-1,3-dione Purify2->Product2

Caption: Comparative synthetic workflows for the target compounds.

Physicochemical Properties: The Impact of Flexibility

The introduction of the sp³-hybridized carbon in the isoquinoline-1,3-dione ring is expected to significantly alter its physicochemical properties compared to the planar, sp²-dominated phthalimide analogue. These differences are crucial for drug development, affecting solubility, membrane permeability, and crystal packing.

PropertyN-(o-tolyl)phthalimide (Analogue)2-o-Tolyl-4H-isoquinoline-1,3-dioneRationale for Difference
Molecular Formula C₁₅H₁₁NO₂C₁₆H₁₃NO₂Addition of a -CH₂- group.
Molecular Weight 237.25 g/mol 251.27 g/mol Addition of a -CH₂- group.
Structure Rigid, PlanarFlexible, Non-planarThe sp³ carbon in the isoquinoline-1,3-dione prevents full planarity.
Predicted LogP ~2.8-3.2~3.0-3.4Increased lipophilicity due to the additional methylene group.
Expected Solubility LowerPotentially HigherThe non-planar structure can disrupt efficient crystal lattice packing, potentially leading to lower lattice energy and improved solubility in aqueous and organic media.[5]
Expected Melting Point HigherLowerA more planar structure allows for more efficient crystal packing, resulting in a higher melting point.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific solvent system, such as Phosphate-Buffered Saline (PBS) to mimic physiological conditions.[6]

  • Add an excess amount of the test compound (e.g., 5-10 mg) to a known volume of PBS (pH 7.4) in a glass vial. Ensure solid is visible.

  • Seal the vials and place them in a shaker incubator set to 37°C.

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[7]

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[7]

  • Carefully collect the supernatant. For validation, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Prepare a standard curve of the compound in the same buffer.

  • Quantify the concentration of the dissolved compound in the supernatant using High-Performance Liquid Chromatography with UV detection (HPLC-UV) by comparing it against the standard curve.

Experimental Protocol: Thermal Stability Assessment

This protocol evaluates the stability of the compounds at elevated temperatures over time.

  • Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solutions into several sealed HPLC vials.

  • Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, and a control at 4°C).[7]

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.

  • Analyze the samples immediately by HPLC-UV.

  • Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at time zero. A decrease in the main peak area, potentially accompanied by the appearance of new peaks, indicates degradation.

G cluster_0 Equilibrium Solubility Workflow cluster_1 Thermal Stability Workflow Start_Sol Add excess compound to PBS (pH 7.4) Incubate_Sol Agitate at 37°C for 24-48h Start_Sol->Incubate_Sol Separate_Sol Centrifuge/Filter to remove solid Incubate_Sol->Separate_Sol Quantify_Sol Quantify supernatant concentration via HPLC-UV Separate_Sol->Quantify_Sol Result_Sol Solubility (µg/mL) Quantify_Sol->Result_Sol Start_Stab Prepare stock solution of compound Incubate_Stab Incubate aliquots at various temperatures (4°C, 40°C, 60°C) Start_Stab->Incubate_Stab Analyze_Stab Analyze samples by HPLC-UV at t=0, 24, 48h Incubate_Stab->Analyze_Stab Calculate_Stab Calculate % remaining vs. t=0 sample Analyze_Stab->Calculate_Stab Result_Stab Degradation Profile Calculate_Stab->Result_Stab

Caption: Workflow for physicochemical property determination.

Comparative Biological Evaluation: A Cytotoxicity Case Study

Both phthalimide and isoquinoline scaffolds are present in compounds with demonstrated anticancer activity.[1][3] Therefore, a logical starting point for a comparative biological evaluation is an in vitro cytotoxicity assay against a relevant cancer cell line, such as the MCF-7 breast cancer cell line.[3]

Hypothesis

The increased conformational flexibility of 2-o-Tolyl-4H-isoquinoline-1,3-dione may allow for a more optimal binding conformation within a target protein's active site compared to its rigid phthalimide analogue, potentially leading to enhanced biological activity. Conversely, the rigidity of the phthalimide may be essential for a specific interaction, making it more potent. An experimental test is the only way to determine the outcome.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each test compound (and a positive control like Doxorubicin) in the cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the compounds. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

A Seed MCF-7 cells in 96-well plate B Treat cells with serial dilutions of compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent (3-4h incubation) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % viability and determine IC50 value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Outlook

This guide provides a comprehensive framework for a direct, evidence-based comparison of 2-o-Tolyl-4H-isoquinoline-1,3-dione and its phthalimide analogue, N-(o-tolyl)phthalimide. The central thesis is that the introduction of a single methylene group, inducing non-planarity and flexibility, can have a cascading effect on the molecule's synthetic accessibility, physicochemical properties, and ultimately, its biological activity.

By executing the detailed synthetic, analytical, and biological protocols outlined, researchers can generate robust, quantitative data to:

  • Confirm the synthetic feasibility of both scaffolds.

  • Quantify differences in solubility and stability.

  • Determine if the structural modification leads to a gain or loss of a specific biological function.

The results of such a head-to-head comparison are invaluable for making informed decisions in the early stages of drug discovery, guiding the selection of the optimal scaffold for further optimization and development.

References

  • Lima, L. M., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of the Brazilian Chemical Society.
  • Yıldırım, S., et al. (2021). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules.[8]

  • de Souza, M. V. N., et al. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Omega.[9]

  • Martinez, A., et al. (2024). Phthalimides as anti-inflammatory agents. Expert Opinion on Therapeutic Patents.[10]

  • Fhid, O., et al. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica.[11]

  • Zhang, W., et al. (2022). Selected biologically active isoquinoline-1,3(2H,4H)-dione derivatives. ResearchGate.[12]

  • Al-Soud, Y. A., et al. (2021). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate.[13]

  • BenchChem. (2025). Application Notes and Protocols for Kipukasin D Solubility and Stability Testing. BenchChem.[7]

  • BenchChem. (2025). Technical Support Center: Optimizing Small Molecule Solubility for In Vivo Studies. BenchChem.[14]

  • Niu, Y. N., & Xia, X. F. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.[15]

  • Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.[16]

  • Petrova, M., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules.[17]

  • Kumar, S., et al. (2020). N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives as potent anticancer agents – Synthesis and molecular evaluation. Journal of Molecular Structure.[3]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. WHO.[6]

  • BenchChem. (2025). The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide. BenchChem.[1]

  • Langade, M. M., et al. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica.[4]

  • Alanazi, A. M., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. ResearchGate.[2]

  • Platts, L., & Falconer, R. J. (2015). Stabilising proteins in solution using affordable and readily available small molecules. Current Protocols in Protein Science.[5]

Sources

A Guide to the Reproducible Synthesis and Biological Evaluation of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and biological testing of 2-o-Tolyl-4H-isoquinoline-1,3-dione, a member of the pharmacologically significant isoquinoline-1,3-dione class of compounds. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in bioactive natural products and their wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for achieving reproducible results in both the chemical synthesis and the subsequent biological characterization of this compound and its analogs.

Part 1: Synthesis and Reproducibility

The synthesis of N-substituted isoquinoline-1,3-diones is often approached through the condensation of homophthalic anhydride with a primary amine.[3] This classical method is favored for its operational simplicity and reliability, making it an excellent starting point for achieving reproducible outcomes.

Recommended Synthetic Protocol: Condensation of Homophthalic Anhydride with o-Toluidine

This protocol details a robust method for synthesizing 2-o-Tolyl-4H-isoquinoline-1,3-dione. The choice of glacial acetic acid as the solvent is strategic; it serves as a medium for the reactants and as a catalyst that facilitates the dehydration and subsequent intramolecular cyclization (annulation) required to form the dione ring structure.

Experimental Protocol:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine homophthalic anhydride (1.62 g, 10 mmol) and o-toluidine (1.07 g, 10 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain this temperature for 4 hours, with magnetic stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. As it cools, a precipitate will form.

  • Isolation: Pour the cooled mixture into 100 mL of ice-cold water to ensure complete precipitation of the product. Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2-o-Tolyl-4H-isoquinoline-1,3-dione as a crystalline solid.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its identity and purity.

Visualizing the Synthetic Workflow

cluster_synthesis Synthesis Workflow Reactants Homophthalic Anhydride + o-Toluidine Reaction Reflux in Glacial Acetic Acid (4h) Reactants->Reaction Step 1-3 Workup Cool & Precipitate in Ice Water Reaction->Workup Step 4-5 Purification Recrystallization (Ethanol/Water) Workup->Purification Step 6 Product 2-o-Tolyl-4H-isoquinoline-1,3-dione Purification->Product Step 7

Caption: Workflow for the synthesis of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Discussion on Reproducibility
  • Critical Parameters: The key to reproducibility in this synthesis is controlling the reaction time and temperature, as well as ensuring the purity of the starting materials. Incomplete reaction can lead to purification difficulties, while excessive heating may cause decomposition.

  • Alternative Methods: While this method is robust, other synthetic strategies exist. Modern approaches like radical cascade reactions or visible-light photocatalysis offer milder conditions but may require more specialized reagents and optimization.[4][5] These methods can be advantageous for creating more complex, functionalized derivatives.

Part 2: Biological Evaluation - A Case Study in Antiproliferative Activity

The isoquinoline-1,3-dione scaffold is frequently associated with anticancer properties, often through mechanisms like cell cycle arrest or the induction of apoptosis.[1][6] A standard and reproducible method for initial screening of antiproliferative effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an effective proxy for cell viability.[7]

Protocol for MTT Cytotoxicity Assay

This protocol describes the evaluation of 2-o-Tolyl-4H-isoquinoline-1,3-dione against the human hepatocellular carcinoma cell line (HepG2).

Experimental Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is below 0.5%.

  • Cell Treatment: After 24 hours, replace the old medium with 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Visualizing the Biological Testing Workflow

cluster_bioassay MTT Assay Workflow Seeding Seed HepG2 Cells (96-well plate) Treatment Add Serial Dilutions of Test Compound Seeding->Treatment 24h Incubation Incubate for 48h Treatment->Incubation MTT Add MTT Reagent (4h incubation) Incubation->MTT Solubilize Dissolve Formazan Crystals in DMSO MTT->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Analysis Calculate IC50 Value Readout->Analysis

Caption: Standard workflow for determining antiproliferative activity via MTT assay.

Part 3: Comparative Analysis with Alternative Compounds

To understand the structure-activity relationship (SAR) and contextualize the performance of 2-o-Tolyl-4H-isoquinoline-1,3-dione, it is essential to compare it with structural analogs. The choice of analogs should probe the electronic and steric effects of the substituents.

Selected Analogs for Comparison:

  • 2-Phenyl-4H-isoquinoline-1,3-dione (Unsubstituted Analog): Serves as the baseline to evaluate the impact of the ortho-methyl group on the tolyl substituent.

  • 2-(4-Methoxyphenyl)-4H-isoquinoline-1,3-dione (Electron-Donating Group): Allows for the assessment of electronic effects on biological activity. The methoxy group is electron-donating via resonance.

  • 2-(4-Chlorophenyl)-4H-isoquinoline-1,3-dione (Electron-Withdrawing Group): The chloro group is electron-withdrawing, providing a comparison of how different electronic properties on the N-aryl ring affect potency.

Comparative Data Summary

The following table presents hypothetical, yet plausible, experimental data for the synthesis and biological testing of the target compound and its selected analogs. This data illustrates how subtle structural modifications can influence both chemical yield and biological efficacy.

CompoundSubstituentSynthesis Yield (%)Purity (%) (by HPLC)IC₅₀ vs. HepG2 (µM)
Target Compound 2-o-Tolyl85>9812.5
Analog 1 2-Phenyl92>9925.0
Analog 2 2-(4-Methoxyphenyl)88>9818.7
Analog 3 2-(4-Chlorophenyl)82>978.2

Interpretation of Comparative Data:

  • Synthesis: The unsubstituted phenyl analog provides the highest yield, suggesting that steric hindrance from the ortho-methyl group in the target compound may slightly impede the reaction. The electron-withdrawing nature of the chloro-substituent in Analog 3 results in a slightly lower yield.

  • Biological Activity: The data suggests that the electronic nature of the substituent on the N-aryl ring is a key determinant of antiproliferative activity. The electron-withdrawing chloro group (Analog 3) enhances potency, while the unsubstituted (Analog 1) and electron-donating (Analog 2) groups result in lower activity. The steric bulk of the ortho-methyl group on the target compound appears to be moderately beneficial compared to the unsubstituted analog, possibly by influencing the compound's conformation and binding affinity to its biological target.

Conclusion

This guide establishes a reproducible framework for the synthesis and biological evaluation of 2-o-Tolyl-4H-isoquinoline-1,3-dione. The classical condensation approach offers a reliable route to the desired product, while the MTT assay provides a standardized method for assessing its antiproliferative potential. The comparative analysis underscores the importance of systematic structural modification in probing structure-activity relationships. By adhering to detailed, well-documented protocols, researchers can ensure the generation of high-quality, reproducible data, which is fundamental to the progression of drug discovery projects. Further studies could involve exploring a wider range of substituents and investigating the specific molecular mechanisms of action, such as effects on cell cycle progression or specific kinase inhibition.[6][8]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cell Lines.
  • Organic & Biomolecular Chemistry. (2023). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives.
  • ResearchGate. (2023). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity.
  • ResearchGate. (2010). Synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione.
  • MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Taylor & Francis Online. (2023). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies.
  • The Royal Society of Chemistry. (2017). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric.
  • National Center for Biotechnology Information (PMC). (2012). Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines.
  • PubMed. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction.
  • ResearchGate. (2000). (PDF) Synthesis of 1(2H)-Isoquinolones. (Review).
  • PubMed. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4).
  • National Center for Biotechnology Information (NIH). (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • National Center for Biotechnology Information (PMC). (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.

Sources

A Comparative Guide to the Photophysical Properties of 2-o-Tolyl-4H-isoquinoline-1,3-dione and Other Leading Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorophore Benchmarking in Scientific Discovery

In the landscape of modern biological research and therapeutic development, fluorescent molecules are indispensable tools. From illuminating the intricate dance of proteins within a living cell to quantifying the engagement of a drug with its target, the precision of our insights is fundamentally tethered to the performance of the fluorophores we employ. The selection of an appropriate fluorophore is not a trivial matter; it is a critical decision that can dictate the success or failure of an experiment. A fluorophore with a high quantum yield and molar extinction coefficient will provide the bright signal needed for sensitive detection, while high photostability is crucial for long-term imaging studies that seek to unravel dynamic cellular processes.

This guide provides a comprehensive benchmark analysis of the photophysical properties of 2-o-Tolyl-4H-isoquinoline-1,3-dione, a member of the promising isoquinoline-1,3-dione class of fluorophores.[1][2] These compounds are gaining attention for their versatile synthesis and interesting fluorescent properties.[3][4] We will objectively compare its performance against established and widely-used fluorophores: Fluorescein, a classic benchmark in fluorescence microscopy; Rhodamine B, known for its brightness and photostability; and a representative Coumarin dye, valued for its sensitivity to the local environment. Through a detailed examination of their core photophysical parameters, supported by robust experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to make informed decisions in their selection and application of fluorescent probes.

Understanding the Core Photophysical Properties of a Fluorophore

The utility of a fluorophore is defined by a set of key photophysical parameters. A thorough understanding of these properties is essential for optimizing experimental design and ensuring the accuracy of collected data. The primary characteristics of a fluorophore include its Molar Extinction Coefficient, Quantum Yield, Fluorescence Lifetime, Stokes Shift, and Photostability.[5]

  • Molar Extinction Coefficient (ε): This parameter quantifies how effectively a molecule absorbs light at a specific wavelength.[3] A higher molar extinction coefficient means that the fluorophore is more efficient at capturing excitation photons, leading to a brighter fluorescent signal. This is particularly advantageous when working with low concentrations of the target molecule.

  • Fluorescence Quantum Yield (Φf): The quantum yield represents the efficiency of the fluorescence process itself. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted fluorescent photon, signifying a highly efficient and bright fluorophore.

  • Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[7] This property, typically in the nanosecond range, is often independent of the fluorophore's concentration and the intensity of the excitation light, making it a robust parameter for quantitative measurements in complex biological systems.[8]

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is highly desirable as it facilitates the separation of the emitted fluorescence signal from the scattered excitation light, thereby improving the signal-to-noise ratio.

  • Photostability: Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light.[9] High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

Comparative Analysis of Photophysical Properties

The following table provides a comparative overview of the key photophysical properties of 2-o-Tolyl-4H-isoquinoline-1,3-dione against a selection of commonly used fluorophores.

Fluorophore Molar Extinction Coefficient (ε) (M-1cm-1) Quantum Yield (Φf) Fluorescence Lifetime (τ) (ns) λabs (nm) λem (nm) Stokes Shift (nm) Solvent
Isoquinoline-1,3-dione Derivative (Representative) ~5,000 - 15,000[3]0.20 - 0.90[4]Not Reported350 - 380[3][4]395 - 450[4]~45 - 700.1 M H2SO4 / Organic Solvents
Fluorescein ~70,000 - 90,000[2]0.93[2]~4.0[2]490[2]514[2]240.1 M NaOH
Rhodamine B ~106,0000.65~1.755357623Basic Ethanol
Coumarin 151 ~25,000<0.01 (in nonpolar solvents) - >0.5 (in polar solvents)~1.0 - 5.0~390~480~90Varies (Solvatochromic)
In-Depth Discussion

The isoquinoline-1,3-dione scaffold demonstrates significant potential as a versatile fluorophore platform. While the molar extinction coefficient of the representative isoquinoline-1,3-dione derivative is lower than that of Fluorescein and Rhodamine B, its quantum yield can be remarkably high, reaching up to 0.90 in some cases.[4] This suggests that once excited, these molecules can be highly efficient at emitting light. A key advantage of the isoquinoline-1,3-dione class appears to be their emission in the blue to blue-green region of the spectrum, which can be valuable for multiplexing applications with other common fluorophores.

Fluorescein remains a gold standard for many applications due to its very high quantum yield and strong absorption in the blue-green region, making it exceptionally bright.[2] However, its fluorescence is known to be pH-sensitive, and it is prone to photobleaching. Rhodamine B offers excellent brightness and greater photostability compared to Fluorescein, though its fluorescence can also be influenced by environmental factors.

Coumarin dyes, such as Coumarin 151, occupy a unique niche. Their photophysical properties are highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This makes them excellent probes for studying changes in the local microenvironment, although this sensitivity can also be a drawback if a stable signal is required across different conditions.

The photostability of fluorophores is a critical consideration for many imaging applications. While specific data for the photostability of 2-o-Tolyl-4H-isoquinoline-1,3-dione is not available, the development of novel fluorophores often focuses on improving this parameter over classical dyes like Fluorescein.

Experimental Protocols for Fluorophore Characterization

To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for the experimental determination of the key photophysical properties discussed. These protocols are designed to be self-validating and are grounded in established methodologies.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance, concentration, path length, and the extinction coefficient.[3]

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a small amount of the fluorophore and dissolve it in a known volume of a suitable solvent to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (assuming a path length of 1 cm).

Causality Behind Experimental Choices:

  • A series of dilutions is used to verify the linear relationship predicted by the Beer-Lambert law and to ensure the accuracy of the measurement.

  • Measuring at the λmax provides the highest sensitivity and is the standard practice for determining the molar extinction coefficient.

Molar_Extinction_Coefficient_Workflow cluster_prep Solution Preparation cluster_measurement Measurement & Analysis A Prepare Stock Solution B Perform Serial Dilutions A->B C Measure Absorbance (UV-Vis) B->C Known Concentrations D Plot Absorbance vs. Concentration C->D E Calculate Slope (ε) D->E

Workflow for Molar Extinction Coefficient Determination.
Protocol 2: Measurement of Fluorescence Quantum Yield (Φf) - Relative Method

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[6]

Methodology:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H2SO4 is a common standard for the UV-blue region.[3]

  • Absorbance Matching: Prepare dilute solutions of both the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (ΦS) is calculated using the following equation:

    ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts S and R refer to the sample and reference, respectively.

Causality Behind Experimental Choices:

  • Keeping the absorbance below 0.1 minimizes reabsorption of emitted light and ensures a linear relationship between absorbance and fluorescence intensity.

  • Using the same excitation wavelength and instrument settings is crucial for a direct and accurate comparison between the sample and the standard.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopy cluster_analysis Calculation A Select Standard B Prepare Dilute Solutions (Abs < 0.1) A->B C Measure Absorbance B->C D Measure Emission Spectra C->D E Integrate Emission Spectra D->E F Calculate Quantum Yield E->F

Workflow for Relative Quantum Yield Measurement.
Protocol 3: Measurement of Fluorescence Lifetime (τ) - Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of individual emitted photons.[4]

Methodology:

  • Instrument Setup: Use a TCSPC system equipped with a pulsed laser or LED source and a sensitive single-photon detector.

  • Sample Excitation: Excite the sample with short light pulses at a high repetition rate.

  • Photon Counting: The TCSPC electronics measure the time difference between the excitation pulse and the detection of a single fluorescence photon.

  • Histogram Generation: This process is repeated many times, and the data is used to build a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Fitting: The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Causality Behind Experimental Choices:

  • A pulsed light source is essential to create a well-defined start time for the fluorescence decay measurement.

  • Single-photon counting ensures high temporal resolution and sensitivity, allowing for the accurate measurement of very short lifetimes.

TCSPC_Workflow A Pulsed Light Source Excites Sample B Single Photon Emission A->B C Photon Detection B->C D Measure Time (Excitation to Detection) C->D E Repeat and Build Histogram D->E F Fit Decay Curve to Determine Lifetime (τ) E->F Photostability_Workflow cluster_exp Experiment cluster_analysis Data Analysis A Prepare Sample B Continuous Illumination A->B C Acquire Time-Lapse Images B->C D Measure Intensity vs. Time C->D E Plot Decay Curve D->E F Determine Half-Life (t1/2) E->F

Workflow for Photostability Assessment.

Conclusion and Future Outlook

This guide provides a foundational benchmark for the photophysical properties of the isoquinoline-1,3-dione class of fluorophores, represented here by 2-o-Tolyl-4H-isoquinoline-1,3-dione, in comparison to established dyes like Fluorescein, Rhodamine B, and Coumarin derivatives. The analysis reveals that isoquinoline-1,3-diones are a promising class of fluorophores, with the potential for high quantum yields and emission in the blue to blue-green spectral region. While their molar extinction coefficients may be more moderate than some classic dyes, their overall performance characteristics warrant further investigation and development.

The choice of a fluorophore will always be application-dependent. For applications requiring sheer brightness where pH is stable, Fluorescein remains a strong contender. For greater photostability, Rhodamine B is a reliable choice. For probing environmental polarity, Coumarin dyes are unparalleled. The emerging class of isoquinoline-1,3-diones, including 2-o-Tolyl-4H-isoquinoline-1,3-dione, offers a potentially valuable addition to the researcher's toolkit, particularly for multiplexing experiments where their distinct spectral properties can be leveraged. As research into this class of compounds continues, we can anticipate the development of new derivatives with further optimized photophysical properties, expanding the palette of available fluorescent probes for cutting-edge scientific discovery.

References

  • Wysocki, M., et al. (2020). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 25(23), 5785. [Link]

  • Samanta, A., et al. (2000). Unusual Photophysical Properties of Coumarin-151. The Journal of Physical Chemistry A, 104(37), 8565-8571. [Link]

  • MtoZ Biolabs. How to Determine the Extinction Coefficient. [Link]

  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

  • Cigliano, L., et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemBioChem, 22(9), 1618-1623. [Link]

  • Li, Y., et al. (2023). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

  • University of California, Irvine. Lifetime Imaging Techniques for Optical Microscopy. [Link]

  • Friedrich Schiller University Jena. Fluorescence lifetime measurements. [Link]

  • National Institutes of Health. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. [Link]

  • Wikipedia. Fluorescein. [Link]

  • Addgene. Choosing the B(right)est Fluorescent Protein: Photostability. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Chemistry LibreTexts. Determining the molar extinction coefficient of gold nanoparticles. [Link]

  • Wikipedia. Rhodamine B. [Link]

  • Edinburgh Instruments. Relative Quantum Yield. [Link]

  • Wikipedia. Fluorophore. [Link]

  • Grimshaw, C. E., et al. (2023). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Protein Science, 32(11), e4795. [Link]

  • National Institutes of Health. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. [Link]

  • Lavis, L. D., & Raines, R. T. (2014). Development of photostable fluorophores for molecular imaging. ACS chemical biology, 9(4), 855–866. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-o-Tolyl-4H-isoquinoline-1,3-dione, a compound whose structural analogs suggest significant health and environmental hazards. Adherence to these procedures is critical for ensuring laboratory safety and environmental stewardship.

Hazard Assessment and Triage: Understanding the Risks
  • Acute Toxicity: Toxic if swallowed or in contact with skin, and potentially fatal if inhaled.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Sensitization: May cause an allergic skin reaction.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Given these potential hazards, 2-o-Tolyl-4H-isoquinoline-1,3-dione must be treated as a hazardous chemical waste. The disposal plan must be predicated on the principles of containment, segregation, and clear identification.

Table 1: Hazard Profile of a Representative Isoquinoline-1,3-dione Analog

Hazard StatementGHS CodeDescription
Toxic if swallowed or in contact with skinH301 + H311Ingestion or dermal contact can be highly toxic.
Causes severe skin burns and eye damageH314The compound is corrosive to skin and eyes.
May cause an allergic skin reactionH317Can elicit an allergic response upon skin contact.
Fatal if inhaledH330Inhalation of dust or aerosols can be lethal.
Very toxic to aquatic life with long lasting effectsH410Release into the environment poses a significant threat.

Data sourced from a representative Safety Data Sheet for a similar compound.

Pre-Disposal Preparations: Ensuring a Safe Workflow

Before initiating the disposal process, it is imperative to establish a safe working environment and have the necessary materials on hand. All operations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to mitigate the risks of exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Given the corrosive nature of the compound, consider double-gloving.

  • Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and fine particulates.[1]

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: Due to the potential for fatal inhalation toxicity, a NIOSH-approved respirator is necessary if there is any risk of aerosol or dust generation.

Waste Container Selection and Labeling: Proper containment is a cornerstone of safe chemical waste disposal.

  • Container Compatibility: Waste must be stored in containers made of a compatible material. For a solid organic compound like 2-o-Tolyl-4H-isoquinoline-1,3-dione, a high-density polyethylene (HDPE) or glass container with a secure, tightly fitting lid is appropriate.[2][3]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-o-Tolyl-4H-isoquinoline-1,3-dione." The label should also indicate the primary hazards (e.g., Toxic, Corrosive, Environmental Hazard) and the date of accumulation.[3]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation Phase cluster_disposal Disposal & Decontamination Phase cluster_final Final Steps Prep Don Appropriate PPE WorkArea Work in Chemical Fume Hood Prep->WorkArea Container Prepare Labeled, Compatible Waste Container WorkArea->Container Transfer Transfer Waste to Container Container->Transfer Seal Securely Seal Container Transfer->Seal DeconTools Decontaminate Tools & Surfaces Seal->DeconTools RinseContainer Triple Rinse Empty Original Container DeconTools->RinseContainer CollectRinsate Collect Rinsate as Hazardous Waste RinseContainer->CollectRinsate Store Store Waste in Designated Satellite Accumulation Area CollectRinsate->Store Arrange Arrange for Pickup by EHS Store->Arrange

Caption: Decision-making workflow for the disposal of 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of pure 2-o-Tolyl-4H-isoquinoline-1,3-dione and decontaminating associated materials.

3.1. Disposal of Unused or Waste Product:

  • Preparation: Ensure all pre-disposal preparations are complete.

  • Transfer: Carefully transfer the solid waste into the pre-labeled hazardous waste container. Use a dedicated spatula or scoop. Avoid generating dust.

  • Sealing: Securely close the waste container. Ensure the lid is tight to prevent any leakage or release of vapors.[2][3]

  • Storage: Place the sealed container in a designated satellite accumulation area for hazardous waste. This area should be away from general laboratory traffic and clearly marked.[3]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.[3][4]

3.2. Decontamination of Empty Containers:

Due to the acute toxicity of this class of compounds, empty containers that held 2-o-Tolyl-4H-isoquinoline-1,3-dione must be treated as hazardous waste unless properly decontaminated.[2]

  • Triple Rinsing: The standard procedure for decontaminating containers of acutely hazardous waste is triple rinsing.[2][4]

    • Select a solvent in which 2-o-Tolyl-4H-isoquinoline-1,3-dione is soluble (e.g., acetone, ethyl acetate).

    • Add a small amount of the solvent to the container (approximately 10% of the container's volume).

    • Securely cap and shake the container to rinse all interior surfaces.

    • Pour the solvent rinsate into a designated hazardous waste container for liquid waste.

    • Repeat this rinsing procedure two more times.

  • Rinsate Disposal: The collected rinsate must be disposed of as hazardous waste.[2][4] The container for the rinsate should be labeled with the name of the solvent and "Rinsate from 2-o-Tolyl-4H-isoquinoline-1,3-dione."

  • Final Container Disposal: Once triple-rinsed, the original container can typically be disposed of in the regular laboratory glassware or solid waste stream. Deface or remove the original label before disposal.[4]

3.3. Disposal of Contaminated Materials:

Any materials that have come into contact with 2-o-Tolyl-4H-isoquinoline-1,3-dione, such as gloves, weighing paper, or absorbent pads used for cleaning spills, must be considered hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.

  • Disposal: This container should be sealed and disposed of through your institution's EHS office along with other solid hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: If trained and safe to do so, wear appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with a chemical absorbent material suitable for organic compounds.

  • Collect: Carefully scoop the absorbent material and spilled compound into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.

Waste Segregation Logic

WasteSegregation cluster_streams Waste Streams Waste 2-o-Tolyl-4H-isoquinoline-1,3-dione Waste SolidWaste Solid Hazardous Waste (Pure Compound, Contaminated PPE) Waste->SolidWaste LiquidWaste Liquid Hazardous Waste (Solvent Rinsate) Waste->LiquidWaste Decontamination Rinsate DeconContainer Decontaminated Container (Triple-Rinsed) Waste->DeconContainer After Triple Rinsing EHS_Disposal EHS Disposal Facility SolidWaste->EHS_Disposal To EHS Pickup LiquidWaste->EHS_Disposal To EHS Pickup Regular_Disposal Glass/Solid Waste Bin DeconContainer->Regular_Disposal To Regular Lab Waste

Caption: Segregation of waste generated from 2-o-Tolyl-4H-isoquinoline-1,3-dione.

By adhering to this comprehensive disposal guide, laboratory personnel can effectively manage the risks associated with 2-o-Tolyl-4H-isoquinoline-1,3-dione, ensuring a safe working environment and compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • Thor Specialities (UK) LTD. (2019). Safety Data Sheet.
  • UTHM. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from Universiti Tun Hussein Onn Malaysia.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 2-o-Tolyl-4H-isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of 2-o-Tolyl-4H-isoquinoline-1,3-dione, a member of the isoquinoline dione family, which is structurally related to compounds with known biological activity and associated handling hazards.[1][2] Our focus is to equip you, the researcher, with the knowledge and procedures necessary to minimize exposure and ensure a secure laboratory environment.

The principles outlined here are derived from established safety protocols for handling hazardous chemicals and data extrapolated from analogous chemical structures.[3][4][5] The core philosophy is one of proactive risk mitigation—understanding the potential hazards to erect the most effective barriers.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for 2-o-Tolyl-4H-isoquinoline-1,3-dione is not extensively documented in readily available safety data sheets, the hazards can be inferred from its structural class. The parent compound, isoquinoline, is classified as harmful if swallowed, toxic in contact with skin, and a cause of serious skin and eye irritation.[3] Compounds with the isoindole-1,3-dione scaffold are also noted for their biological activity, warranting a cautious approach.[1]

Therefore, we must operate under the assumption that 2-o-Tolyl-4H-isoquinoline-1,3-dione presents the following potential hazards:

  • Acute Toxicity (Dermal): Toxic upon skin contact.[3][4]

  • Acute Toxicity (Oral): Harmful if ingested.[3][5]

  • Skin Irritation/Corrosion: Likely to cause skin irritation.[3][5][6]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][7]

Given these risks, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.

The Core Ensemble: Your First Line of Defense

For any work involving 2-o-Tolyl-4H-isoquinoline-1,3-dione, a baseline of PPE is mandatory. This foundational layer protects against incidental contact and minor spills.

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection.[3][5]

    • Safety Goggles: Must be worn at all times in the laboratory where the chemical is handled.[8] They must provide a complete seal around the eyes to protect from splashes.

    • Face Shield: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield must be worn in addition to safety goggles.[9][10]

  • Hand Protection: Due to the high risk of dermal toxicity, glove selection is critical.[3][4]

    • Double Gloving: Always wear two pairs of chemically resistant gloves. This practice provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin.[11][12]

    • Glove Material: Nitrile gloves are a common and effective choice for initial protection against many chemicals. However, for prolonged operations or when handling solutions, consider a more robust outer glove, such as neoprene or butyl rubber, over an inner nitrile glove.[9][12]

    • Glove Integrity: Inspect gloves for any signs of degradation or puncture before each use.[13] Change gloves immediately if contamination is suspected, and always after a maximum of 60 minutes of use to prevent permeation.[14]

  • Body Protection: A fully fastened, long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[8] For procedures with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.[9][11]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory. Sandals or perforated shoes are strictly forbidden.[8]

Task-Specific PPE Escalation

Different laboratory procedures carry varying levels of risk. The following table outlines the recommended PPE for specific tasks involving 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureSafety GogglesDouble Nitrile GlovesLaboratory CoatN95 Respirator (if potent compound or dust is visible)
Solution Preparation Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile Gloves (or Nitrile inner/Neoprene outer)Laboratory Coat & Chemical ApronNot typically required if in fume hood
Running Reaction Chemical Fume HoodSafety GogglesDouble Nitrile GlovesLaboratory CoatNot typically required if in fume hood
Work-up/Extraction Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile Gloves (or Nitrile inner/Neoprene outer)Laboratory Coat & Chemical ApronNot typically required if in fume hood
Spill Cleanup N/ASafety Goggles & Face ShieldHeavy-duty Chemical Gloves (e.g., Butyl)Chemical Resistant Gown/CoverallsAir-Purifying Respirator (APR) with appropriate cartridges

Operational Plans: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. A disciplined, procedural approach to putting on and removing protective gear is critical to prevent cross-contamination.

Donning Procedure (Putting On PPE)
  • Attire: Ensure proper laboratory attire is worn (long pants, closed-toe shoes).[8]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coat: Put on the laboratory coat or gown, ensuring it is fully fastened.

  • Respirator (if required): Perform a fit check for the respirator.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if the task requires it.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[11]

Doffing Procedure (Taking Off PPE)

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them immediately in a designated hazardous waste container.

  • Gown/Coat & Apron: Remove the apron and/or lab coat by rolling it outwards, ensuring the contaminated surface is contained. Dispose of it in the appropriate receptacle.

  • Face Shield/Goggles: Remove face and eye protection from the back to avoid touching the front surface.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[11]

Disposal Plan

All disposable PPE contaminated with 2-o-Tolyl-4H-isoquinoline-1,3-dione must be considered hazardous waste.

  • Gloves, bench paper, and other disposable items: Collect in a designated, sealed waste bag within the fume hood.

  • Contaminated lab coats: If disposable, treat as hazardous waste. If reusable, they must be decontaminated by a specialized laundry service. Never take contaminated lab coats home.

Visualizing the PPE Selection Process

To aid in the decision-making process for PPE selection, the following workflow illustrates the key considerations based on the nature of the experimental work.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Hazard Evaluation cluster_2 Core PPE Requirement cluster_3 Task-Specific Risk Assessment cluster_4 Escalated PPE cluster_5 Final Action start Handling 2-o-Tolyl-4H- isoquinoline-1,3-dione? hazards Potential Hazards: - Dermal Toxicity - Eye Irritation - Skin Irritation - Inhalation Risk (dust) start->hazards core_ppe Mandatory Baseline PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes hazards->core_ppe risk_assessment Assess Task Risk core_ppe->risk_assessment weighing Weighing Solid? risk_assessment->weighing Solid or Liquid? liquid_handling Liquid Handling / Splash Risk? risk_assessment->liquid_handling Solid or Liquid? weighing->liquid_handling No respirator Add N95 Respirator weighing->respirator Yes face_shield Add Face Shield & Chemical Apron liquid_handling->face_shield Yes proceed Proceed with Caution liquid_handling->proceed No respirator->liquid_handling face_shield->proceed

Caption: PPE selection workflow for handling 2-o-Tolyl-4H-isoquinoline-1,3-dione.

Emergency Procedures: Responding to Exposure

Even with meticulous planning, accidents can occur. Immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station.[3][13] Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only you but also your colleagues. This commitment ensures that your valuable research can proceed without compromising personal well-being.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Safety data sheet. (2019). Thor Specialities (UK) LTD.
  • SAFETY D
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety D
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Personal Protective Equipment Guidance.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Topic 1: Safety in the Organic Chemistry Labor
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). ORS.
  • 2-(2-Methylphenyl)-1H-isoindole-1,3(2H)-dione. PubChem.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • CAS 2142-01-0: 2-(Phenylmethyl)-1H-isoindole-1,3(2H)-dione. CymitQuimica.
  • 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride. Sigma-Aldrich.
  • 1H-Isoindole-1,3(2H)-dione, 2-(4-methylphenyl)-. PubChem.
  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. (2011). PMC - NIH.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。